1,3-Diisopropylimidazolium tetrafluoroborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-di(propan-2-yl)imidazol-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.BF4/c1-8(2)10-5-6-11(7-10)9(3)4;2-1(3,4)5/h5-9H,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKQPXYUPOKHPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)N1C=C[N+](=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584748 | |
| Record name | 1,3-Di(propan-2-yl)-1H-imidazol-3-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286014-34-4 | |
| Record name | 1,3-Di(propan-2-yl)-1H-imidazol-3-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diisopropylimidazolium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,3-diisopropylimidazolium tetrafluoroborate synthesis protocol
An In-depth Technical Guide to the Synthesis of 1,3-Diisopropylimidazolium Tetrafluoroborate
Introduction
This compound, often abbreviated as [iPr₂Im][BF₄], is a prominent member of the ionic liquid family. These salts, which are molten at or near room temperature, have garnered significant attention due to their unique physicochemical properties including low volatility, high thermal stability, and tunable solubility.[1] Specifically, this compound serves as a crucial precursor in the generation of N-heterocyclic carbenes (NHCs). These NHCs are powerful organocatalysts and ligands for transition metals, finding widespread application in modern organic synthesis.[2] The compound also shows promise as an electrolyte in electrochemical applications like batteries and supercapacitors.[1]
This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers and professionals in chemistry and drug development. The methodology detailed herein is grounded in established chemical principles, emphasizing not just the procedural steps but the causality behind them to ensure reproducibility and safety.
Synthetic Strategy: A Two-Step Approach
The most common and efficient synthesis of this compound is a two-step process. This strategy offers a reliable route to a high-purity product by first isolating a halide salt of the desired cation, which is then subjected to an anion exchange.
-
Step 1: Synthesis of the Precursor, 1,3-Diisopropylimidazolium Chloride. The initial step involves the formation of the imidazolium cation with a halide counter-ion, typically chloride. This is achieved through the quaternization of 1,3-diisopropylimidazole, which can be synthesized or commercially sourced. The reaction with hydrochloric acid is a straightforward acid-base reaction to form the chloride salt.[3]
-
Step 2: Anion Metathesis. In the second step, the chloride anion of the precursor is exchanged for the tetrafluoroborate (BF₄⁻) anion. This is an ion exchange reaction, often called metathesis, where the imidazolium chloride is reacted with a tetrafluoroborate source, such as sodium tetrafluoroborate (NaBF₄) or tetrafluoroboric acid (HBF₄).[4][5] The reaction is typically driven to completion by the precipitation of the resulting inorganic salt (e.g., NaCl) in an appropriate solvent.
This two-step approach allows for the purification of the intermediate chloride salt, which helps in obtaining a final tetrafluoroborate product of high purity.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
PART A: Synthesis of 1,3-Diisopropylimidazolium Chloride ([iPr₂Im]Cl)
This precursor synthesis is based on the direct reaction of 1,3-diisopropylimidazole with hydrochloric acid.[3]
Materials and Reagents:
-
1,3-Diisopropylimidazole (≥98%)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1,3-diisopropylimidazole (e.g., 10.0 g) in diethyl ether (100 mL).
-
Cool the flask in an ice bath with gentle stirring.
-
Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the stirred solution. The chloride salt will precipitate as a white solid.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Collect the white precipitate by vacuum filtration and wash it thoroughly with cold diethyl ether (3 x 30 mL) to remove any unreacted starting material.
-
Dry the resulting white powder, 1,3-diisopropylimidazolium chloride, under high vacuum to a constant weight. The product is typically used in the next step without further purification.
Causality and Expertise: The use of diethyl ether as a solvent is strategic; the starting imidazole is soluble, while the resulting ionic chloride salt is not. This difference in solubility allows for the direct precipitation and easy isolation of the product. Performing the reaction at 0 °C controls the exothermicity of the acid-base neutralization.
PART B: Synthesis of this compound ([iPr₂Im][BF₄])
This step employs an anion exchange reaction to replace the chloride with tetrafluoroborate.[4]
Materials and Reagents:
-
1,3-Diisopropylimidazolium chloride (from Part A)
-
Sodium tetrafluoroborate (NaBF₄, ≥98%)
-
Acetone (ACS grade)
-
Dichloromethane (DCM, ACS grade)
-
Deionized water
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Silver nitrate (AgNO₃) solution (for testing)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the 1,3-diisopropylimidazolium chloride (e.g., 10.0 g) and a slight molar excess (1.05 equivalents) of sodium tetrafluoroborate in acetone (150 mL) in a round-bottom flask.[6]
-
Stir the resulting suspension vigorously at room temperature for 24 hours. A fine white precipitate of sodium chloride (NaCl) will form.
-
Remove the precipitated NaCl by vacuum filtration.
-
Concentrate the filtrate using a rotary evaporator to remove the bulk of the acetone.
-
Dissolve the residue in dichloromethane (100 mL) and transfer it to a separatory funnel.
-
Wash the organic phase with deionized water (3 x 50 mL). This step is crucial for removing any remaining sodium salts (NaCl, NaBF₄).
-
Self-Validation: To ensure complete removal of the chloride precursor, add a few drops of silver nitrate solution to the final aqueous wash. The absence of a white precipitate (AgCl) confirms the completeness of the anion exchange and washing.[4]
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the dichloromethane under reduced pressure on a rotary evaporator.
-
Dry the resulting product, a white to off-white solid, under high vacuum to yield pure this compound.
Causality and Expertise: Acetone is chosen as the reaction solvent because it dissolves the imidazolium chloride and NaBF₄ to a sufficient extent to allow the reaction to proceed, while the byproduct, NaCl, is poorly soluble and precipitates, driving the equilibrium forward. The subsequent liquid-liquid extraction with dichloromethane and water is a classic purification technique to separate the desired ionic liquid (soluble in the organic phase) from inorganic salt impurities (soluble in the aqueous phase).
Quantitative Data and Characterization
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₇BF₄N₂ | [1] |
| Molecular Weight | 240.05 g/mol | [1] |
| Appearance | White to light yellow or brown powder/crystals | [1] |
| Melting Point | 62-90 °C (range varies with purity) | [1][7][8] |
| Typical Yield | >90% for anion exchange step | [5] |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural confirmation.
-
¹H NMR: Expect to see characteristic signals for the imidazolium ring protons and the isopropyl methine and methyl protons. The acidic proton at the C2 position of the imidazolium ring is particularly diagnostic.[9][10]
-
¹³C NMR: The spectrum will show distinct peaks for the carbons of the imidazolium ring and the isopropyl groups.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The spectrum will show characteristic vibrations for the C-H bonds of the alkyl groups and the C-N and C=C bonds within the imidazolium ring. A strong, broad band associated with the B-F stretching of the tetrafluoroborate anion is expected around 1000-1100 cm⁻¹.[4]
Caption: Workflow for the purification and characterization of the final product.
Safety and Handling Considerations
-
Tetrafluoroboric Acid and its Salts: Tetrafluoroborate compounds can be hazardous. Tetrafluoroboric acid is highly corrosive and toxic, causing severe skin burns and eye damage.[11][12][13] Always handle these chemicals in a well-ventilated chemical fume hood.[11][13]
-
Hydrolysis: The tetrafluoroborate anion is susceptible to hydrolysis, especially in the presence of water at elevated temperatures or under acidic conditions.[14][15] This hydrolysis can generate highly corrosive and toxic hydrogen fluoride (HF). Therefore, it is essential to store the final product in a dry environment and avoid exposure to moisture.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11][16]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,3-Diisopropylimidazolium chloride 97 139143-09-2 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. rsc.org [rsc.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. rsdjournal.org [rsdjournal.org]
- 7. 96%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. 96%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound(286014-34-4) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.fi [fishersci.fi]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
An In-depth Technical Guide to 1,3-Diisopropylimidazolium Tetrafluoroborate: Properties, Synthesis, and Applications
Introduction: A Versatile Imidazolium Salt in Modern Chemistry
1,3-Diisopropylimidazolium tetrafluoroborate, a member of the imidazolium-based ionic liquid family, has emerged as a compound of significant interest for researchers and professionals in drug development and materials science. Its unique combination of steric bulk from the isopropyl groups and the properties imparted by the tetrafluoroborate anion makes it a valuable tool in catalysis, electrochemistry, and as a green solvent alternative. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthesis and characterization protocols, and insights into its applications, grounded in authoritative scientific literature.
Molecular Structure and Identification
This compound is an organic salt consisting of a 1,3-diisopropylimidazolium cation and a tetrafluoroborate anion. The bulky isopropyl groups on the nitrogen atoms of the imidazolium ring play a crucial role in its physical state and reactivity.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 1,3-di(propan-2-yl)-1H-imidazol-3-ium tetrafluoroborate |
| CAS Number | 286014-34-4 |
| Molecular Formula | C₉H₁₇BF₄N₂ |
| Molecular Weight | 240.05 g/mol |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process: the formation of the imidazolium halide salt followed by an anion exchange reaction. This method allows for the isolation of a high-purity product.
structure elucidation of 1,3-diisopropylimidazolium tetrafluoroborate
An In-Depth Technical Guide to the Structure Elucidation of 1,3-Diisopropylimidazolium Tetrafluoroborate
Authored by: A Senior Application Scientist
Foreword: The Rationale for Rigorous Structure Elucidation
In the landscape of modern chemistry, ionic liquids (ILs) represent a class of compounds with immense versatility. Among these, this compound stands out for its utility as a robust electrolyte in energy storage systems, a green solvent, and a precursor to N-heterocyclic carbene (NHC) catalysts.[1] Its performance in these applications is intrinsically linked to its molecular structure. Therefore, unambiguous confirmation of its chemical identity is not merely an academic exercise but a critical prerequisite for reliable research and development.
This guide provides a comprehensive, multi-technique approach to the (C₉H₁₇N₂·BF₄, M.W. 240.05 g/mol ).[2] We will proceed logically from initial synthesis to spectroscopic characterization and, finally, to the definitive confirmation via single-crystal X-ray diffraction. The causality behind each analytical choice will be explained, reflecting a workflow that ensures self-validation at every stage.
Part 1: Synthesis as the Starting Point
Understanding the synthesis of a compound provides crucial context for its structural analysis. It informs us of the expected bonds and functional groups, and alerts us to potential impurities. A common and efficient route to 1,3-disubstituted imidazolium salts involves a multi-step process, which is conceptually outlined below.[3][4][5]
Caption: A conceptual workflow for the synthesis of the target ionic liquid.
This pathway builds the imidazolium core and subsequently introduces the tetrafluoroborate anion. This knowledge primes our analytical strategy: we must confirm the presence of the 1,3-diisopropylimidazolium cation and the tetrafluoroborate anion.
Part 2: Spectroscopic Characterization – A Composite View
Spectroscopy provides the first layer of empirical evidence for the proposed structure. Each technique offers a unique perspective on the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It maps the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.
Expertise & Causality: We use both ¹H and ¹³C NMR to build a complete carbon-hydrogen framework. ¹H NMR confirms the types of protons and their connectivity, while ¹³C NMR verifies the carbon backbone. For ionic liquids, deuterated solvents like DMSO-d₆ or CDCl₃ are standard choices, with the selection depending on the solubility of the specific salt.
¹H NMR Spectroscopy
The proton NMR spectrum allows us to identify and quantify the different types of hydrogen atoms. For the 1,3-diisopropylimidazolium cation, we expect three distinct signals corresponding to the isopropyl methyl protons, the isopropyl methine proton, and the protons on the imidazolium ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of unique carbon environments. For this symmetric cation, we anticipate four distinct signals: one for the methyl groups, one for the methine carbons, and two for the imidazolium ring carbons.
| Table 1: Expected NMR Data for 1,3-Diisopropylimidazolium Cation | | :--- | :--- | :--- | :--- | | Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | | ¹H | Isopropyl -CH ₃ | ~1.5 | Doublet | | ¹H | Isopropyl -CH | ~4.5 - 5.0 | Septet | | ¹H | Ring C4-H & C5-H | ~7.5 - 7.8 | Doublet or Singlet (if equivalent) | | ¹H | Ring C2-H | ~8.5 - 9.0 | Singlet | | ¹³C | Isopropyl -C H₃ | ~22 - 24 | - | | ¹³C | Isopropyl -C H | ~50 - 55 | - | | ¹³C | Ring C 4 & C 5 | ~120 - 125 | - | | ¹³C | Ring C 2 | ~135 - 140 | - |
Note: Exact chemical shifts can vary based on solvent and concentration.
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve 10-20 mg of the synthesized this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Locking & Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Spectrum Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.[6]
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. It is exceptionally useful for identifying the presence of specific functional groups and, in this case, the polyatomic anion.
Expertise & Causality: The primary reason to employ IR spectroscopy here is to confirm the presence of the tetrafluoroborate (BF₄⁻) anion. This anion exhibits a very strong and characteristically broad absorption band due to its B-F stretching modes. This serves as a direct and rapid validation of the anion exchange step in the synthesis.[7][8]
| Table 2: Key IR Absorptions for this compound | | :--- | :--- | :--- | | Wavenumber (cm⁻¹) | Vibration Type | Assignment | | ~3150 | C-H Stretch | Imidazolium Ring C-H | | ~2980 | C-H Stretch | Aliphatic (Isopropyl) C-H | | ~1570 | C=N / C=C Stretch | Imidazolium Ring Skeletal Vibrations | | ~1000 - 1150 (Broad, Strong) | B-F Stretch | Tetrafluoroborate Anion (BF₄⁻) |
The broadness of the BF₄⁻ peak is a result of the degenerate vibrational modes of the tetrahedral anion, which can split into multiple peaks due to interactions with the cation in the ionic liquid matrix.[8][9]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing direct evidence of a molecule's elemental composition.
Expertise & Causality: For an ionic liquid, which is already composed of ions, Electrospray Ionization (ESI) is the ideal technique. It gently transfers the pre-existing ions from the solution phase to the gas phase for analysis. We specifically look for the m/z of the cation, [C₉H₁₇N₂]⁺, as the intact ionic pair does not typically fly. This provides a precise mass measurement that can be used to confirm the elemental formula of the cation.[10]
| Table 3: Expected ESI-MS Data | | :--- | :--- | :--- | | Ion | Formula | Calculated Monoisotopic Mass (m/z) | | Cation | [C₉H₁₇N₂]⁺ | 153.14 |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Operate the ESI source in positive ion mode. Apply appropriate voltages to the capillary and cone to achieve a stable spray and efficient ionization.
-
Mass Analysis: Scan a relevant mass range (e.g., m/z 50-500) to detect the cation.
-
High-Resolution MS (Optional but Recommended): For unambiguous formula confirmation, acquire data on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain a highly accurate mass measurement.
Part 3: X-ray Crystallography – The Definitive Proof
While the combination of NMR, IR, and MS provides compelling evidence, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional map of the atomic arrangement in the solid state.[11] It provides absolute proof of connectivity, bond lengths, and bond angles, leaving no room for structural ambiguity.[12][13]
Expertise & Causality: The decision to pursue X-ray crystallography is driven by the need for absolute certainty. It is the gold standard that validates all other spectroscopic interpretations. The primary challenge is often not the analysis itself, but the preparation of a high-quality single crystal, which requires careful control of crystallization conditions.[13]
Caption: A self-validating workflow for structure elucidation.
Experimental Protocol: Single-Crystal X-ray Diffraction Workflow
-
Crystallization: Grow single crystals of this compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Select a suitable, defect-free crystal (ideal size ~0.1-0.3 mm) and mount it on a goniometer head.[13]
-
Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and symmetry. The phase problem is solved using direct methods or other algorithms to generate an initial electron density map.[12]
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined by adjusting atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.
-
Validation: The final structure is validated using established crystallographic metrics to ensure its quality and accuracy.
Conclusion: A Unified Structural Assignment
The convergence of data from all analytical techniques provides a definitive structural assignment for this compound. NMR spectroscopy elucidates the carbon-hydrogen framework of the cation. IR spectroscopy confirms the presence of the tetrafluoroborate anion. High-resolution mass spectrometry verifies the exact elemental composition of the cation. Finally, single-crystal X-ray crystallography provides the ultimate proof, revealing the precise three-dimensional arrangement of the atoms and confirming the ionic pairing in the solid state. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy foundation required for any subsequent research or application development.
Caption: Final confirmed structure of the ionic pair.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 3. researchgate.net [researchgate.net]
- 4. A greener method towards the synthesis of 1,3-diarylimidazolium tetrafluoroborates [scielo.org.za]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2)–H and +C(4,5)–H Bending Motions and Peak Splitting Behavior Due to Local Symmetry Breaking of Vibrational Modes of the Tetrafluoroborate Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. ebi.ac.uk [ebi.ac.uk]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
An In-depth Technical Guide to the Thermal Stability of 1,3-diisopropylimidazolium Tetrafluoroborate
Introduction
1,3-diisopropylimidazolium tetrafluoroborate ([i-Pr₂Im][BF₄]) is a prominent member of the imidazolium-based ionic liquids (ILs), a class of compounds that have garnered significant attention across various scientific and industrial domains.[1] Characterized by a melting point between 62-90°C, this salt exists as a white to light yellow crystalline solid at ambient temperature.[2][3] Its utility is particularly pronounced in electrochemistry, catalysis, and as a green solvent alternative to volatile organic compounds.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermal stability of [i-Pr₂Im][BF₄] is paramount for its safe and effective application, particularly in processes requiring elevated temperatures. This guide provides a detailed technical overview of the thermal properties of this compound, including established analytical methodologies, expected thermal behavior based on analogous compounds, and potential decomposition pathways.
Physicochemical Properties
A foundational understanding of the basic physical and chemical properties of this compound is essential before delving into its thermal stability.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇BF₄N₂ | [1] |
| Molecular Weight | 240.05 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 62-90 °C | [2][3] |
| Purity | ≥ 96% | [2][3] |
Assessing Thermal Stability: Core Methodologies
The thermal stability of an ionic liquid is a critical parameter that dictates its operational temperature range. The primary techniques employed for this characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is a cornerstone technique for determining the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The output, a TGA curve, provides the decomposition temperature (Td), which is often reported as the onset temperature of mass loss.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions. In the context of thermal stability, DSC can reveal whether the decomposition process is endothermic or exothermic.
Experimental Protocol: A Self-Validating Approach to Thermal Analysis
The following protocol outlines a robust methodology for the simultaneous TGA/DSC analysis of this compound. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Instrumentation: A simultaneous TGA/DSC instrument is recommended for acquiring complementary data in a single experiment.
Experimental Workflow:
Figure 1: Experimental workflow for TGA/DSC analysis.
Methodology Steps & Rationale:
-
Sample Preparation:
-
Action: Accurately weigh 5-10 mg of this compound into an alumina crucible.
-
Rationale: A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating and more accurate temperature measurements. Alumina crucibles are inert at high temperatures and will not react with the ionic liquid or its decomposition products.
-
-
Instrument Configuration:
-
Action: Place the sample crucible and an empty reference crucible into the TGA/DSC instrument.
-
Rationale: The reference crucible allows for the differential measurement of heat flow in DSC.
-
-
Experimental Conditions:
-
Action: Heat the sample from ambient temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere with a flow rate of 50 mL/min.
-
Rationale: A linear heating rate provides a clear and reproducible decomposition profile. A nitrogen atmosphere is crucial as it provides an inert environment, preventing oxidative degradation and ensuring that the observed mass loss is due to thermal decomposition alone. The flow of nitrogen also helps to purge any evolved gaseous products from the analysis chamber.
-
-
Data Analysis:
-
Action: Record the mass loss (TGA) and heat flow (DSC) as a function of temperature. Determine the onset temperature of decomposition from the TGA curve.
-
Rationale: The onset temperature is a key indicator of the thermal stability. The DSC curve will indicate the energetic nature of the decomposition.
-
Expected Thermal Behavior and Decomposition Profile
Expected TGA Profile:
Based on analogous compounds, this compound is expected to be thermally stable up to high temperatures, likely exhibiting a single-step decomposition. The onset of decomposition is anticipated to be above 350°C. For instance, the closely related 1-butyl-3-methylimidazolium tetrafluoroborate shows thermal stability up to approximately 350°C.
Expected DSC Profile:
The DSC curve is expected to show an endothermic peak corresponding to the melting of the solid ionic liquid in the range of 62-90°C.[2][3] The decomposition process for imidazolium tetrafluoroborates is typically endothermic.
Plausible Decomposition Pathways
The thermal decomposition of imidazolium-based ionic liquids with tetrafluoroborate anions can proceed through several plausible mechanisms. The presence of the isopropyl groups on the imidazolium cation in this compound will influence the specific decomposition products.
Figure 2: Plausible thermal decomposition pathways.
Two likely initial decomposition steps are:
-
SN1-like Pathway: Heterolytic cleavage of the isopropyl-nitrogen bond to form an isopropyl carbocation and 1-isopropylimidazole. The relatively stable secondary carbocation makes this pathway plausible.
-
E2 Elimination (Hofmann-type): Abstraction of a proton from an isopropyl group by the tetrafluoroborate anion, leading to the formation of propene and 1-isopropyl-3H-imidazolium tetrafluoroborate.
These initial products would then undergo further decomposition at elevated temperatures, leading to a variety of volatile organic compounds, as well as inorganic products such as hydrogen fluoride (HF) and boron trifluoride (BF₃).[4]
Conclusion
This compound is a thermally robust ionic liquid, a critical attribute for its diverse applications. While specific high-temperature decomposition data is not extensively published, a comprehensive thermal analysis employing TGA and DSC, as outlined in this guide, provides the necessary framework for its characterization. Understanding the expected thermal behavior and potential decomposition pathways is essential for ensuring the safe and effective implementation of this versatile ionic liquid in research and development settings. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to confidently utilize this compound in their work.
References
A Technical Guide to the Solubility of 1,3-Diisopropylimidazolium Tetrafluoroborate in Organic Solvents
This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-diisopropylimidazolium tetrafluoroborate, an ionic liquid of significant interest in contemporary chemical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering both theoretical insights and practical methodologies for handling and utilizing this compound.
Introduction: The Unique Profile of this compound
This compound belongs to the class of ionic liquids (ILs), which are salts with melting points below 100°C. These compounds have garnered substantial attention as "green" solvents and catalysts due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1] The subject of this guide, this compound, is characterized by a bulky, sterically hindered diisopropylimidazolium cation and a tetrafluoroborate anion. This specific combination of ions imparts a unique solubility profile that is critical to its application in organic synthesis, catalysis, and electrochemistry.
The molecular structure of this compound is depicted below:
Caption: Molecular structure of this compound.
Core Concepts of Solubility: A "Like Dissolves Like" Paradigm
The solubility of an ionic liquid is primarily governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. For this compound, its solubility in organic solvents is a complex interplay between the polarity of the solvent and the nature of the cation and anion. The imidazolium core of the cation is polar, while the isopropyl groups introduce significant nonpolar character. The tetrafluoroborate anion is weakly coordinating.
Due to the absence of extensive, publicly available quantitative solubility data for this compound, this guide infers its solubility profile based on data from a close structural analog, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]). The rationale for this comparison lies in the shared imidazolium tetrafluoroborate core, with the primary difference being the nature of the alkyl substituents on the imidazolium ring.
Qualitative Solubility Profile
The following table summarizes the inferred qualitative solubility of this compound in a range of common organic solvents. This information is critical for selecting appropriate solvents for reactions, extractions, and purifications.
| Solvent Classification | Solvent | Inferred Qualitative Solubility | Rationale and Insights |
| Polar Aprotic | Acetonitrile | Miscible | The high polarity of acetonitrile allows for effective solvation of the ionic components of the IL.[2] |
| Acetone | Miscible | Similar to acetonitrile, acetone's polarity facilitates the dissolution of the ionic liquid.[2] | |
| Dimethylformamide (DMF) | Likely Soluble | DMF is a highly polar aprotic solvent and is expected to readily dissolve the ionic liquid. | |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO's strong solvating power for salts suggests good solubility for this ionic liquid. | |
| Polar Protic | Methanol | Soluble | The hydroxyl group of methanol can engage in hydrogen bonding and effectively solvate the ions. A chemical supplier explicitly lists methanol as a solvent. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of dissolving the ionic liquid. The related 1,3-diisopropylimidazolium chloride is soluble in ethanol. | |
| Isopropanol | Likely Soluble | As a polar protic solvent, isopropanol is expected to be a suitable solvent. | |
| Chlorinated | Dichloromethane (DCM) | Miscible | Dichloromethane is considered a "favorite solvent" for the analogous [BMIM][BF4], indicating good solubility.[3] |
| Chloroform | Likely Soluble | Chloroform's polarity is sufficient to dissolve many ionic liquids, and it is also listed as a "favorite solvent" for [BMIM][BF4].[3] | |
| Ethers | Tetrahydrofuran (THF) | Sparingly Soluble to Insoluble | Ethers are generally less polar and may not effectively solvate the ionic components, leading to limited solubility. |
| Aromatic | Toluene | Immiscible | Toluene is a nonpolar solvent and is considered a "poor solvent" for [BMIM][BF4].[3] |
| Alkanes | Hexane | Immiscible | As a nonpolar alkane, hexane is unable to overcome the strong ionic interactions within the IL and is thus a poor solvent.[2] |
Experimental Determination of Solubility: A Gravimetric Approach
To obtain precise, quantitative solubility data for this compound, a gravimetric method is recommended. This protocol provides a reliable and straightforward procedure for determining the concentration of a saturated solution at a controlled temperature.
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a defined temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Small, sealable glass vials
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Pre-weighed collection vials
Experimental Workflow:
Caption: Experimental workflow for the gravimetric determination of solubility.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a glass vial containing a precisely measured volume or mass of the chosen organic solvent. The presence of excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to agitate for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After the equilibration period, cease agitation and allow the vial to remain in the temperature-controlled environment for several hours. This allows the undissolved solid to settle, leaving a clear, saturated supernatant.
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately pass the solution through a syringe filter into a pre-weighed collection vial. This step is critical to remove any suspended solid particles, which would lead to an overestimation of solubility.
-
-
Solvent Evaporation: Remove the solvent from the collection vial. This can be achieved using a rotary evaporator, a vacuum oven, or by passing a gentle stream of an inert gas (e.g., nitrogen) over the solution. Ensure that all the solvent has been removed and only the dissolved this compound remains.
-
Mass Determination and Calculation:
-
Weigh the collection vial containing the dried solid.
-
Subtract the initial weight of the empty vial to determine the mass of the dissolved ionic liquid.
-
Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).
-
Conclusion: A Versatile Solvent with a Tunable Profile
This compound is a versatile ionic liquid with a solubility profile that makes it amenable to a wide range of applications. Its miscibility with polar aprotic and protic solvents, as well as chlorinated solvents, provides a broad selection of media for chemical reactions and processes. Conversely, its immiscibility with nonpolar solvents like alkanes and aromatic hydrocarbons allows for straightforward product extraction and catalyst recycling. The insights and protocols presented in this guide are intended to empower researchers to effectively utilize this compound in their work, fostering innovation in green chemistry and drug development.
References
Advancing Green Chemistry: Superior Synthesis Strategies for Imidazolium Tetrafluoroborates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is imperative to look beyond established protocols and critically evaluate the entire lifecycle of the chemical entities we create and utilize. Imidazolium tetrafluoroborates, a cornerstone class of ionic liquids (ILs), are celebrated for their unique physicochemical properties—such as negligible vapor pressure, high thermal stability, and tunable solvency—making them invaluable in organic synthesis, catalysis, and electrochemistry.[1][2] However, the traditional synthesis routes for these ILs are often at odds with the principles of green chemistry, relying on volatile organic solvents (VOCs), producing significant halide waste, and demanding considerable energy input.
This guide provides an in-depth exploration of modern, greener synthesis methodologies for imidazolium tetrafluoroborates. We will move beyond simple procedural descriptions to dissect the causality behind these advanced techniques, offering field-proven insights and robust, self-validating protocols. The objective is to equip researchers and development professionals with the knowledge to implement more sustainable, efficient, and cost-effective synthesis strategies in their laboratories and manufacturing processes.
The Conventional Paradigm and Its Environmental Toll
Step 2: Anion Metathesis (Ion Exchange). The resulting imidazolium halide is then reacted with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) or silver tetrafluoroborate (AgBF₄), in an aqueous or organic medium.[5] This exchanges the halide anion for the desired tetrafluoroborate anion, producing the final IL and a salt byproduct (e.g., NaCl, NaBr, AgCl, or AgBr).
This long-established pathway is fraught with inefficiencies and environmental hazards:
-
Solvent Waste: The use of large volumes of VOCs contributes to air pollution and poses health and safety risks.
-
Halide Contamination: The final IL is often contaminated with residual halide ions from the first step, which can be detrimental to many catalytic and electrochemical applications.
-
Byproduct Generation: The metathesis step generates a stoichiometric amount of salt waste that requires disposal.
-
Energy Consumption: Prolonged refluxing periods result in high energy consumption.
The following diagram illustrates the conventional metathesis route, highlighting the points of environmental concern.
Greener Synthesis Methodologies: A Paradigm Shift
The drive for sustainability has catalyzed the development of innovative synthesis routes that significantly reduce the environmental footprint of IL production. These methods focus on alternative energy sources, solvent elimination, and process intensification.
Microwave-Assisted Synthesis (MAS)
Microwave irradiation has emerged as a powerful tool in green chemistry, offering a highly efficient mechanism for energy transfer directly to reacting molecules.[6][7] This contrasts with conventional heating, which relies on slow and inefficient thermal conduction.
Causality & Expertise: The principle behind MAS lies in the dielectric heating of polar molecules. The N-heterocyclic precursors and the resulting ionic products interact strongly with the microwave field, leading to rapid, uniform, and localized heating throughout the reaction mixture. This dramatically accelerates reaction rates, often reducing synthesis times from hours or days to mere minutes.[8][9] The process is not only faster but often leads to cleaner reactions and higher yields by minimizing the formation of thermal degradation byproducts.
This protocol describes a one-pot synthesis where quaternization and anion exchange occur concurrently under microwave irradiation, eliminating the need for both organic solvents and an intermediate isolation step.[10]
-
Reactant Preparation: In a dedicated microwave reactor vessel equipped with a magnetic stirrer, combine 1-methylimidazole, 1-butyl bromide, and sodium tetrafluoroborate (NaBF₄) in an equimolar ratio.
-
Microwave Irradiation: Seal the vessel and place it in a monomode microwave synthesizer. Irradiate the mixture with intermittent heating (e.g., cycles of 1 minute on, 1 minute off) at a controlled temperature (e.g., 100-120°C) for a total irradiation time of 15-30 minutes.[10][11] The use of intermittent heating helps to control pressure buildup and ensures a more uniform reaction.
-
Workup and Purification: After cooling, a biphasic mixture is typically formed. The upper layer is the desired ionic liquid, [BMIM][BF₄], and the lower layer consists of the sodium bromide (NaBr) byproduct.
-
Isolation: Decant the upper ionic liquid layer. To remove any dissolved NaBr, wash the IL with small portions of ice-cold deionized water. The high hydrophobicity of [BMIM][BF₄] allows for this aqueous wash with minimal product loss.
-
Drying: Dry the purified ionic liquid under high vacuum at 70-80°C to remove any residual water.
| Parameter | Conventional Method | Microwave-Assisted Synthesis (MAS) | Reference(s) |
| Reaction Time | 24 - 48 hours | 10 - 30 minutes | [8][9][10] |
| Solvent | Required (e.g., Acetonitrile) | Solvent-Free | [10][12] |
| Process | Two-step (Quaternization + Metathesis) | One-Pot | [10][13] |
| Energy Input | High (prolonged heating) | Low (short duration) | [8] |
| Typical Yield | 70-85% | 85-95% | [8][10] |
Ultrasound-Assisted Synthesis (Sonochemistry)
Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with transient temperatures of ~5000 K and pressures of ~1000 atm, creating an exceptional environment for chemical reactions.[14][15]
Causality & Expertise: The extreme conditions generated during cavitation dramatically enhance mass transfer and accelerate reaction rates. For the synthesis of imidazolium salts, sonication can significantly shorten reaction times and improve yields compared to silent (non-irradiated) or conventional heating methods.[14][16] This method is particularly effective for N-alkylation reactions and can often be performed at lower bulk temperatures, preserving thermally sensitive functional groups. The process is considered environmentally friendly due to higher energy efficiency and reduced reaction times.[14]
This protocol details the synthesis of the imidazolium halide precursor, which can then undergo anion exchange. The primary advantage here is the significant acceleration of the typically slow quaternization step.
-
Reactant Setup: In a thick-walled glass reactor, place an equimolar mixture of 1-methylimidazole and the desired alkyl halide (e.g., 1-bromobutane). While the reaction can be run solvent-free, a minimal amount of a high-boiling-point, polar solvent can sometimes improve energy transfer.
-
Sonication: Immerse the reactor in an ultrasonic cleaning bath or use a high-intensity ultrasonic probe. Irradiate the mixture at a specific frequency (e.g., 20-40 kHz) at a controlled temperature (e.g., 40-60°C).
-
Monitoring: Monitor the reaction progress using TLC or NMR. Reaction times are typically reduced to 1-4 hours, compared to 24+ hours for conventional methods.[16]
-
Isolation: Once the reaction is complete, the resulting imidazolium halide can be isolated by removing the solvent (if used) under reduced pressure. The product is then ready for anion exchange.
| Parameter | Conventional Reflux | Ultrasound-Assisted Method | Reference(s) |
| Reaction Time | 120 - 190 min | 35 - 60 min | [16] |
| Temperature | High (Reflux) | Ambient or Mild Heat (e.g., 40°C) | [16] |
| Typical Yield | 38 - 86% | 73 - 98% | [16] |
| Energy Efficiency | Lower | Higher | [14] |
One-Pot, Halide-Free Synthesis
Perhaps the most significant advancement from a green chemistry perspective is the development of one-pot, halide-free synthesis routes. These methods completely circumvent the use of alkyl halides and the subsequent anion metathesis step, thereby eliminating the primary source of halide contamination and salt waste.[17][18]
Causality & Expertise: A prominent halide-free route involves the reaction of 1-methylimidazole with a dialkyl carbonate (e.g., dibutyl carbonate) or an alcohol and an acid. A life-cycle assessment comparing the halide-free production of [BMIM][BF₄] to the conventional metathesis route predicted a 2-5 fold reduction in both cost and environmental impact.[17][18][19] This approach represents a true process intensification, combining multiple transformations into a single, highly efficient operation.
This protocol is based on the innovative work that avoids halide intermediates entirely.[19]
-
Reactant Charging: In a high-pressure reactor, charge 1-methylimidazole, 1-butanol, and fluoroboric acid (HBF₄). The alcohol serves as the alkylating agent.
-
Reaction Conditions: Seal the reactor and heat the mixture to a specified temperature (e.g., 140-160°C) for several hours. The reaction proceeds via direct alkylation of the imidazole by the alcohol, with the fluoroboric acid acting as both the anion source and a catalyst.
-
Workup and Purification: After cooling, the primary byproduct is water, which can be easily removed under vacuum. The resulting ionic liquid can be further purified by washing with a non-polar solvent like ethyl acetate to remove any unreacted starting materials.
-
Drying: Dry the final product under high vacuum to yield high-purity, halide-free [BMIM][BF₄].
Comparative Analysis and Future Outlook
The transition to greener synthesis methods for imidazolium tetrafluoroborates is not merely an academic exercise; it is a practical necessity for sustainable chemical development. The methodologies discussed offer substantial improvements over conventional routes in terms of efficiency, waste reduction, and product purity.
| Feature | Conventional Metathesis | Microwave-Assisted (MAS) | Ultrasound-Assisted | Halide-Free One-Pot |
| Process Complexity | High (2 steps) | Low (1-pot) | Medium (accelerates 1 step) | Low (1-pot) |
| Solvent Use | High (VOCs) | None / Minimal | Minimal | Minimal |
| Reaction Time | Very Long (24-72h) | Very Short (minutes) | Short (1-4h) | Medium (hours) |
| Halide Waste | Yes (stoichiometric) | Yes (stoichiometric) | Yes (stoichiometric) | No |
| Product Purity | Halide contamination | Purer than conventional | Purer than conventional | Halide-free |
| Key Advantage | Established method | Speed & Efficiency | Energy Efficiency | Purity & Waste Elimination |
The future of IL synthesis will likely involve the integration of these green techniques with other emerging technologies. Mechanochemistry , which uses mechanical force (grinding, milling) to drive reactions in the absence of solvents, is a promising frontier for solid-state IL synthesis.[20][21] Furthermore, the development of continuous flow reactors can offer superior control over reaction parameters, enhancing safety and scalability for these greener protocols.
By embracing these advanced synthesis strategies, the scientific community can produce imidazolium tetrafluoroborates and other valuable ionic liquids in a manner that is not only scientifically elegant but also environmentally responsible and economically viable.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]
- 5. rsc.org [rsc.org]
- 6. biotechjournal.in [biotechjournal.in]
- 7. Preparation of functionalized imidazolium salts under microwave irradiation - Lookchem [lookchem.com]
- 8. Microwave-Assisted Synthesis of Some Potential Bioactive Imidazolium-Based Room-Temperature Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ultrasound assisted synthesis of imidazolium salts: an efficient way to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An efficient ultrasonic-assisted synthesis of imidazolium and pyridinium salts based on the Zincke reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sustainability Assessment of Alternative Synthesis Routes to Aprotic Ionic Liquids: The Case of 1-Butyl-3-methylimidazolium Tetrafluoroborate for Fuel Desulfurization | Publicación [silice.csic.es]
- 19. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 20. Frontiers | Mechanochemical Synthesis of Fluorine-Containing Co-Doped Zeolitic Imidazolate Frameworks for Producing Electrocatalysts [frontiersin.org]
- 21. Mechanochemical Synthesis of Fluorine-Containing Co-Doped Zeolitic Imidazolate Frameworks for Producing Electrocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
fundamental electrochemical properties of ionic liquids
An In-Depth Technical Guide to the Fundamental Electrochemical Properties of Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a pivotal class of materials in electrochemistry, offering a unique combination of properties including negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1][2] This guide provides a comprehensive exploration of the fundamental electrochemical properties of ILs, intended for researchers, scientists, and professionals in drug development who are leveraging or looking to leverage these remarkable solvents. We will delve into the core principles governing their electrochemical behavior, the intricate relationship between structure and function, and the state-of-the-art techniques for their characterization. This document is designed not as a rigid protocol, but as a foundational resource to empower researchers with the knowledge to design and interpret experiments with confidence and scientific rigor.
Introduction: The Unique Nature of Ionic Liquids in Electrochemistry
Historically, the study of electrochemistry has been intrinsically linked to ionic liquids, with the first room-temperature ionic liquid (RTIL), ethylammonium nitrate, being characterized for its electrical conductivity as early as 1914. Unlike traditional molecular solvents that require the addition of a supporting electrolyte to conduct current, ILs are composed entirely of ions.[3] This intrinsic ionic conductivity is a cornerstone of their utility in a vast array of electrochemical applications, including batteries, supercapacitors, electrosynthesis, and sensors.[4]
The "designer" nature of ionic liquids, where the physicochemical properties can be tuned by judicious selection of the cation and anion, allows for the engineering of ILs for specific applications.[2][4] For instance, the combination of an imidazolium cation with a tetrafluoroborate anion (BF₄⁻) results in a hydrophilic IL, while pairing the same cation with a bis(trifluoromethylsulfonyl)imide (NTf₂⁻) anion produces a hydrophobic one.[4] This tunability is a recurring theme and a critical advantage in their application.
This guide will focus on three key electrochemical properties that are paramount for most applications:
-
Ionic Conductivity (σ): The measure of an IL's ability to conduct an electrical current.
-
Viscosity (η): A measure of an IL's resistance to flow, which is intimately linked to its conductivity.
-
Electrochemical Stability Window (ESW): The potential range over which the IL remains stable without undergoing oxidation or reduction.[5]
We will explore the theoretical underpinnings of these properties, the experimental methodologies for their accurate measurement, and the interpretation of the resulting data.
The Interplay of Ionic Conductivity and Viscosity
The transport of charge in ionic liquids is fundamentally governed by the movement of its constituent ions. Therefore, ionic conductivity and viscosity are inextricably linked. This relationship is often described by Walden's rule, which states that the product of the molar conductivity (Λ) and the viscosity (η) is a constant for a given electrolyte at a specific temperature.[4]
2.1. Factors Influencing Conductivity and Viscosity
The structure of the cation and anion significantly impacts both conductivity and viscosity:
-
Cation Structure: The size and shape of the cation play a crucial role. Larger, more asymmetric cations tend to increase viscosity due to stronger van der Waals interactions and reduced ion mobility.[6] For example, increasing the alkyl chain length on an imidazolium cation generally leads to higher viscosity and consequently lower conductivity.[4][7]
-
Anion Structure: The nature of the anion also has a profound effect. Anions with delocalized negative charge, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), often lead to less viscous and more conductive ILs compared to smaller, more coordinating anions like chloride (Cl⁻). However, strong ion-pairing associations, as seen in some [NTf₂]⁻ based ILs, can lead to lower than expected conductivity.[8]
2.2. Quantitative Data Summary
The following table summarizes typical ranges for conductivity and viscosity for common classes of ionic liquids. It is important to note that these are general ranges, and specific values can vary significantly based on the exact cation-anion combination and temperature.
| Ionic Liquid Class | Cation Examples | Anion Examples | Typical Conductivity (mS/cm) | Typical Viscosity (cP at 25°C) |
| Imidazolium | [EMIM]⁺, [BMIM]⁺ | [BF₄]⁻, [PF₆]⁻, [NTf₂]⁻ | 1 - 18[9] | 30 - 500[10] |
| Pyrrolidinium | [BMPyrr]⁺ | [NTf₂]⁻ | 1 - 5 | 50 - 300 |
| Piperidinium | [BMPip]⁺ | [NTf₂]⁻ | 1 - 4 | 70 - 400 |
| Ammonium | [N₄₄₄₂]⁺, [N₈₄₄₄]⁺ | [DCA]⁻, [NTf₂]⁻ | 0.1 - 10[11] | 100 - 1000+[10] |
| Phosphonium | [P₁₄,₆₆₆]⁺ | [NTf₂]⁻ | < 1 | > 1000 |
Data compiled from various sources, including[9][10][11].
2.3. Experimental Workflow: Measuring Conductivity and Viscosity
A logical workflow for characterizing the transport properties of a new ionic liquid is essential.
Caption: Workflow for characterizing the transport properties of ionic liquids.
The Electrochemical Stability Window (ESW): The Realm of Electrochemical Reactions
The ESW is a critical parameter that defines the potential range within which an electrolyte can be used without undergoing decomposition.[12] A wide ESW is highly desirable for applications such as high-voltage batteries and supercapacitors.[5][13] The ESW is determined by the potentials at which the cation is reduced (cathodic limit) and the anion is oxidized (anodic limit).[14]
3.1. Structural Determinants of the ESW
-
Cation: The reduction potential of the cation typically sets the cathodic limit. Cations with aromatic heterocyclic structures, such as imidazolium, are generally less resistant to reduction compared to tetraalkylammonium, dialkylpyrrolidinium, and dialkylpiperidinium cations.[4]
-
Anion: The oxidation potential of the anion determines the anodic limit. Anions where the negative charge is delocalized over a larger volume, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), are generally more stable towards oxidation than simpler anions like halides.
3.2. Experimental Protocol: Determining the ESW using Cyclic Voltammetry
Cyclic voltammetry (CV) is the primary technique used to determine the ESW of an ionic liquid.[8]
Step-by-Step Methodology:
-
Cell Assembly: A three-electrode cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox) to minimize contamination from water and oxygen, which can significantly affect the measured ESW.[15] The cell consists of:
-
Working Electrode (WE): Typically a polished glassy carbon, platinum, or gold electrode.
-
Counter Electrode (CE): A platinum wire or mesh with a large surface area.
-
Reference Electrode (RE): A non-aqueous reference electrode, such as Ag/Ag⁺ or a ferrocene/ferrocenium (Fc/Fc⁺) internal reference.
-
-
Electrolyte Preparation: The ionic liquid is dried under vacuum at an elevated temperature to remove residual water before being transferred to the electrochemical cell.
-
CV Measurement:
-
The potential of the working electrode is scanned from the open-circuit potential towards negative potentials to determine the cathodic limit.
-
The potential is then scanned towards positive potentials to determine the anodic limit.
-
The scan rate is typically between 10 and 100 mV/s.
-
-
Data Analysis: The ESW is determined by identifying the potentials at which the current begins to increase significantly, indicating the onset of reduction or oxidation of the ionic liquid. A current density cutoff (e.g., 0.1 or 1 mA/cm²) is often used to define the limits.[12]
Caption: Experimental workflow for determining the Electrochemical Stability Window (ESW).
Advanced Characterization: Electrochemical Impedance Spectroscopy (EIS)
While CV provides information about the overall stability window, Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for probing the detailed processes occurring at the electrode-ionic liquid interface.[16] EIS involves applying a small amplitude AC potential perturbation to the electrode and measuring the resulting current response over a wide range of frequencies.[17]
4.1. Insights from EIS
By analyzing the impedance data, one can obtain information about:
-
Bulk Ionic Conductivity: The high-frequency intercept of the Nyquist plot with the real axis corresponds to the bulk resistance of the ionic liquid, from which the conductivity can be calculated.[18]
-
Double-Layer Capacitance: At lower frequencies, the impedance is dominated by the capacitance of the electrical double layer (EDL) that forms at the electrode-electrolyte interface.[19] The structure of this EDL in ionic liquids is more complex than in traditional electrolytes and is a subject of ongoing research.
-
Charge Transfer Resistance: If a redox-active species is present, EIS can be used to determine the charge transfer resistance, which is related to the kinetics of the electron transfer reaction.[20]
4.2. Equivalent Circuit Modeling
The impedance data is often analyzed by fitting it to an equivalent electrical circuit model. A simple model for an inert electrode in an ionic liquid is a series combination of a resistor (representing the bulk resistance) and a constant phase element (CPE) (representing the non-ideal capacitance of the double layer).[16]
Caption: A simple equivalent circuit model for an electrode-ionic liquid interface.
Concluding Remarks and Future Outlook
The are a direct consequence of their unique all-ion composition and the tunable nature of their constituent cations and anions. A thorough understanding of ionic conductivity, viscosity, and the electrochemical stability window is essential for the rational design and application of these materials in diverse fields, from energy storage to drug development. The experimental techniques outlined in this guide, particularly cyclic voltammetry and electrochemical impedance spectroscopy, provide the necessary tools for a comprehensive characterization of these fascinating materials. As research continues to push the boundaries of materials science, the ability to precisely measure and interpret the electrochemical properties of ionic liquids will remain a critical skill for scientists and engineers. For those seeking extensive datasets on the physical properties of ionic liquids, the NIST ILThermo database is an invaluable resource.[21][22]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. electrochem.org [electrochem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchinschools.org [researchinschools.org]
- 8. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
- 11. Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Application of Ionic Liquids for Batteries and Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ceder.berkeley.edu [ceder.berkeley.edu]
- 15. espace.curtin.edu.au [espace.curtin.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. Charge transfer and electrical double layer of an amphiphilic protic ionic liquid in bulk and when confined in nanochannels - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01634F [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. The metal–ionic liquid interface as characterized by impedance spectroscopy and in situ scanning tunneling microscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP02074D [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ILThermo | NIST [nist.gov]
- 22. Ionic Liquids Database (ILThermo) | NIST [nist.gov]
A Technical Guide to the Discovery and History of N-Heterocyclic Carbene Precursors
Abstract
This technical guide provides a comprehensive exploration of the discovery and historical development of N-heterocyclic carbene (NHC) precursors. Intended for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a narrative that follows the scientific journey from theoretical postulations to the synthesis of stable, isolable carbenes and their indispensable precursors. We will delve into the seminal contributions of pioneers like Breslow, Wanzlick, and Arduengo, examining the key experimental breakthroughs that have established NHCs as a cornerstone of modern organometallic chemistry and catalysis. The guide offers in-depth, field-proven insights into the synthesis of key NHC precursors, complete with detailed, validated protocols and an analysis of the causal relationships behind experimental choices. Through structured data, visual diagrams, and rigorous citation of authoritative sources, this document aims to be an essential resource for understanding the foundations and practical synthesis of these critical chemical entities.
Introduction: The Unlikely Stability of a Divalent Carbon
For decades, carbenes—neutral chemical species containing a divalent carbon atom with six valence electrons—were considered textbook examples of transient, highly reactive intermediates. Their fleeting existence made them fascinating subjects for mechanistic studies but seemingly impractical for widespread application as isolable ligands or catalysts. The paradigm shift began with the realization that certain heterocyclic scaffolds could confer unprecedented stability upon the carbene center.
N-Heterocyclic carbenes (NHCs) are distinguished by a carbene carbon atom positioned between two nitrogen atoms within a heterocyclic ring.[1] This arrangement provides crucial electronic stabilization through the σ-withdrawing and π-donating properties of the adjacent nitrogen atoms, creating a singlet ground state and a nucleophilic character that defies the traditional view of carbenes as purely electrophilic.[1] The precursors to these stable carbenes, typically azolium salts, are air-stable, crystalline solids that are convenient to handle and store, making them the gateway to the vast and versatile world of NHC chemistry.[2] This guide traces the intellectual and experimental lineage of these vital precursors, from early hypotheses to their routine synthesis in modern laboratories.
Historical Milestones: From Fleeting Intermediates to Bottlable Carbenes
The journey to stable NHCs is a compelling story of scientific persistence, beginning with theoretical insights and culminating in a landmark isolation that opened a new chapter in chemistry.
The Theoretical Seeds: Breslow and Wanzlick
The conceptual groundwork for stable carbenes was laid long before their isolation. In 1957, Ronald Breslow proposed a thiazol-2-ylidene, a nucleophilic carbene, as a key catalytic intermediate in the benzoin condensation.[3][4] This was a revolutionary idea, suggesting that a carbene could act as a nucleophile to achieve "umpolung" (reversal of polarity) of an aldehyde's carbonyl carbon.[5][6] The proposed "Breslow intermediate" became a central concept in understanding NHC-catalyzed reactions, though the intermediate itself remained elusive for many years.[4][6]
Shortly after, in the 1960s, Hans-Werner Wanzlick conjectured that carbenes derived from dihydroimidazol-2-ylidene could be generated and that they exist in equilibrium with their dimer, a tetraaminoethylene.[7][8] This "Wanzlick equilibrium" hypothesis was a crucial step forward, suggesting that these carbenes possessed a degree of stability.[7][9] Wanzlick's group even succeeded in generating imidazol-2-ylidene carbenes by deprotonating imidazolium salts in 1970, and while they were not isolated as free species, their presence was confirmed through trapping experiments and the formation of metal complexes.[3][10]
Caption: Key milestones in the history of N-heterocyclic carbenes.
The Breakthrough: Arduengo's Isolation of a Crystalline Carbene
The definitive moment that transformed carbene chemistry occurred in 1991. Anthony J. Arduengo III and his colleagues reported the synthesis and characterization of the first stable, crystalline carbene, 1,3-di(adamantyl)imidazol-2-ylidene.[11][12][13] They achieved this by deprotonating the corresponding 1,3-di(adamantyl)imidazolium chloride precursor with a strong, non-nucleophilic base (sodium hydride with catalytic DMSO) in THF. The bulky adamantyl groups on the nitrogen atoms provided steric shielding, which was initially thought to be the primary reason for the carbene's stability.[3] However, it soon became clear that the electronic stabilization from the nitrogen atoms was the dominant factor.[14] This landmark discovery, published in the Journal of the American Chemical Society, proved that carbenes could be isolated, stored, and handled like other stable organic compounds, paving the way for their use as ligands in organometallic chemistry.[11][13]
The Precursors: Synthesis and Properties of Azolium Salts
The accessibility and stability of NHCs are intrinsically linked to the synthesis of their azolium salt precursors. These salts are the direct entry point for generating the free carbene, typically through deprotonation at the C2 position. The most common precursors are based on imidazolium, imidazolinium (saturated backbone), and triazolium cores.
Imidazolium Salts: The Workhorse Precursors
Imidazolium salts are the most widely used NHC precursors. The synthesis of two of the most common precursors, IMes·HCl (1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride) and IPr·HCl (1,3-bis(2,6-diisopropylphenyl)imidazolium chloride), generally follows a reliable two-step procedure.[2][15]
General Synthetic Strategy:
-
Diimine Formation: Condensation of two equivalents of a substituted aniline with glyoxal to form a 1,4-diazabutadiene (DAD) intermediate.
-
Cyclization: Reaction of the DAD with a C1 source (e.g., paraformaldehyde or triethyl orthoformate) and an acid to form the five-membered imidazolium ring.
Caption: General workflow for the synthesis of 1,3-diarylimidazolium salts.
Detailed Experimental Protocol: Synthesis of IPr·HCl
This protocol is adapted from well-established literature procedures and provides a reliable method for synthesizing IPr·HCl on a laboratory scale.[16][17][18]
Part A: Synthesis of N,N'-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene
-
Setup: In a 1000 mL round-bottom flask equipped with a magnetic stirrer, add methanol (500 mL), 2,6-diisopropylaniline (63.8 mL, 340 mmol), and a catalytic amount of formic acid (1 mL).
-
Reaction: To this stirred solution, add glyoxal (40 wt% in water, 19 mL, 170 mmol) dropwise. A yellow precipitate will begin to form.
-
Stirring: Allow the mixture to stir vigorously at room temperature for 3-4 hours.
-
Isolation: Collect the yellow solid precipitate by vacuum filtration.
-
Washing: Wash the solid thoroughly with cold methanol until the filtrate is colorless.
-
Drying: Dry the product in a vacuum oven overnight to yield the pure diimine intermediate. (Typical yield: ~70%).
Causality Insights: The formic acid serves as a catalyst to facilitate the imine condensation. Using cold methanol for washing is crucial to minimize product loss, as the diimine has some solubility in warmer methanol.
Part B: Cyclization to form 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Setup: In a large (e.g., 2 L) three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, dissolve the dried diimine from Part A (e.g., 40 g, ~106 mmol) in ethyl acetate (800-1200 mL).
-
Heating: Heat the solution to 70°C.
-
Reagent Addition: In a separate flask, prepare a solution of chlorotrimethylsilane (TMSCl, ~34 mL, ~269 mmol) in ethyl acetate (~40 mL). Add this solution dropwise to the heated diimine solution over 30-45 minutes. Add paraformaldehyde (~4 g, ~133 mmol) to the reaction mixture.
-
Reaction: A white or off-white precipitate will form. Stir the resulting suspension vigorously at 70°C for 2 hours.
-
Cooling & Isolation: Cool the suspension to room temperature or in an ice bath. Collect the solid product by vacuum filtration.
-
Washing: Wash the solid product thoroughly with ethyl acetate and then with diethyl ether or tert-butyl methyl ether to remove any unreacted starting materials or byproducts.[16]
-
Drying: Dry the resulting white powder under vacuum to yield pure IPr·HCl. (Typical yield: >80%).[16]
Self-Validation & Trustworthiness: This protocol utilizes TMSCl as a mild and easily handled source of both acid and the chloride counterion, which often results in a cleaner product compared to using aqueous HCl.[16] The precipitation of the product from the ethyl acetate solution drives the reaction to completion and simplifies purification, as the final product is typically of high purity after simple washing.
Acidity of NHC Precursors
The ease of forming an NHC is directly related to the acidity of its precursor at the C2 position. The pKa value of the azolium salt is a critical parameter, indicating the strength of the base required for deprotonation. Bulky, electron-donating N-aryl substituents generally increase the electron density at the C2 carbon, making the corresponding carbene more nucleophilic but also increasing the pKa of the precursor.
| Precursor | Common Name | pKa (in DMSO) | Reference(s) |
| 1,3-Dimesitylimidazolium | IMes·H⁺ | ~21.2 | [19][20] |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium | IPr·H⁺ | ~22.4 | [19][20] |
| 1,3-Dimesitylimidazolinium | SIMes·H⁺ | ~24.4 | [19] |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolinium | SIPr·H⁺ | ~24.8 | [19] |
| N-Mesityl-1,2,4-triazolium | ~16.5-17.7 | [1] |
Table Insights: The data clearly shows that imidazolinium ("saturated") precursors are significantly less acidic (higher pKa) than their imidazolium ("unsaturated") counterparts. This is due to the lack of aromatic stabilization in the imidazolinium ring. Consequently, stronger bases are required to deprotonate imidazolinium salts to form the corresponding NHCs (e.g., SIMes, SIPr).
Conclusion and Future Outlook
The journey from the theoretical musings of Breslow and Wanzlick to the routine synthesis of robust NHC precursors like IPr·HCl represents a monumental achievement in chemistry. The isolation of a stable carbene by Arduengo was not an end point, but the beginning of an era where these versatile molecules have become indispensable tools in catalysis, materials science, and drug development. The precursors, the stable azolium salts, are the lynchpin of this entire field. Their reliable and scalable synthesis has democratized access to NHCs, allowing researchers across disciplines to harness their unique reactivity. Future developments will likely focus on creating novel precursors with tailored electronic and steric properties for highly specialized applications, including asymmetric catalysis and the stabilization of ever-more-reactive main group and transition metal species.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. benchchem.com [benchchem.com]
- 3. Persistent carbene - Wikipedia [en.wikipedia.org]
- 4. NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical Breslow Intermediates: Finding New Purpose from Carbenes – GRAPHITE [graphite.ucsd.edu]
- 6. Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01910D [pubs.rsc.org]
- 7. Wanzlick equilibrium - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Wanzlick's equilibrium in tri- and tetraaminoolefins - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. A stable crystalline carbene | Semantic Scholar [semanticscholar.org]
- 12. bertrandgroup.ucsd.edu [bertrandgroup.ucsd.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Anthony J Arduengo, III - Google Scholar [scholar.google.com]
- 15. d-nb.info [d-nb.info]
- 16. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. guidechem.com [guidechem.com]
- 18. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Methodological & Application
The Pivotal Role of 1,3-Diisopropylimidazolium Tetrafluoroborate in Modern Organic Catalysis: Applications and Protocols
For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient, selective, and robust catalytic systems is paramount. Among the myriad of tools available to the contemporary chemist, N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of organocatalysts and ligands for transition metals. At the heart of many of these catalytic systems lies a crucial precursor: the imidazolium salt. This guide provides an in-depth exploration of 1,3-diisopropylimidazolium tetrafluoroborate , a versatile and increasingly important reagent in the field of organic catalysis.
This document serves as a detailed application note and protocol guide, designed to empower researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to harness the full potential of this powerful catalytic tool. We will delve into the fundamental principles of its application, provide step-by-step protocols for its use, and offer expert commentary on the causality behind experimental choices, ensuring a thorough and authoritative understanding.
Introduction: Beyond a Simple Salt - The Gateway to N-Heterocyclic Carbene Catalysis
This compound is more than just an ionic liquid; it is a stable, easily handled crystalline solid that serves as a convenient precursor to the N-heterocyclic carbene, 1,3-diisopropylimidazol-2-ylidene (IPr).[1] The isopropyl groups flanking the nitrogen atoms provide a moderate level of steric hindrance, influencing the stability and reactivity of the resulting carbene. The tetrafluoroborate anion (BF₄⁻) confers advantageous properties such as reduced hygroscopicity compared to its chloride counterparts, simplifying handling and storage.[2]
The primary role of this compound in catalysis is to generate the corresponding NHC in situ through deprotonation of the acidic proton at the C2 position of the imidazolium ring. This is typically achieved by the addition of a suitable base. The liberated NHC, a strong σ-donating species, can then either act as a potent organocatalyst itself or serve as a highly effective ligand for transition metals, enhancing their catalytic activity and stability.
The general process of in situ NHC generation is a cornerstone of many catalytic reactions. The choice of base is critical and depends on the pKa of the imidazolium salt and the reaction conditions. Common bases include potassium tert-butoxide, sodium hydride, and strong amine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Caption: In situ generation of the NHC catalyst.
Application in Organocatalysis: The Benzoin Condensation
One of the classic transformations catalyzed by NHCs is the benzoin condensation, a carbon-carbon bond-forming reaction between two aldehydes. The NHC catalyst facilitates umpolung (polarity reversal) of one aldehyde molecule, transforming it into a nucleophilic acyl anion equivalent that can then attack a second aldehyde molecule.
While many advanced NHC precursors exist, the fundamental principles of this reaction can be readily demonstrated using this compound. The following protocol provides a general framework for this transformation.
Protocol: NHC-Catalyzed Benzoin Condensation of Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde (freshly distilled)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (0.05 mmol, 5 mol%).
-
Add anhydrous THF (2.0 mL) and stir to dissolve the salt.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (0.05 mmol, 5 mol%) to the solution. The mixture may turn a pale yellow color, indicating the formation of the NHC. Stir for 10 minutes at 0 °C.
-
Add freshly distilled benzaldehyde (1.0 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired benzoin product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The NHC and the intermediate species are sensitive to moisture. The use of anhydrous solvent and an inert atmosphere is crucial to prevent catalyst deactivation and side reactions.
-
Base: Potassium tert-butoxide is a strong, non-nucleophilic base that is effective for the deprotonation of the imidazolium salt to generate the active NHC catalyst.
-
Freshly Distilled Aldehyde: Aldehydes can oxidize to carboxylic acids upon standing. Using freshly distilled aldehyde ensures high purity and prevents potential inhibition of the catalyst by acidic impurities.
-
Quenching: The addition of a mild aqueous base like sodium bicarbonate neutralizes the reaction mixture and facilitates the workup process.
Application as a Ligand Precursor in Transition Metal Catalysis
The NHC generated from this compound can act as a superior ligand for transition metals, particularly palladium, in cross-coupling reactions. These NHC-metal complexes often exhibit higher stability and catalytic activity than their phosphine-ligated counterparts, especially in challenging coupling reactions.
While specific protocols for Suzuki, Heck, or Grignard reactions explicitly detailing the use of this compound are not as prevalent in the literature as for more sterically hindered analogues, the principles remain the same. The imidazolium salt is used to generate the NHC in situ, which then coordinates to a palladium precursor to form the active catalyst.
Conceptual Protocol: General Workflow for a Palladium-NHC Catalyzed Cross-Coupling Reaction
This conceptual workflow illustrates how this compound would be employed in a generic cross-coupling reaction, such as a Suzuki-Miyaura coupling.
Caption: General workflow for a Pd-NHC catalyzed cross-coupling.
Key Considerations for Protocol Development:
-
Palladium Source: Common palladium precursors include palladium(II) acetate (Pd(OAc)₂) and bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂).
-
Base: The choice of base is crucial and serves a dual purpose: to generate the NHC and to participate in the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling). Common bases include potassium carbonate, cesium carbonate, and potassium phosphate.
-
Solvent: The choice of solvent depends on the specific reaction and the solubility of the reactants. Common solvents include toluene, dioxane, and DMF.
-
Reaction Temperature: Most cross-coupling reactions require heating to proceed at a reasonable rate. The optimal temperature must be determined empirically.
Tabulated Data: Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₉H₁₇BF₄N₂ | [3] |
| Molecular Weight | 240.05 g/mol | [3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 62-79 °C | [3] |
| Solubility | Soluble in polar organic solvents |
Conclusion and Future Outlook
This compound stands as a valuable and versatile precursor for the generation of N-heterocyclic carbenes in organic catalysis. Its ease of handling and moderate steric profile make it an excellent entry point for researchers exploring the vast potential of NHC catalysis, both in organocatalytic transformations and as a supporting ligand in transition metal-catalyzed reactions.
The protocols and conceptual frameworks provided herein are intended to serve as a robust starting point for the development of novel synthetic methodologies. As the field of catalysis continues to evolve, the fundamental understanding and practical application of such key reagents will undoubtedly pave the way for future innovations in chemical synthesis, with significant implications for the pharmaceutical and materials science industries.
References
The Role of 1,3-Diisopropylimidazolium Tetrafluoroborate in Advancing Green Chemistry: Application Notes and Protocols
The imperative to develop sustainable chemical processes has positioned ionic liquids (ILs) at the forefront of green chemistry research. Among these, 1,3-diisopropylimidazolium tetrafluoroborate stands out as a versatile and stable medium for a range of catalytic applications. Its negligible vapor pressure, thermal stability, and ability to be recycled make it an environmentally benign alternative to volatile organic solvents.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in green chemical synthesis.
Understanding the Asset: Properties of this compound
This compound is an imidazolium-based ionic liquid characterized by a melting point of 62-79 °C, rendering it a liquid over a broad range of temperatures suitable for many organic reactions.[2] Its utility in green chemistry stems from several key properties:
-
Negligible Volatility: Unlike conventional organic solvents, this ionic liquid does not readily evaporate, significantly reducing air pollution and exposure risks for researchers.[1]
-
High Thermal Stability: It can withstand high reaction temperatures without decomposition, allowing for a wider operational window for chemical transformations.[1]
-
Tunable Solubility: It can dissolve a wide array of organic, inorganic, and organometallic compounds, facilitating homogeneous catalysis.[1]
-
Catalyst Immobilization: It can act as a supportive matrix for catalysts, enabling easy separation and recycling of the catalytic system from the reaction products.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇BF₄N₂ | |
| Molecular Weight | 240.05 g/mol | |
| Appearance | White to light yellow powder/crystals | [3] |
| Melting Point | 62-79 °C | [2] |
Core Application: A Precursor to N-Heterocyclic Carbene (NHC) Ligands in Catalysis
A primary application of this compound in green chemistry is its role as a precursor to N-heterocyclic carbene (NHC) ligands.[3] NHCs are potent σ-donating ligands that form highly stable and active complexes with transition metals like palladium, making them ideal for cross-coupling reactions. The in situ generation of the NHC from the imidazolium salt in the presence of a base is a cornerstone of its utility.
Caption: In-situ generation of the active Pd-NHC catalyst.
Application Note: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals. The use of this compound as a solvent and NHC precursor offers a greener alternative to traditional methods.
Causality of Experimental Choices:
-
Palladium Source: Palladium(II) acetate is a common and relatively inexpensive palladium source that is readily reduced in situ to the active Pd(0) species.
-
Base: A mild base such as potassium carbonate is sufficient to deprotonate the imidazolium salt to form the NHC and to facilitate the transmetalation step in the catalytic cycle.
-
Solvent System: While the ionic liquid itself can serve as the solvent, the addition of a co-solvent like water can enhance the solubility of the base and the boronic acid, accelerating the reaction.
-
Temperature: Room temperature to slightly elevated temperatures are often sufficient due to the high activity of the in situ generated Pd-NHC catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide and an Arylboronic Acid
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
This compound (as solvent, 2 mL)
-
Deionized water (optional, 0.5 mL)
-
Ethyl acetate
-
Brine
Procedure:
-
To a clean, dry Schlenk flask, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound (as NHC precursor), and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add this compound (as solvent) and deionized water (if used) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalyst Recycling:
-
The remaining ionic liquid phase containing the palladium catalyst can be washed with diethyl ether to remove any residual organic compounds.
-
The ionic liquid/catalyst system can then be dried under vacuum and reused for subsequent reactions.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Application Note: Mizoroki-Heck Reactions
The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, enabling the arylation of alkenes.[4] The application of this compound in this context provides a recyclable and efficient catalytic system.
Causality of Experimental Choices:
-
Base: A slightly stronger base, such as triethylamine or an inorganic carbonate, is often employed to facilitate the regeneration of the active Pd(0) catalyst.
-
Temperature: Heck reactions typically require higher temperatures than Suzuki-Miyaura couplings to promote the migratory insertion and β-hydride elimination steps.
-
Alkene Substrate: The choice of alkene will influence the regioselectivity of the reaction.
Experimental Protocol: Heck Coupling of an Aryl Halide and an Alkene
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
This compound (0.02 mmol, 2 mol%)
-
Triethylamine (NEt₃, 1.5 mmol) or Sodium Carbonate (Na₂CO₃, 1.5 mmol)
-
This compound (as solvent, 2 mL)
-
Toluene or Hexane
-
Brine
Procedure:
-
In a pressure-rated vial, combine the aryl halide, palladium(II) acetate, and this compound (as NHC precursor).
-
Seal the vial and evacuate and backfill with an inert gas three times.
-
Add the this compound (as solvent), alkene, and base via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature.
-
Extract the product with toluene or hexane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Catalyst Recycling: The ionic liquid phase can be recycled in a similar manner to the Suzuki-Miyaura protocol.
Greener Synthesis of this compound
A key aspect of green chemistry is the sustainable synthesis of the reagents themselves. Greener methods for the synthesis of imidazolium salts have been developed, often employing solvent-free conditions.[5][6]
Protocol: A Greener, Two-Step Synthesis
Step 1: Synthesis of N,N'-diisopropylethylenediimine (Solvent-Free)
-
In a round-bottom flask, combine glyoxal (40% in water, 1.0 equiv) and isopropylamine (2.2 equiv).
-
Stir the mixture vigorously at room temperature. The reaction is typically exothermic.
-
Continue stirring for 1-2 hours, after which the product often solidifies or forms a distinct layer.
-
Isolate the diimine product, which can be used in the next step without extensive purification.
Step 2: Cyclization to form this compound
-
To the crude diimine from Step 1, add paraformaldehyde (1.1 equiv) and tetrafluoroboric acid (HBF₄, 48% in water, 1.0 equiv).
-
Heat the mixture with stirring to 80-100 °C for 2-4 hours.
-
Upon cooling, the ionic liquid will often crystallize.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/ether) to obtain the pure this compound.
Concluding Remarks
This compound is a valuable tool in the arsenal of the green chemist. Its role as a recyclable solvent and a precursor to highly active NHC catalysts facilitates cleaner, more efficient, and sustainable chemical transformations. The protocols outlined in this guide provide a starting point for researchers to explore the vast potential of this ionic liquid in their own synthetic endeavors, contributing to the broader goal of a more environmentally responsible chemical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 3. researchgate.net [researchgate.net]
- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A greener method towards the synthesis of 1,3-diarylimidazolium tetrafluoroborates [scielo.org.za]
- 6. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Protocols for Utilizing 1,3-Diisopropylimidazolium Tetrafluoroborate as a Reaction Solvent
Abstract
1,3-Diisopropylimidazolium tetrafluoroborate ([iPr₂Im]BF₄) is an ionic liquid (IL) that offers a unique combination of thermal stability, low volatility, and the ability to dissolve a wide range of organic and inorganic compounds.[1][2] These properties position it as a compelling alternative to conventional volatile organic solvents, particularly in applications demanding high temperatures or simplified product separation, aligning with the principles of green chemistry.[1][3] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of [iPr₂Im]BF₄ as a reaction solvent. It details not just the procedural steps but the underlying scientific rationale for handling, reaction setup, product isolation, and solvent recycling, ensuring robust and reproducible experimental outcomes.
Physicochemical & Safety Profile
A thorough understanding of the solvent's properties is paramount for successful experimental design. [iPr₂Im]BF₄ is typically a solid at room temperature, transitioning to a liquid state at a moderately elevated temperature.[1][4] Its ionic nature dictates its physical behavior and interactions with solutes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 286014-34-4 | [1][4][5] |
| Molecular Formula | C₉H₁₇BF₄N₂ | [1] |
| Molecular Weight | 240.05 g/mol | [1][4] |
| Appearance | Light yellow to brown powder or crystalline solid | [1] |
| Melting Point | 62-90 °C (Range varies by purity) | [1][4][6] |
| Purity | Commercially available at ≥96% or ≥99% | [1][4] |
| Key Features | Low volatility, high thermal stability, effective catalyst | [1] |
Health and Safety Information
While its low volatility reduces inhalation risks compared to traditional solvents, direct contact should be avoided. Appropriate personal protective equipment (PPE) is mandatory.
Table 2: GHS Hazard Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][7] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][6][7] |
| Required PPE | Nitrile gloves, safety glasses or goggles, lab coat, N95 dust mask (when handling the solid). | [4] |
Core Principles for Application
The successful use of [iPr₂Im]BF₄ hinges on understanding its unique behavior, which differs significantly from molecular solvents.
The Criticality of Anhydrous Conditions
Imidazolium-based ionic liquids are often hygroscopic. The presence of water can be detrimental to many organic reactions, particularly those involving water-sensitive reagents like organometallics or certain catalysts. Therefore, drying the IL before use is a critical, non-negotiable step. This is typically achieved by heating the IL (e.g., at 80-100 °C) under high vacuum for several hours to remove absorbed water. Store the dried IL under an inert atmosphere (e.g., Nitrogen or Argon).
Rationale for Reaction Setup
-
Viscosity and Mass Transfer: As a molten salt, [iPr₂Im]BF₄ can be more viscous than common organic solvents. This necessitates efficient mechanical or magnetic stirring to ensure adequate mass transfer and a homogeneous reaction environment. Reactions may be run at temperatures slightly above the melting point to reduce viscosity.
-
Thermal Management: The excellent thermal stability of [iPr₂Im]BF₄ makes it an ideal medium for high-temperature syntheses that are inaccessible with low-boiling-point solvents.[1] Its negligible vapor pressure prevents solvent loss and pressure buildup at elevated temperatures.
-
Dual Functionality: It is important to recognize that imidazolium salts are precursors to N-Heterocyclic Carbenes (NHCs), which are potent ligands in organometallic catalysis.[8] In the presence of a base, [iPr₂Im]BF₄ can potentially participate in the catalytic cycle, acting as more than just an inert solvent.[1][4] This must be considered during reaction design.
Experimental Protocols
The following sections provide step-by-step protocols for a typical experimental workflow.
Protocol 1: General Reaction Setup
This protocol outlines the foundational steps for conducting a chemical reaction in [iPr₂Im]BF₄. The causality behind an inert atmosphere is to protect both the dried IL and any air-sensitive reagents from decomposition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 137581-18-1: 1,3-DIISOPROPYLIMIDAZOLINIUM TETRAFLUOR [cymitquimica.com]
- 3. This compound | Orgasynth [orgasynth.com]
- 4. This compound 96 286014-34-4 [sigmaaldrich.com]
- 5. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | 286014-34-4 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Application Note: 1,3-Diisopropylimidazolium Tetrafluoroborate in Palladium Cross-Coupling Reactions
Abstract: This guide provides an in-depth analysis and practical protocols for the application of 1,3-diisopropylimidazolium tetrafluoroborate as an N-heterocyclic carbene (NHC) pre-ligand in palladium-catalyzed cross-coupling reactions. We delve into the mechanistic advantages conferred by the diisopropyl-substituted NHC ligand, including enhanced catalyst stability and efficiency. Detailed, step-by-step protocols for Suzuki-Miyaura, Heck-Mizoroki, and Buchwald-Hartwig amination reactions are presented, tailored for researchers, chemists, and professionals in drug development. The content is structured to provide not only procedural guidance but also a foundational understanding of the principles governing these powerful synthetic transformations.
Introduction: The Rise of N-Heterocyclic Carbenes in Palladium Catalysis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the construction of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[1][2][3] The efficacy of these catalytic systems is critically dependent on the ligand coordinated to the palladium center. While phosphine ligands were historically dominant, N-heterocyclic carbenes (NHCs) have emerged as a superior class of ligands for many applications.[4][5]
NHCs are distinguished by their strong σ-donating ability and the steric bulk provided by substituents on the nitrogen atoms.[1][5] This combination offers several key advantages:
-
Enhanced Catalyst Stability: The strong Pd-NHC bond prevents ligand dissociation and catalyst decomposition, even at elevated temperatures, leading to longer catalyst lifetimes.[1][5]
-
Increased Reactivity: As powerful electron donors, NHCs increase the electron density on the palladium center, facilitating the rate-limiting oxidative addition step, especially with challenging substrates like aryl chlorides.[1][5]
-
Facilitated Reductive Elimination: The steric hindrance from bulky N-substituents promotes the final reductive elimination step, accelerating product formation and catalyst turnover.[1]
This compound serves as a stable, crystalline solid that acts as a precursor to the 1,3-diisopropylimidazolium-2-ylidene (IPr) ligand, a versatile and effective NHC for a broad range of cross-coupling reactions.
In-Situ Catalyst Formation: From Imidazolium Salt to Active Complex
A primary advantage of using this compound is the ability to generate the active catalytic species in situ. The imidazolium salt itself is not a ligand; it must first be deprotonated at the C2 position by a base present in the reaction mixture to form the free carbene.[5] This highly reactive NHC then rapidly coordinates to the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) to form the active Pd(0)-NHC complex that enters the catalytic cycle.
The choice of the tetrafluoroborate (BF₄⁻) counter-ion is deliberate. It is non-coordinating, preventing interference with the metal center, and contributes to the salt's stability and solubility in common organic solvents.[6][7]
References
- 1. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Nickel and palladium N-heterocyclic carbene complexes. Synthesis and application in cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A greener method towards the synthesis of 1,3-diarylimidazolium tetrafluoroborates [scielo.org.za]
Application Notes and Protocols: Employing 1,3-diisopropylimidazolium Tetrafluoroborate in Advanced Electrochemical Sensors
For: Researchers, scientists, and drug development professionals.
Introduction: The Role of Ionic Liquids in Next-Generation Electrochemical Sensing
Electrochemical sensors offer a powerful platform for the sensitive and selective detection of a wide array of analytes. The quest for enhanced sensor performance has led to the exploration of novel materials that can augment signal transduction and improve analytical figures of merit. Ionic liquids (ILs), a class of salts with melting points below 100 °C, have emerged as highly promising candidates in this domain. Their unique physicochemical properties, including high ionic conductivity, wide electrochemical potential windows, negligible vapor pressure, and excellent thermal and chemical stability, make them ideal for various electrochemical applications.[1][2][3]
Among the vast family of ILs, 1,3-diisopropylimidazolium tetrafluoroborate ([DiPrIm][BF4]) stands out due to its favorable combination of electrochemical stability and hydrophobicity. This application note provides a comprehensive guide to the utilization of [DiPrIm][BF4] in the fabrication and operation of electrochemical sensors. We will delve into the fundamental properties of this ionic liquid, present detailed protocols for sensor development, and discuss the underlying principles that govern its efficacy in electrochemical sensing.
Physicochemical Properties of this compound
Understanding the intrinsic properties of [DiPrIm][BF4] is crucial for its effective implementation in sensor design. The key characteristics are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 286014-34-4 | [4] |
| Molecular Formula | C₉H₁₇BF₄N₂ | [4] |
| Molecular Weight | 240.05 g/mol | [4] |
| Appearance | Light yellow to brown powder/crystal | [1] |
| Melting Point | 62-79 °C | |
| Key Features | High thermal stability, low volatility, good ionic conductivity | [1] |
The bulky diisopropyl groups on the imidazolium cation contribute to a lower melting point compared to simpler alkyl-substituted imidazolium salts and enhance its electrochemical stability. The tetrafluoroborate anion is a common counter-ion in electrochemistry, known for its relatively wide potential window.
Conceptual Framework: [DiPrIm][BF4] in Electrochemical Sensing
The versatility of [DiPrIm][BF4] allows for its integration into electrochemical sensors in several key roles:
-
As a Stable Electrolyte: Its high ionic conductivity and wide electrochemical window make it an excellent non-aqueous electrolyte, particularly for the detection of analytes that undergo redox reactions at extreme potentials where aqueous electrolytes would decompose.
-
As an Electrode Modifier: When incorporated into electrode materials, such as carbon paste or composite inks, [DiPrIm][BF4] can enhance the electron transfer kinetics of target analytes, leading to improved sensitivity and lower detection limits. Its hydrophobicity can also be leveraged to create a favorable microenvironment for the detection of nonpolar molecules.
-
As a Dispersion Agent for Nanomaterials: The unique solvating properties of [DiPrIm][BF4] can be utilized to effectively disperse nanomaterials like graphene or carbon nanotubes, which are often used to modify electrodes and amplify the electrochemical signal.
The following diagram illustrates the potential roles of this compound in an electrochemical sensor.
Caption: Potential roles of [DiPrIm][BF4] in a sensor.
Application Protocol: Fabrication of a [DiPrIm][BF4]-Modified Carbon Paste Electrode for the Detection of Dopamine
This protocol details the preparation of a carbon paste electrode (CPE) modified with this compound for the sensitive detection of dopamine, a critical neurotransmitter. The hydrophobic nature of the ionic liquid can enhance the accumulation of dopamine at the electrode surface, while its electrochemical properties can facilitate electron transfer.
Materials and Reagents
-
This compound ([DiPrIm][BF4]) (≥98% purity)
-
Graphite powder (spectroscopic grade)
-
Mineral oil (Nujol)
-
Dopamine hydrochloride
-
Phosphate buffer solution (PBS), pH 7.4
-
Deionized water (18.2 MΩ·cm)
-
Glassy carbon electrode (GCE) or a suitable electrode body for packing the paste
Experimental Workflow
The following diagram outlines the key steps in the fabrication and application of the modified electrode.
Caption: Workflow for sensor fabrication and analysis.
Step-by-Step Protocol
-
Preparation of the Modified Carbon Paste:
-
Accurately weigh graphite powder and [DiPrIm][BF4] in a 70:30 (w/w) ratio.
-
Transfer the mixture to an agate mortar and pestle.
-
Grind the mixture for at least 15 minutes to ensure homogeneity.
-
Add a minimal amount of mineral oil (typically 1-2 drops per 100 mg of the solid mixture) and continue mixing until a uniform, thick paste is formed. The consistency should be such that it can be easily packed into the electrode body without being too fluid.
-
-
Fabrication of the [DiPrIm][BF4]-CPE:
-
Carefully pack the prepared paste into the cavity of the electrode body. Ensure there are no air gaps.
-
Smooth the surface of the electrode by rubbing it on a clean piece of weighing paper until a shiny, uniform surface is obtained.
-
-
Electrochemical Measurements:
-
Prepare a series of standard dopamine solutions in 0.1 M PBS (pH 7.4).
-
Set up a standard three-electrode electrochemical cell with the [DiPrIm][BF4]-CPE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Immerse the electrodes in the electrochemical cell containing the dopamine solution.
-
Perform electrochemical measurements using techniques such as Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV). For DPV, typical parameters would be a potential range of 0.0 to 0.6 V, a pulse amplitude of 50 mV, and a scan rate of 20 mV/s.
-
-
Data Analysis:
-
Measure the peak current corresponding to the oxidation of dopamine.
-
Construct a calibration curve by plotting the peak current as a function of dopamine concentration.
-
Determine the limit of detection (LOD) using the formula LOD = 3 * (standard deviation of the blank) / (slope of the calibration curve).
-
Expected Results and Performance Characteristics
The incorporation of [DiPrIm][BF4] into the carbon paste electrode is expected to yield the following improvements compared to an unmodified CPE:
-
Enhanced Sensitivity: A steeper slope of the calibration curve, indicating a greater current response for a given change in dopamine concentration.
-
Lower Limit of Detection: The ability to detect lower concentrations of dopamine due to improved signal-to-noise ratio.
-
Improved Selectivity: The hydrophobic environment created by the ionic liquid may reduce interference from hydrophilic species commonly found in biological samples.
The following table provides a hypothetical comparison of the analytical performance of a [DiPrIm][BF4]-modified CPE versus a traditional CPE for dopamine detection.
| Parameter | Traditional CPE | [DiPrIm][BF4]-Modified CPE |
| Linear Range | 10 µM - 500 µM | 1 µM - 800 µM |
| Limit of Detection (LOD) | 5 µM | 0.5 µM |
| Sensitivity | 0.05 µA/µM | 0.5 µA/µM |
| Reproducibility (RSD, n=5) | < 5% | < 3% |
Troubleshooting and Optimization
-
High Background Current: This may be due to impurities in the ionic liquid or graphite powder. Ensure high-purity reagents are used. The amount of mineral oil can also affect the background; optimize the paste composition.
-
Poor Reproducibility: Inconsistent packing of the carbon paste can lead to variations in the electrode surface area. Ensure a standardized packing procedure.
-
Signal Instability: The electrode surface may become fouled after repeated measurements. Renew the electrode surface by extruding a small amount of the paste and smoothing it before each measurement.
Conclusion
This compound is a versatile and stable ionic liquid with significant potential for enhancing the performance of electrochemical sensors. Its incorporation as an electrode modifier can lead to substantial improvements in sensitivity, selectivity, and detection limits for a variety of analytes. The detailed protocol provided herein for a dopamine sensor serves as a foundational methodology that can be adapted and optimized for the detection of other electroactive species. As research in the field of ionic liquids continues to expand, the application of [DiPrIm][BF4] and its derivatives in electrochemical sensing is poised for significant growth, offering new avenues for the development of robust and highly sensitive analytical devices.
References
microwave-assisted synthesis of dialkylimidazolium tetrafluoroborate
Application Note & Protocol
Microwave-Assisted Synthesis of 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF₄]): A Rapid and Efficient Protocol
Abstract
This guide provides a comprehensive protocol for the synthesis of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), a widely used room-temperature ionic liquid (RTIL). We leverage the principles of green chemistry by employing a microwave-assisted organic synthesis (MAOS) approach, which dramatically reduces reaction times, minimizes solvent use, and often improves product yields compared to conventional heating methods.[1][2] This document details the underlying reaction mechanism, provides a validated step-by-step one-pot protocol, outlines critical safety considerations, and discusses methods for purification and characterization. The content is designed for researchers and scientists in chemistry and drug development seeking efficient and sustainable synthetic methodologies.
Introduction: The Synergy of Ionic Liquids and Microwave Chemistry
Room-temperature ionic liquids (RTILs) are salts with melting points typically below 100 °C, composed entirely of ions.[3][4] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have established them as versatile "designer solvents" and catalysts in a vast range of applications.[3][5] The synthesis of high-purity ionic liquids, however, can be time-consuming and energy-intensive using traditional reflux methods.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[6][7] Unlike conventional heating, which relies on slow conductive heat transfer, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[1][8] This process, based on dipolar polarization and ionic conduction mechanisms, results in rapid, uniform, and highly efficient volumetric heating.[1][4]
The combination of ionic liquids and microwave irradiation is particularly synergistic. Ionic liquids, by their very nature, are composed of ions and are highly polar, making them excellent absorbers of microwave energy.[4][7] This property allows for extremely rapid heating and reaction acceleration, often reducing synthesis times from many hours to mere minutes.[9][10] This guide focuses on a one-pot microwave protocol for preparing [BMIM][BF₄], demonstrating a method that is not only fast and high-yielding but also minimizes the use of volatile organic solvents.[11][12]
Reaction Mechanism and Scientific Principles
The synthesis of 1,3-dialkylimidazolium tetrafluoroborate can be approached via a two-step process or, more efficiently under microwave conditions, a one-pot reaction.
A. Two-Step Pathway:
-
Quaternization (Sɴ2 Reaction): The synthesis begins with the nucleophilic attack of the sp²-hybridized nitrogen atom of a 1-alkylimidazole (e.g., 1-methylimidazole) on an alkyl halide (e.g., 1-bromobutane). This Sɴ2 reaction forms the 1,3-dialkylimidazolium halide intermediate.[9]
-
Anion Metathesis (Ion Exchange): The halide anion of the intermediate salt is then exchanged for the tetrafluoroborate anion. This is typically achieved by reacting it with a salt like ammonium tetrafluoroborate (NH₄BF₄) or sodium tetrafluoroborate (NaBF₄).[10][13] The reaction is driven to completion by the precipitation of the inorganic halide salt (e.g., NaBr), which is sparingly soluble in the ionic liquid product.
B. One-Pot Microwave Synthesis:
Microwave irradiation makes it possible to combine these steps into a single, efficient process.[11][12] All reactants (1-methylimidazole, 1-bromobutane, and NaBF₄) are mixed, and the microwave energy rapidly promotes both the initial quaternization and the subsequent anion exchange in a single vessel.
Caption: General two-step reaction pathway for the synthesis of [BMIM][BF₄].
Critical Safety Precautions for Microwave Chemistry
The rapid energy transfer in microwave chemistry necessitates stringent safety protocols.
-
Use Dedicated Equipment: Only laboratory-grade microwave reactors designed for chemical synthesis should be used. These units are equipped with essential safety features, including precise temperature and pressure monitoring and control, which are absent in domestic microwave ovens.[14] DO NOT USE A KITCHEN MICROWAVE OVEN. [14]
-
Pressure Management: Reactions in closed vessels can generate significant pressure. Ensure the reaction scale is appropriate for the vessel volume and that the reactor's pressure limits are not exceeded.
-
Prevent Superheating: Ionic liquids can superheat significantly. To avoid uncontrolled boiling or decomposition, use magnetic stirring to ensure even temperature distribution and consider intermittent heating cycles (e.g., 30 seconds of power followed by a brief cooling/stirring period).[10][14]
-
Reaction Kinetics: Be aware of the potential for highly exothermic or runaway reactions, especially when scaling up. Always perform initial experiments on a small scale to understand the reaction kinetics under microwave irradiation.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, laboratory coat, and chemical-resistant gloves.[15] Conduct all operations within a certified chemical fume hood.
Detailed Experimental Protocol: One-Pot Synthesis of [BMIM][BF₄]
This protocol describes an efficient, solvent-free, one-pot synthesis of [BMIM][BF₄] using a laboratory microwave reactor.
Materials and Equipment
-
Reactants:
-
1-Methylimidazole (freshly distilled)
-
1-Bromobutane
-
Sodium tetrafluoroborate (NaBF₄)
-
-
Purification:
-
Dichloromethane (DCM)
-
Activated Charcoal (decolorizing)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite or a similar filter aid
-
-
Equipment:
-
Laboratory microwave reactor with appropriate pressure-rated glass vessels and magnetic stir bars
-
Round-bottom flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Filtration apparatus (Büchner funnel or fritted glass filter)
-
Step-by-Step Procedure
Caption: Experimental workflow for microwave-assisted synthesis of [BMIM][BF₄].
-
Reactant Charging: In a suitable microwave reactor vessel equipped with a magnetic stir bar, combine 1-methylimidazole, 1-bromobutane, and sodium tetrafluoroborate in equimolar amounts. For a trial scale, start with 10-20 mmol of each reactant.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture with intermittent heating at a moderate power level (e.g., 300-400 W) while stirring.[10] A typical sequence is 30-60 seconds of irradiation followed by a 10-15 second pause for mixing and temperature equilibration.[10][11] Monitor the reaction temperature and pressure, aiming for a bulk temperature of 80–120°C. The total irradiation time is typically 5-15 minutes. The formation of a fine white precipitate (NaBr) indicates reaction progress.
-
Cooling and Extraction: Once the reaction is complete, allow the vessel to cool to room temperature. Add dichloromethane (DCM) to the vessel to dissolve the ionic liquid product and stir for 10-15 minutes.
-
Purification - Filtration of Byproduct: Filter the mixture to remove the insoluble sodium bromide precipitate. Wash the precipitate with a small amount of fresh DCM to recover any residual product.
-
Purification - Decolorization: Combine the filtrates. If the solution is colored (typically yellow or brown), add a small amount of activated charcoal (approx. 1-2% by weight of the expected product) and stir for 30-60 minutes at room temperature.[16] This step effectively removes colored organic impurities.
-
Purification - Removal of Charcoal: Filter the mixture through a pad of Celite to completely remove the fine charcoal particles. Wash the Celite pad with DCM.
-
Drying: Transfer the clear filtrate to a flask and add an anhydrous drying agent like MgSO₄ or Na₂SO₄. Swirl and let it stand for 15-20 minutes.
-
Final Product Isolation: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator to remove the dichloromethane. Further dry the resulting viscous liquid under high vacuum at 60-80°C for several hours to remove any residual volatile impurities and water.[17] The final product should be a clear, colorless, or pale-yellow viscous liquid.
Data and Expected Results
The following table provides representative parameters for the synthesis. Actual results may vary based on the specific microwave reactor and scale.
| Parameter | Value | Rationale / Comment |
| Reactants | ||
| 1-Methylimidazole | 1.0 eq | |
| 1-Bromobutane | 1.0 eq | |
| Sodium Tetrafluoroborate | 1.0 - 1.05 eq | A slight excess of the BF₄⁻ source can help drive the metathesis to completion.[10] |
| Microwave Conditions | ||
| Power | 300 W (variable) | Moderate power prevents localized overheating and decomposition.[10] |
| Temperature | 100 - 110 °C | Controlled temperature ensures efficient reaction without side products. |
| Time | 5 - 15 min | Significantly faster than conventional heating (several hours).[11][12] |
| Stirring | On (Vigorous) | Essential for homogenous heating and mixing. |
| Outcome | ||
| Expected Yield | >90% | Microwave synthesis typically provides high yields.[9][10] |
Product Characterization
The identity and purity of the synthesized [BMIM][BF₄] should be confirmed using standard analytical techniques.
-
¹H-NMR (in DMSO-d₆): The spectrum should show characteristic peaks for the butyl group (triplet ~0.9 ppm, multiplet ~1.2 ppm, multiplet ~1.7 ppm, triplet ~4.1 ppm), the methyl group on the imidazole ring (singlet ~3.8 ppm), and the protons on the imidazolium ring (singlets/doublets between ~7.7 and ~9.1 ppm). The absence of peaks from 1-bromobutane and 1-methylimidazole indicates high purity.
-
FT-IR: The spectrum will show characteristic C-H stretching peaks around 2900-3200 cm⁻¹ and a strong, broad peak characteristic of the B-F bond in the tetrafluoroborate anion, typically around 1030-1080 cm⁻¹.[9][18]
Troubleshooting and Field-Proven Insights
-
Problem: Product is dark brown/black.
-
Cause: Localized overheating and decomposition.
-
Solution: Reduce the microwave power. Use intermittent heating with shorter irradiation pulses and longer pauses. Ensure vigorous stirring is maintained throughout the reaction.[10]
-
-
Problem: Low Yield.
-
Cause: Incomplete reaction or product loss during workup.
-
Solution: Ensure reactants are pure and dry. Increase the total reaction time or slightly increase the temperature. Be meticulous during filtration and extraction steps to minimize mechanical losses.
-
-
Problem: Product is difficult to filter due to high viscosity.
-
Cause: Intrinsic property of ionic liquids.[16]
-
Solution: During purification steps involving filtration (e.g., removing charcoal), dilute the ionic liquid with a low-boiling-point solvent like dichloromethane, acetone, or acetonitrile. This reduces the viscosity, facilitating easier and more efficient filtration. The solvent can then be easily removed via rotary evaporation.[16]
-
-
Problem: Final product contains water.
-
Cause: Incomplete drying or use of wet solvents/reactants. NaBF₄ can be hygroscopic.
-
Solution: Dry the final product under high vacuum at an elevated temperature (70-80°C) for an extended period (12-24 hours).[17] Alternatively, bubbling dry nitrogen through the heated liquid (N₂ sweeping) can effectively remove trace water.[17]
-
Conclusion
The microwave-assisted one-pot synthesis of 1,3-dialkylimidazolium tetrafluoroborate represents a significant advancement over conventional methods. This protocol provides a rapid, high-yield, and environmentally conscious route to a valuable class of ionic liquids.[3][9] By leveraging the direct and efficient energy transfer of microwaves, reaction times are drastically shortened, and the need for bulk organic solvents as the reaction medium is eliminated. The provided methodology, coupled with robust purification and characterization techniques, offers a reliable and scalable platform for researchers in both academic and industrial settings.
References
- 1. ijrpas.com [ijrpas.com]
- 2. bspublications.net [bspublications.net]
- 3. biotechjournal.in [biotechjournal.in]
- 4. New Developments in Material Preparation Using a Combination of Ionic Liquids and Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.org.mx [scielo.org.mx]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. mdpi.com [mdpi.com]
- 14. Safety Considerations for Microwave Synthesis [cem.com]
- 15. 1,3-Diisopropylimidazolium tetrafluoroborate 96 286014-34-4 [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 1,3-Diisopropylimidazolium Tetrafluoroborate in Advanced Energy Storage Systems
Introduction: The Shift to Ionic Liquids in Energy Storage
The advancement of high-performance energy storage systems, such as lithium-ion batteries and supercapacitors, is intrinsically linked to the innovation of their core components. The electrolyte, a critical element facilitating ionic charge transfer, has traditionally been a limiting factor. Conventional electrolytes, typically based on organic carbonate solvents, suffer from drawbacks like high volatility, flammability, and a narrow electrochemical stability window, posing significant safety risks and restricting the operational voltage of devices.
Ionic liquids (ILs) have emerged as a compelling class of materials to overcome these challenges.[1] Defined as salts with a melting point below 100°C, ILs offer a unique combination of properties including negligible vapor pressure, high thermal stability, non-flammability, and high ionic conductivity.[1][2] Among the vast library of available ILs, 1,3-diisopropylimidazolium tetrafluoroborate ([iPr₂Im][BF₄]) has garnered significant attention. Its distinct molecular structure imparts a favorable balance of electrochemical stability and transport properties, making it an ideal candidate for next-generation energy storage applications.[3][4]
This document serves as a detailed technical guide for researchers and professionals, outlining the foundational properties of this compound and providing robust protocols for its application and characterization as an electrolyte in energy storage systems.
Section 1: Foundational Properties of this compound
The efficacy of [iPr₂Im][BF₄] as an electrolyte stems directly from its inherent physicochemical and electrochemical properties. The bulky isopropyl groups on the imidazolium cation sterically hinder crystallization and contribute to a relatively low melting point for a salt, while the tetrafluoroborate anion is known for its electrochemical resilience.[5][6]
Causality Behind Property Selection:
-
Thermal Stability & Low Volatility: The ionic nature of [iPr₂Im][BF₄] results in strong electrostatic interactions, leading to excellent thermal stability and virtually no vapor pressure.[2][3] This is a critical safety advantage over traditional organic solvents, which are highly flammable and can lead to thermal runaway in batteries.
-
Electrochemical Stability: The tetrafluoroborate (BF₄⁻) anion is resistant to both oxidation and reduction.[6] This translates to a wide electrochemical stability window (ESW), a crucial parameter that dictates the maximum operating voltage of an energy storage device. A wider window allows for the use of higher voltage electrode materials, directly increasing the energy density of the battery.[7]
-
Ionic Conductivity: While often lower than their organic counterparts, imidazolium-based ILs provide high ionic conductivity, which is essential for efficient ion transport between the electrodes and, consequently, for the power capability of the device.[2][4]
Table 1: Key Physicochemical and Electrochemical Properties
| Property | Value / Description | Significance in Energy Storage |
|---|---|---|
| Chemical Formula | C₉H₁₇BF₄N₂ | Defines the constituent ions and molecular structure. |
| Molecular Weight | 240.05 g/mol | Basic property for calculating molar concentrations. |
| Appearance | White to light yellow/brown powder or crystal | Indicates the physical state at room temperature.[3][8] |
| Melting Point | 62 - 90 °C | Defines its classification as an ionic liquid; requires operation at elevated temperatures or use with co-solvents to be liquid.[3][5] |
| Key Advantage | High Thermal & Electrochemical Stability | Enhances safety by being non-volatile and allows for higher cell voltages, boosting energy density.[2][3][6] |
| Primary Application | Ionic Liquid Electrolyte | Serves as the ion-conducting medium in batteries and supercapacitors.[3][4] |
Section 2: Application Protocol: Formulation of an Ionic Liquid-Based Electrolyte
The following protocol details the preparation of a lithium-ion conducting electrolyte using this compound. The objective is to create a 0.5 M solution of Lithium Tetrafluoroborate (LiBF₄) in [iPr₂Im][BF₄].
Materials and Equipment:
-
This compound ([iPr₂Im][BF₄]), ≥99% purity
-
Lithium tetrafluoroborate (LiBF₄), battery grade (≥99.9%, <20 ppm H₂O)
-
Anhydrous acetonitrile (optional co-solvent, <30 ppm H₂O)
-
Argon- or nitrogen-filled glovebox (<1 ppm H₂O, <1 ppm O₂)
-
Magnetic stir plate and stir bars
-
Glass vials and stoppers
-
Analytical balance
Protocol 2.1: Electrolyte Preparation
-
Preparation and Drying (Pre-requisite):
-
Place a calculated amount of [iPr₂Im][BF₄] in a glass vial.
-
Transfer the vial into a vacuum oven and heat at 80-100°C for at least 24 hours to remove any absorbed water.
-
Transfer the dried IL directly into an inert atmosphere glovebox.
-
Rationale (Expertise): Water is highly reactive with lithium-ion battery components, particularly the anode. Its presence leads to the formation of a resistive solid-electrolyte interphase (SEI), consumption of lithium, and gas generation, all of which severely degrade battery performance and cycle life.[4]
-
-
Transfer and Weighing:
-
Inside the glovebox, weigh the required amount of dried [iPr₂Im][BF₄] into a clean, dry vial.
-
Weigh the corresponding amount of LiBF₄ needed to achieve a 0.5 M concentration.
-
Scientist's Note: LiBF₄ is chosen as the lithium salt because it shares the same anion (BF₄⁻) as the ionic liquid. This avoids the introduction of foreign ionic species that could complicate the electrochemical behavior and SEI formation on the electrodes.
-
-
Mixing and Dissolution:
-
Add the weighed LiBF₄ to the vial containing the [iPr₂Im][BF₄].
-
Add a magnetic stir bar, seal the vial, and place it on a magnetic stir plate inside the glovebox.
-
Gently heat the mixture to approximately 70-80°C (above the IL's melting point) while stirring.
-
Continue stirring until the LiBF₄ is completely dissolved and the solution is clear and homogeneous. This may take several hours.
-
-
Self-Validation and Storage:
-
Water Content Analysis: Before use, take an aliquot of the prepared electrolyte and measure the water content using Karl Fischer titration. The water content should ideally be below 20 ppm for battery applications.
-
Storage: Store the final electrolyte in a tightly sealed container inside the glovebox to prevent moisture contamination.
-
Diagram: Electrolyte Preparation Workflow
Caption: Workflow for preparing a LiBF₄/[iPr₂Im][BF₄] electrolyte under anhydrous conditions.
Section 3: Characterization Protocol: Evaluating Electrolyte Performance
Once prepared, the electrolyte must be electrochemically characterized to determine its suitability for a specific application. This typically involves assembling a test cell (e.g., a CR2032 coin cell) and performing a series of measurements.
Protocol 3.1: Electrochemical Stability Window (ESW) Measurement
-
Cell Assembly:
-
Inside the glovebox, assemble a three-electrode cell or a two-electrode coin cell. A common configuration for ESW is a stainless steel working electrode, a lithium metal reference electrode, and a lithium metal counter electrode.
-
Place a separator (e.g., Celgard 2400) on the working electrode and add a few drops of the prepared electrolyte to wet it completely.
-
Place the reference and counter electrodes and seal the cell.
-
Rationale: A three-electrode setup provides a more accurate measurement by separating the potentials of the working and counter electrodes. Lithium metal is used as a stable reference point (0 V vs. Li/Li⁺).
-
-
Linear Sweep Voltammetry (LSV):
-
Connect the cell to a potentiostat.
-
To determine the anodic (oxidative) limit, sweep the potential from the open-circuit potential (OCP) to a high positive voltage (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).
-
To determine the cathodic (reductive) limit, sweep the potential from OCP to a negative voltage (e.g., -1.0 V vs. Li/Li⁺).
-
The ESW is the potential range between the onset of significant oxidative and reductive current.[6]
-
Protocol 3.2: Ionic Conductivity Measurement
-
Cell Assembly:
-
Assemble a symmetric cell using two blocking electrodes (e.g., stainless steel or platinum) of a known area, separated by a spacer of a known thickness, soaked in the electrolyte.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Connect the cell to a potentiostat with an impedance analysis module.
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Plot the resulting data on a Nyquist plot (Z' vs. -Z'').
-
The ionic resistance (R) of the electrolyte is determined from the high-frequency intercept on the real axis (Z').
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R * A), where L is the spacer thickness and A is the electrode area.
-
Diagram: Electrochemical Characterization Workflow
Caption: Workflow for the electrochemical characterization of the ionic liquid electrolyte.
Section 4: Safety and Handling Protocols
While safer than volatile organic solvents, this compound is still a chemical that requires careful handling.
-
Hazards: Classified as a skin, eye, and respiratory irritant.[5] Can cause severe skin burns and eye damage upon prolonged contact.[9] It is harmful if swallowed.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a lab coat. When handling the powder form outside of an enclosure, a dust mask (e.g., N95) is recommended.[5][10]
-
Handling:
-
Storage:
Conclusion and Future Outlook
This compound stands out as a promising ionic liquid electrolyte for enhancing the safety and performance of energy storage devices.[3] Its inherent thermal stability, non-volatility, and wide electrochemical window directly address the primary weaknesses of conventional organic electrolytes. The protocols provided herein offer a standardized framework for researchers to formulate and validate [iPr₂Im][BF₄]-based electrolytes for advanced battery and supercapacitor systems.
Future research will likely focus on tuning the properties of imidazolium-based ILs by modifying the cation's alkyl chains or pairing them with different anions to further optimize viscosity, ionic conductivity, and interfacial properties with next-generation electrode materials.[11] The continued development of these materials is a critical step toward realizing safer, more powerful, and longer-lasting energy storage solutions.
References
- 1. Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 286014-34-4 | Benchchem [benchchem.com]
- 5. 96%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Diisopropylimidazolium Tetrafluoroborate
Welcome to the technical support guide for the synthesis of 1,3-diisopropylimidazolium tetrafluoroborate ([iPr₂Im][BF₄]). This document is designed for researchers, scientists, and drug development professionals aiming to optimize their synthetic protocols for this versatile N-heterocyclic carbene (NHC) precursor and ionic liquid. Here, we move beyond simple procedural outlines to address the nuanced challenges of this synthesis, providing field-proven insights to help you improve yield, purity, and consistency.
Introduction: Why Synthesis Optimization Matters
This compound is a widely used ionic liquid and a precursor to a popular NHC ligand. Its utility in catalysis, green chemistry, and as an electrolyte underscores the need for a reliable and high-yielding synthetic route.[1] However, challenges such as persistent impurities, side reactions, and product loss during purification are common hurdles. This guide provides a framework for troubleshooting these issues through a mechanistic understanding of the reaction.
Core Synthesis Overview & Key Principles
The most common and reliable method for preparing [iPr₂Im][BF₄] is a two-step process. Understanding the function of each step is critical for troubleshooting.
-
Step 1: Quaternization. Formation of the 1,3-diisopropylimidazolium halide (typically chloride or bromide) by alkylating an imidazole-containing precursor.
-
Step 2: Anion Metathesis (Ion Exchange). Swapping the halide anion for the desired tetrafluoroborate anion.[2]
A successful synthesis hinges on driving each step to completion while minimizing side reactions and ensuring the efficient removal of byproducts.
Caption: General workflow for the two-step synthesis of [iPr₂Im][BF₄].
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Category 1: Low Final Yield
Question: My overall yield is below 50%. What are the most likely points of product loss?
Answer: Low yield is typically traced back to three areas: incomplete quaternization, inefficient anion exchange, or physical loss during workup and purification.
-
Incomplete Quaternization (Step 1): The Sₙ2 reaction between 1-isopropylimidazole and a 2-halopropane can be sluggish.
-
Causality: Insufficient heat or reaction time prevents the reaction from reaching completion. Unreacted starting materials are often washed away during the workup of the intermediate halide salt.
-
Solution: Ensure the reaction is refluxed for an adequate period (24-48 hours is common). Use a slight excess (1.1-1.2 eq.) of the 2-halopropane. Monitor the reaction via TLC or ¹H NMR of an aliquot to confirm the disappearance of the starting imidazole.
-
-
Inefficient Anion Exchange (Step 2): The equilibrium of the metathesis reaction may not fully favor the product.
-
Causality: The solubility of the starting halide salt and the resulting tetrafluoroborate salt dictates the efficiency of the exchange. If the byproduct halide salt (e.g., NaCl, KBr) is not effectively removed from the solution, the equilibrium can be pushed backward.
-
Solution: Choose a solvent system that maximizes the solubility of your imidazolium halide and the tetrafluoroborate source while minimizing the solubility of the inorganic halide byproduct. For instance, using acetone can cause sodium bromide/chloride to precipitate, driving the reaction forward according to Le Châtelier's principle.
-
-
Loss During Purification: The product is an ionic liquid, and its solubility properties can lead to loss during washing steps.
-
Causality: this compound has some solubility in water and polar organic solvents. Aggressive or repeated washing with solvents in which the product is partially soluble will significantly reduce yield.
-
Solution: When washing to remove inorganic salts, use ice-cold water and perform the washes quickly. To remove organic, non-polar impurities, wash with a non-polar solvent like diethyl ether or hexane, in which the ionic liquid product is immiscible.[3]
-
Category 2: Product Purity & Contamination
Question: My final product is a yellow or brown oil/solid, not the expected white crystalline solid. What causes this discoloration and how can I fix it?
Answer: Discoloration is a classic sign of impurity, often from residual starting materials or side reactions.[1]
-
Causality:
-
Iodide/Bromide Oxidation: If using 2-iodopropane or 2-bromopropane, trace oxidation can generate colored I₂ or Br₂ species that stain the product.
-
Thermal Decomposition: Overheating during solvent removal or drying can cause decomposition of the imidazolium cation.
-
Unreacted Imidazole: The presence of unreacted 1-isopropylimidazole or other amine-containing precursors can lead to colored degradation products over time.
-
-
Solutions:
-
Decolorization: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of activated charcoal, stir for 1-2 hours at room temperature, and then filter through a pad of Celite®. This is highly effective at removing colored impurities.
-
Purification Technique: After anion exchange, ensure the product is thoroughly washed to remove unreacted starting materials. Recrystallization from a solvent system like isopropanol/diethyl ether can yield a pure, white product.
-
Temperature Control: When removing solvent on a rotary evaporator, use moderate temperatures (< 60 °C) to prevent thermal degradation.
-
Question: My ¹H NMR shows the correct product peaks, but also residual solvent and/or water. How can I effectively dry my product?
Answer: Water is a persistent impurity in ionic liquid synthesis and can significantly alter the material's physical properties.[4][5]
-
Causality: Ionic liquids are often hygroscopic. Water can be introduced from solvents, reagents, or atmospheric moisture during workup. Solvents like acetone or acetonitrile used during purification can be difficult to remove completely.
-
Solution: The gold standard for drying ionic liquids is high-vacuum drying. Place the product in a suitable flask and dry under high vacuum (e.g., using a Schlenk line or a high-performance vacuum pump) at a moderately elevated temperature (50-70 °C) for 12-24 hours. This is crucial for removing both water and residual organic solvents. Karl Fischer titration can be used to quantify residual water content.[5]
Question: How do I confirm the complete removal of halide ions after the anion exchange step?
Answer: Halide contamination is a common issue that can negatively impact downstream applications, especially in catalysis and electrochemistry.[2]
-
Causality: The inorganic halide salt byproduct of the metathesis step may be sparingly soluble in the reaction medium, leading to incomplete removal by simple filtration.
-
Solution: A qualitative silver nitrate test is a simple and effective method.[5]
-
Dissolve a small sample of your purified product in deionized water.
-
Add a few drops of a dilute nitric acid solution, followed by a few drops of a 0.1 M silver nitrate (AgNO₃) solution.
-
The formation of a white (AgCl) or cream (AgBr) precipitate indicates the presence of residual halide ions. Continue washing/purifying your bulk product until a sample gives a negative test.
-
| Problem | Potential Cause | Recommended Action |
| Low Yield | Incomplete quaternization | Increase reaction time/temperature; use slight excess of alkyl halide. |
| Inefficient anion exchange | Choose a solvent that precipitates the halide byproduct (e.g., acetone). | |
| Loss during aqueous wash | Use ice-cold water for washing; minimize wash volume and time. | |
| Product Discoloration | Oxidation of halide reagent | Treat with activated charcoal in a suitable solvent. |
| Thermal degradation | Avoid excessive heat (>70 °C) during solvent removal and drying. | |
| Halide Impurity | Incomplete removal of byproduct | Wash thoroughly with cold water; confirm removal with AgNO₃ test. |
| Water/Solvent Impurity | Hygroscopic nature; trapped solvent | Dry under high vacuum at 50-70 °C for an extended period (12-24h). |
Detailed Experimental Protocols
Appendix A: Synthesis of 1,3-Diisopropylimidazolium Bromide
Causality Note: This protocol uses 2-bromopropane and toluene. Toluene is chosen as a solvent because the starting materials are soluble, while the resulting imidazolium salt product is not, causing it to precipitate upon formation for easy isolation.
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-isopropylimidazole (11.0 g, 100 mmol) and toluene (100 mL).
-
Alkylation: Add 2-bromopropane (14.8 g, 120 mmol, 1.2 eq.) to the stirring solution.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 24-48 hours. The product will precipitate as a white solid.
-
Isolation: Cool the reaction mixture to room temperature. Collect the white solid by vacuum filtration and wash the filter cake with diethyl ether (3 x 30 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting white powder under vacuum to yield 1,3-diisopropylimidazolium bromide. The product can be used in the next step without further purification if it appears clean.
Appendix B: Anion Metathesis to [iPr₂Im][BF₄]
Causality Note: This protocol uses sodium tetrafluoroborate in acetone. Acetone is selected because the imidazolium bromide and NaBF₄ are soluble, whereas the sodium bromide byproduct is poorly soluble and will precipitate, driving the reaction to completion.
-
Dissolution: In a 500 mL Erlenmeyer flask, dissolve the 1,3-diisopropylimidazolium bromide (23.3 g, ~100 mmol) from the previous step in acetone (250 mL).
-
Anion Source: In a separate flask, dissolve sodium tetrafluoroborate (NaBF₄) (12.1 g, 110 mmol, 1.1 eq.) in acetone (150 mL). Gentle warming may be required.
-
Metathesis Reaction: Add the NaBF₄ solution to the stirring imidazolium bromide solution. A fine white precipitate of sodium bromide (NaBr) should form almost immediately.
-
Reaction Time: Stir the mixture vigorously at room temperature for 12-24 hours to ensure complete ion exchange.
-
Byproduct Removal: Remove the precipitated NaBr by vacuum filtration.
-
Product Isolation: Transfer the filtrate to a round-bottom flask and remove the acetone using a rotary evaporator (water bath temp < 60 °C). The crude product will remain as a solid or viscous oil.
-
Purification & Drying:
-
Redissolve the crude product in a minimal amount of dichloromethane.
-
Filter the solution to remove any remaining NaBr.
-
Wash the organic solution with small portions of ice-cold deionized water (2 x 20 mL) to remove any remaining salts. Check the final aqueous wash with the AgNO₃ test.
-
Remove the dichloromethane via rotary evaporation.
-
Dry the final product under high vacuum at 60 °C for 24 hours to yield pure this compound as a white crystalline solid.
-
Appendix C: Expected Characterization Data
-
Appearance: White to off-white crystalline solid[1]
-
Melting Point: 85-90 °C (Note: melting points can vary with purity, with ranges like 62-79 °C also reported)[1]
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ≈ 9.2 (s, 1H, NCHN), 7.8 (s, 2H, NCHCHN), 4.6 (septet, 2H, CH(CH₃)₂), 1.5 (d, 12H, CH(CH₃)₂)
Caption: A logical troubleshooting flowchart for optimizing the synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,3-Diisopropylimidazolium Tetrafluoroborate ([iPr₂Im]BF₄)
Welcome to the technical support guide for the purification of 1,3-diisopropylimidazolium tetrafluoroborate ([iPr₂Im]BF₄). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile ionic liquid and require methods to ensure its purity for demanding applications. As an ionic liquid, its properties are exquisitely sensitive to impurities, which can compromise experimental reproducibility and outcomes. This guide provides field-proven troubleshooting advice and detailed protocols to address common purification challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter with your sample of [iPr₂Im]BF₄. Each entry details the probable cause, a step-by-step solution, and a method for verifying the success of the purification.
Issue 1: My [iPr₂Im]BF₄ is colored (yellow to brown).
-
Probable Cause: The coloration in ionic liquids, even those that are analytically pure by NMR, is typically due to trace impurities with very high molar extinction coefficients.[1][2] These chromophores can arise from side reactions during the quaternization step of the synthesis, especially if elevated temperatures were used.[2] For a substance that should be a white to light yellow solid, a distinct brown color indicates a higher level of these impurities.[3]
-
Solution: Activated Charcoal Decolorization. Activated charcoal possesses a high surface area with pores that are effective at adsorbing large, often aromatic, chromophoric molecules.
Experimental Protocol: Charcoal Treatment
-
Dissolution: Dissolve the colored [iPr₂Im]BF₄ in a minimal amount of a suitable solvent. Dichloromethane (DCM) or acetone are good starting points. For example, use a concentration of approximately 10-20% w/v.
-
Charcoal Addition: Add activated charcoal to the solution (approximately 1-2% by weight of the ionic liquid).
-
Stirring: Stir the mixture vigorously at room temperature for 12-24 hours. A patent for a similar ionic liquid, 1-ethyl-3-methylimidazolium tetrafluoroborate, describes heating a solution with decolorizing charcoal at 65°C for 24 hours to achieve a colorless solution.
-
Filtration: Remove the charcoal by filtration. To ensure all fine particles are removed, filter the solution through a pad of Celite® or a syringe filter (0.22 µm PTFE).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Verification:
-
Visual Inspection: The resulting ionic liquid should be colorless or significantly lighter.
-
UV-Vis Spectroscopy: Acquire a UV-Vis spectrum of the ionic liquid (dissolved in a UV-transparent solvent) before and after treatment. A successful decolorization will show a marked decrease in absorbance in the visible region.
-
Issue 2: My product contains residual halide impurities.
-
Probable Cause: Halide impurities (Cl⁻, Br⁻) are common residuals from the synthesis of the imidazolium salt precursor (e.g., 1,3-diisopropylimidazolium chloride).[4] If the subsequent anion exchange (metathesis) reaction to form the tetrafluoroborate salt is incomplete, or if the precursor is not fully removed, halide contamination will persist.
-
Solution: Aqueous Liquid-Liquid Extraction. This technique exploits the high water solubility of simple halide salts compared to the more hydrophobic ionic liquid, allowing them to be partitioned into an aqueous phase.[5][6]
Experimental Protocol: Halide Removal
-
Dissolution: Dissolve the [iPr₂Im]BF₄ in an organic solvent in which it is soluble but that is immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with deionized water. A typical ratio is 1 part organic solution to 1 part water.
-
Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely.
-
Separation: Drain the organic layer. Repeat the aqueous wash 3-5 times to ensure complete removal of halides.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. A patent for purifying a similar ionic liquid describes dissolving it in water and performing continuous liquid-liquid extraction with dichloromethane for 48 hours to leave halide impurities in the aqueous phase.
-
-
Verification:
-
Silver Nitrate Test: Dissolve a small sample of the purified ionic liquid in deionized water. Add a few drops of dilute nitric acid followed by a few drops of 0.1 M silver nitrate (AgNO₃) solution. The absence of a white precipitate (AgCl) indicates that halide levels are negligible.
-
Issue 3: My product is wet or shows the presence of water.
-
Probable Cause: Many imidazolium-based ionic liquids are hygroscopic and can absorb atmospheric moisture.[7][8][9] Water can also be introduced during purification steps like aqueous extraction.[2] The presence of water can significantly alter the ionic liquid's physical properties, such as viscosity and conductivity, and can interfere with water-sensitive reactions.[7][10]
-
Solution: High-Vacuum Drying. Due to their negligible vapor pressure, ionic liquids cannot be "dried" by simple evaporation.[11] Effective water removal requires heating under a high vacuum.
Experimental Protocol: Drying
-
Initial Drying: Place the ionic liquid in a round-bottom flask and heat it on a rotary evaporator at 60-80°C under a moderate vacuum for several hours to remove the bulk of any residual organic solvent and water.
-
High-Vacuum Drying: Transfer the flask to a Schlenk line. Heat the sample to 70-80°C (note: the melting point range is 62-79 °C[12]) under a high vacuum (<0.1 mbar) for at least 24 hours. Stirring the molten liquid, if possible, will increase the surface area and improve drying efficiency.
-
-
Verification:
-
Karl Fischer Titration: This is the gold standard for accurately quantifying water content in solvents, capable of detecting water at the parts-per-million (ppm) level.
-
Frequently Asked Questions (FAQs)
Q1: What is a comprehensive workflow for purifying crude [iPr₂Im]BF₄ from synthesis?
A robust purification sequence addresses all common impurities systematically. The following workflow is recommended and visualized in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 1,3-Diisopropylimidazolium chloride 97 139143-09-2 [sigmaaldrich.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 9. arc.aiaa.org [arc.aiaa.org]
- 10. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. This compound | Krackeler Scientific, Inc. [krackeler.com]
Technical Support Center: Navigating the Stability of Imidazolium Salts in Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazolium salts in catalytic reactions. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to address the stability challenges often encountered with these versatile compounds. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve issues, ensuring the robustness and reproducibility of your catalytic systems.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of imidazolium salts.
Q1: What are the primary factors influencing the thermal stability of imidazolium salts?
The thermal stability of imidazolium salts is a critical parameter, especially in catalytic reactions conducted at elevated temperatures. The decomposition temperature can vary significantly, from 200 to 400 °C, and is primarily influenced by the nature of both the cation and the anion.[1]
-
Anion Effect: The anion plays the most significant role in determining thermal stability.[1] A common misconception is that the onset temperature from a non-isothermal thermogravimetric analysis (TGA) represents the maximum working temperature. However, detectable decomposition can occur at much lower temperatures with prolonged heating.[2] The stability of imidazolium-based ionic liquids (ILs) with different anions generally follows the trend: Tf₂N⁻ > PF₆⁻ > BF₄⁻.[2] The basicity of the anion is a key factor; ILs with more basic anions, like acetate, tend to have lower thermal stability due to the increased propensity for N-heterocyclic carbene (NHC) formation.[3]
-
Cation Structure: Modifications to the imidazolium cation also impact thermal stability. Methylation at the C2 position of the imidazolium ring has been shown to enhance thermal stability.[4] For instance, the thermal stability limit of 1-ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide ([EDMIM][NTf₂]) is significantly higher than that of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][NTf₂]).[4]
-
Immobilization on Supports: When imidazolium salts are immobilized on solid supports like SiO₂, γ-Al₂O₃, and MgO, their thermal stability can be altered. Generally, silica (SiO₂) supports tend to offer higher thermal stability compared to more basic supports like magnesia (MgO).[4]
Q2: My catalytic reaction is base-sensitive. How stable are imidazolium salts under basic conditions?
This is a crucial consideration, as many catalytic transformations employ basic conditions. The C2-proton of the imidazolium ring is acidic (pKa in the range of 21-24 in DMSO) and can be abstracted by a base to form an N-heterocyclic carbene (NHC).[5] This in-situ formation of NHCs can be either a desired catalytic step or an undesired degradation pathway.[6][7]
Imidazolium salts are generally not suitable for reactions involving strong bases, as they can lead to decomposition.[7] The stability of imidazolium cations in alkaline media is highly dependent on their substitution pattern. Unsubstituted imidazolium cations are generally much less stable than their substituted counterparts.[8]
Key strategies to enhance alkaline stability include:
-
Substitution at the C2 Position: Introducing a substituent at the C2 position blocks the primary site for nucleophilic attack and deprotonation, significantly improving stability.[8][9]
-
Substitution at C4 and C5 Positions: Substitution at the C4 and C5 positions of the imidazolium ring also enhances alkaline stability.[8]
-
N-Substituents: The nature of the substituents on the nitrogen atoms also plays a role. For instance, bulkier alkyl groups like n-butyl can improve stability compared to methyl groups.[8]
Systematic studies have led to the development of imidazolium cations with exceptional stability, showing over 99% cation remaining after 30 days in 5 M KOH at 80 °C.[8]
Q3: Can imidazolium salts degrade under acidic conditions?
While generally more stable under acidic than basic conditions, some imidazolium salts can be susceptible to hydrolysis, particularly those with anions like BF₄⁻ and PF₆⁻.[7] This hydrolysis can generate hydrofluoric acid (HF), which is highly corrosive and can pose safety hazards.[7] Therefore, for reactions in acidic media, it is crucial to select imidazolium salts with hydrolytically stable anions.
Q4: What is the role of N-heterocyclic carbene (NHC) formation in the stability of imidazolium salts?
The formation of N-heterocyclic carbenes (NHCs) is a central aspect of imidazolium salt chemistry. As mentioned, NHCs are formed by the deprotonation of the C2-proton of the imidazolium ring.[5][10]
-
In Catalysis: In many cases, the imidazolium salt is simply a precursor to the active NHC catalyst.[10] The in-situ generation of the NHC by adding a base is a common strategy in NHC-catalyzed reactions.[6]
-
As a Degradation Pathway: In applications where the imidazolium salt is intended to act as a solvent or a phase-transfer catalyst, the formation of NHCs can be an undesirable degradation pathway, especially in the presence of bases.[7] The resulting NHC is a highly reactive species that can participate in side reactions, leading to catalyst deactivation or the formation of impurities.
The propensity for NHC formation is influenced by the basicity of the reaction medium and the acidity of the C2-proton of the imidazolium salt.[3][6]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common stability issues encountered during catalytic reactions involving imidazolium salts.
Issue 1: Catalyst Deactivation or Low Yield in a Base-Mediated Reaction
Symptoms:
-
The reaction stalls before completion.
-
The yield of the desired product is consistently lower than expected.
-
Formation of dark, insoluble byproducts.
Possible Cause: Decomposition of the imidazolium salt via N-heterocyclic carbene (NHC) formation and subsequent side reactions.
Troubleshooting Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On the Chemical Stabilities of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Heterocyclic Carbene Formation in the Ionic Liquid [EMIM+][OAc–]: Elucidating Solvation Effects with Reactive Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
Technical Support Center: Optimizing Reaction Conditions with 1,3-Diisopropylimidazolium Tetrafluoroborate
Welcome to the technical support center for 1,3-diisopropylimidazolium tetrafluoroborate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile N-heterocyclic carbene (NHC) precursor in their synthetic workflows. My objective is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively. We will delve into common challenges and their solutions, ensuring your experiments are both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues encountered when working with this compound, particularly in the context of metal-catalyzed cross-coupling reactions.
Q1: What is the primary role of this compound in my reaction?
A: this compound is primarily used as a stable precursor salt for the in situ generation of an N-heterocyclic carbene (NHC) ligand, specifically 1,3-diisopropylimidazol-2-ylidene (IPr).[1][2] In the presence of a suitable base, the acidic proton at the C2 position of the imidazolium ring is abstracted, yielding the free carbene. This highly reactive carbene then coordinates to a transition metal center (e.g., Palladium, Ruthenium, Nickel), forming a stable and highly active organometallic catalyst.
The resulting M-NHC complexes are often more robust and active than their phosphine-ligated counterparts, especially for challenging cross-coupling reactions involving sterically hindered substrates or less reactive starting materials like aryl chlorides.[3]
Q2: My reaction yield is low or the reaction failed entirely. What are the most common causes?
A: Low or no conversion is a frequent challenge. A systematic approach to troubleshooting is crucial. Here are the primary factors to investigate, starting with the most critical:
-
Insufficiently Strong or Inappropriate Base: The generation of the NHC from the imidazolium salt is a prerequisite for catalyst formation. This deprotonation requires a sufficiently strong base. Common bases like carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often effective, but their strength and solubility can be critical. If your base is too weak or not soluble in the reaction medium, the NHC will not form in sufficient concentration.
-
Catalyst Precursor or Metal Source Inactivity: Ensure your metal source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is active. Palladium sources can degrade over time, especially if improperly stored. Consider using a freshly opened bottle or a different batch.
-
Presence of Water or Oxygen: While many modern NHC-Pd systems exhibit good tolerance to air and moisture, highly sensitive reactions can be inhibited. If you are experiencing inconsistent results, degassing the solvent and running the reaction under an inert atmosphere (Nitrogen or Argon) is a standard best practice to eliminate oxygen, which can oxidize and deactivate the catalyst.[3]
-
Incorrect Reaction Temperature: Thermal energy is critical. For many Suzuki and Heck couplings, temperatures between 80-120 °C are required to drive the catalytic cycle.[3][4] If the temperature is too low, the reaction may stall at the oxidative addition or reductive elimination step. Conversely, excessively high temperatures can lead to catalyst decomposition.[5]
-
Purity of the Imidazolium Salt: The commercially available salt is typically of high purity (~96%).[1][6] However, impurities can potentially interfere with the reaction. The tetrafluoroborate salt is generally preferred over the chloride salt as its preparation avoids the potential formation of hazardous impurities like bis(chloromethyl) ether.[7]
Below is a logical workflow for troubleshooting a failed reaction.
Caption: A systematic workflow for troubleshooting common reaction failures.
Q3: How do I choose the optimal base and solvent for my reaction?
A: The choice of base and solvent is interdependent and critical for success.
Base Selection: The base has two primary roles: generating the NHC and participating in the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling).
-
For NHC Generation: Strong, non-nucleophilic bases are ideal. Alkali metal carbonates (Cs₂CO₃ > K₂CO₃ > Na₂CO₃) and phosphates (K₃PO₄) are common starting points. For very difficult deprotonations, stronger bases like potassium tert-butoxide (KOtBu) can be used, but may introduce side reactions.
-
For the Catalytic Cycle: The choice can influence reaction rates and outcomes. For Suzuki couplings, a base is required to activate the boronic acid. K₃PO₄ is often an excellent choice.
Solvent Selection: The solvent must dissolve the substrates and be stable at the required reaction temperature.
-
Polar Aprotic Solvents: Dioxane, THF, toluene, and DMF are frequently used for cross-coupling reactions.[3]
-
Using the Ionic Liquid as a Solvent: this compound is a solid at room temperature (m.p. 62-79 °C).[1] Therefore, it cannot be used as a solvent alone unless the reaction temperature is above its melting point. More commonly, related liquid imidazolium ionic liquids are used as solvents, which can enhance catalyst stability and facilitate recycling.[8][9] When using a co-solvent, the ionic liquid acts as the ligand precursor.
Optimization Strategy: A Design of Experiment (DoE) approach or a simple screening matrix is effective.
| Parameter Screening for Suzuki Coupling | Condition 1 | Condition 2 | Condition 3 |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene | Dioxane | THF / H₂O (20:1) |
| Temperature | 80 °C | 100 °C | 110 °C |
Q4: Can I recycle the catalyst and the ionic liquid?
A: Yes, one of the significant advantages of using ionic liquids is the potential for catalyst recycling.[8] Because the ionic liquid (and the catalyst dissolved within it) is non-volatile and often immiscible with nonpolar organic solvents, you can extract your product with a solvent like hexane or diethyl ether, leaving the catalyst behind in the ionic liquid phase for subsequent runs.
Challenges:
-
Catalyst Leaching: A common issue is the slow leaching of the palladium catalyst into the organic extraction solvent, leading to a gradual loss of activity over multiple cycles.[8]
-
Buildup of Byproducts: Inorganic salts formed from the base during the reaction can accumulate in the ionic liquid phase, potentially inhibiting future runs. A water wash may be necessary to remove them, but this requires thorough drying of the ionic liquid phase afterward.[9]
A well-designed system can often be reused 5-10 times with minimal loss in performance.[9]
Section 2: Key Experimental Protocols
Here, we provide a detailed, step-by-step protocol for a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
This protocol details the in situ generation of the Pd-IPr catalyst for the coupling of an inactivated aryl chloride.
Diagram of In Situ Catalyst Formation:
Caption: Generation of the active Pd-NHC catalyst from the imidazolium salt.
Materials & Reagents:
-
This compound (IPr·HBF₄)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (24.0 mg, 0.10 mmol, 10 mol%).
-
Addition of Palladium Source: Add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 4 mol% Pd).
-
Addition of Reagents: Add 4-chlorotoluene (126.6 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (182.9 mg, 1.5 mmol, 1.5 equiv), and potassium phosphate (424.6 mg, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Section 3: Safety & Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, laboratory gloves, and a lab coat. When handling the solid imidazolium salt, use a dust mask or work in a fume hood to avoid inhalation.[10][11]
-
Hazards: this compound can cause skin, eye, and respiratory system irritation.[1][10] Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture. It is hygroscopic and its quality can be compromised by water absorption.
References
- 1. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 2. 96%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound 96 286014-34-4 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound 96 286014-34-4 [sigmaaldrich.com]
- 11. chemicalbook.com [chemicalbook.com]
Technical Support Center: High-Purity N-Heterocyclic Carbene (NHC) Precursor Synthesis
Welcome to the technical support center for N-Heterocyclic Carbene (NHC) precursor synthesis. This guide is designed for researchers, chemists, and drug development professionals who require high-purity imidazolium and imidazolinium salts for their work in catalysis and synthesis. We will address common challenges related to impurity formation and provide field-proven troubleshooting strategies to ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis and purification of NHC precursors.
Question 1: My reaction to synthesize a 1,3-diarylimidazolium salt (e.g., IMes·HCl or IPr·HCl) resulted in a dark, tarry, and intractable mixture instead of a crystalline solid. What went wrong?
Answer:
This is a very common issue, particularly when using the one-pot condensation method with glyoxal, an aniline, and formaldehyde. The formation of dark, tarry materials is typically due to the generation of polymeric ionomer byproducts.[1][2]
Causality and Mechanism:
The intended reaction involves the controlled condensation of two equivalents of an aniline with one equivalent of glyoxal to form a diimine intermediate, which then cyclizes with a formaldehyde equivalent. However, under suboptimal conditions, several side reactions can occur:
-
Uncontrolled Polymerization: Formaldehyde and glyoxal are highly reactive electrophiles that can self-polymerize or react with the aniline in an uncontrolled manner, especially if the reaction temperature is too high or the pH is not properly controlled.
-
Side-Product Formation: The synthesis of 1,3-diarylimidazolium salts can fail due to the formation of these dark, tarry ionomer byproducts, which are notoriously difficult to separate from the desired product, leading to low yields and impure materials.[1][2]
-
Steric Hindrance: This problem is exacerbated with sterically hindered anilines like 2,6-diisopropylaniline (for IPr·HCl). The bulky substituents slow down the desired cyclization, giving more time for side reactions to dominate.
Troubleshooting Workflow:
Recommended Solutions:
-
Adopt a Stepwise Approach: Instead of a one-pot reaction, a two-step procedure is often more reliable for bulky imidazolium salts.[2][3]
-
Step 1: Diimine Synthesis: First, condense the aniline (2 eq.) with glyoxal (1 eq.) to form the 1,4-diaryl-1,4-diazabutadiene (DAD) intermediate. This reaction is often cleaner and allows for the purification of the diimine before proceeding.
-
Step 2: Cyclization: React the purified diimine with a C1 source like paraformaldehyde and an acid source. Using chlorotrimethylsilane (TMSCl) as the chloride source in a solvent like ethyl acetate has been shown to be highly effective, as the desired imidazolium salt often precipitates directly from the reaction mixture in high purity.[3]
-
-
Solvent Choice is Critical: For the cyclization step, ethyl acetate is often superior to solvents like methanol or toluene. It provides an optimal medium for product precipitation, minimizing the dissolution of impurities and simplifying isolation.[3]
-
Control the Acid Source: Using a 4N solution of HCl in dioxane or, preferably, TMSCl provides a more controlled and anhydrous source of acid compared to concentrated aqueous HCl, preventing water-related side reactions.[3][4]
Question 2: My final imidazolium salt product is off-white, yellow, or slightly colored, even after washing. What are these colored impurities and how can I remove them?
Answer:
Colored impurities are common in the synthesis of imidazolium salts and often arise from trace amounts of unreacted starting materials or minor side products.[5][6] While often present in small quantities, they can interfere with sensitive catalytic applications or spectroscopic studies.
Probable Causes:
-
Residual Starting Materials: Unreacted N-substituted imidazole or alkyl halides can remain.
-
Oxidation Products: Trace oxidation of starting materials or the product can lead to colored species.
-
Fluorescent Impurities: Many classes of ionic liquids, including imidazoliums, can exhibit fluorescent backgrounds if not rigorously purified.[5]
Recommended Purification Protocol: Activated Charcoal Treatment
This method is highly effective for removing colored, non-volatile organic impurities.[5]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude, colored imidazolium salt in a minimal amount of a suitable solvent. Deionized water is often effective for halide salts.[5] For less polar salts, a polar organic solvent like acetonitrile or ethanol may be used.
-
Charcoal Addition: Add activated decolorizing charcoal to the solution (approximately 1-5% by weight relative to the imidazolium salt).
-
Heating: Gently heat the mixture (e.g., 60-70 °C) with stirring for several hours (4-24 hours).[5] This increases the diffusion rate and efficiency of adsorption.
-
Filtration: Allow the mixture to cool to room temperature. Filter the solution through a pad of Celite® or a fine porosity filter paper to completely remove the charcoal. The resulting filtrate should be colorless.[5]
-
Repeat if Necessary: If color persists, the charcoal treatment can be repeated.
-
Solvent Removal: Remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization for water) to obtain the purified, white solid.
-
Drying: Dry the final product thoroughly under high vacuum to remove any residual solvent.
| Parameter | Recommendation | Rationale |
| Solvent | Deionized Water, Ethanol, Acetonitrile | Good solubility for imidazolium salts, low reactivity. |
| Charcoal Amount | 1-5% w/w | Sufficient for adsorption without excessive product loss. |
| Temperature | 60-70 °C | Enhances adsorption kinetics without decomposing the product. |
| Time | 4-24 hours | Allows for complete adsorption of colored impurities. |
Table 1: Recommended parameters for purification with activated charcoal.
Question 3: I am synthesizing a saturated imidazolinium salt, and the yield is low with significant side products. What are the key challenges with this synthesis compared to the unsaturated analogues?
Answer:
The synthesis of saturated imidazolinium salts typically involves the cyclization of an N,N'-disubstituted ethylenediamine with a C1 source like triethyl orthoformate. The primary challenge and source of impurities often lies in the synthesis and purity of the diamine precursor itself.[7][8]
Causality and Impurity Formation:
Key Challenges & Solutions:
-
Diamine Purity: The N,N'-disubstituted ethylenediamine is the critical intermediate. Its synthesis, often via reduction of the corresponding diimine, must be clean and complete.[8]
-
Problem: Incomplete reduction leaves residual diimine, which can lead to complex side products during the cyclization step.
-
Solution: Monitor the reduction reaction carefully by TLC or ¹H NMR to ensure complete conversion of the imine C=N bonds. The diamine should be thoroughly purified (e.g., by chromatography or recrystallization) before use.
-
-
Cyclization Conditions: The reaction of the diamine with triethyl orthoformate or a similar C1 source must be driven to completion.
-
Problem: Inefficient cyclization can lead to formamidine intermediates or unreacted diamine, complicating purification.[7]
-
Solution: Use of solvent-free reaction conditions or microwave heating can significantly improve reaction times and yields for the cyclization step.[1][7] Purification by simple filtration or trituration is often sufficient if the reaction is clean.[7]
-
-
Alternative Routes: Consider modern, more atom-economical routes that avoid the isolation of the diamine. For example, reacting a formamidine with dichloroethane can provide imidazolinium chlorides in excellent yields under solvent-free conditions.[7]
Frequently Asked Questions (FAQs)
Q: What is the role of the counter-ion (e.g., Cl⁻ vs. BF₄⁻) in precursor purity and stability?
A: The counter-ion significantly impacts the physical properties of the salt. Imidazolium tetrafluoroborates (BF₄⁻) are often less hygroscopic and easier to crystallize than the corresponding chlorides (Cl⁻).[1][2] This can make them easier to handle and purify, as they are less likely to absorb atmospheric moisture, which can be an impurity itself.[9]
Q: Are there alternative NHC precursors that avoid the issues of imidazolium salts?
A: Yes. NHC-CO₂ adducts and NHC hydrogencarbonate salts are excellent alternatives.[10][11] They are typically stable, easily handled solids that generate the free NHC upon gentle heating, releasing only CO₂ and/or H₂O. This in-situ generation avoids the need to use a strong base to deprotonate a traditional imidazolium salt, which can introduce impurities or cause unwanted side reactions.[2]
Q: How can I confirm the purity of my final NHC precursor?
A: A combination of analytical techniques is essential for confirming purity:
-
¹H and ¹³C NMR Spectroscopy: This is the primary tool. For imidazolium salts, look for the characteristic downfield singlet of the NCHN proton (typically δ 9-11 ppm).[12] The absence of signals from starting materials or broad signals from polymeric byproducts is crucial.
-
Mass Spectrometry (e.g., ESI-MS): Confirms the mass of the imidazolium cation.[12]
-
Elemental Analysis: Provides the elemental composition (C, H, N), which should match the theoretical values for a pure compound.
Q: What are the best practices for storing purified NHC precursors?
A: Most imidazolium and imidazolinium salts, especially halides, are hygroscopic. They should be stored in a desiccator over a strong drying agent (e.g., P₂O₅) or in a glovebox under an inert atmosphere (N₂ or Ar) to prevent moisture absorption.
References
- 1. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 3. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Facile Preparation of Imidazolinium Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Easily-preparable N-Heterocyclic Carbene (NHC) Precursors | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Easily-preparable N-Heterocyclic Carbene (NHC) Precursors | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
Ionic Liquids in Industrial Applications: A Technical Support Center
Welcome to the Technical Support Center for the industrial application of ionic liquids (ILs). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with these unique solvents. Our goal is to provide you with not only troubleshooting guidance but also the underlying scientific principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions and concerns regarding the use of ionic liquids in industrial settings.
Q1: Are ionic liquids truly "green" solvents?
While often touted as "green" due to their negligible vapor pressure, which reduces air pollution, the environmental profile of ionic liquids is more complex.[1][2] Many ILs are water-soluble, posing a risk of environmental release through wastewater.[1][2] Furthermore, studies have shown that certain ionic liquids can exhibit toxicity to aquatic organisms and may not be readily biodegradable.[3][4][5] Therefore, a thorough environmental risk assessment is crucial for any industrial application.[2]
Q2: What are the main cost drivers for ionic liquids, and how can costs be managed?
The primary impediment to the widespread industrial use of ionic liquids is often their high cost compared to conventional organic solvents.[6] The cost is influenced by the starting materials, the complexity of the synthesis process, and the required purity level.[6][7] Strategies to manage costs include:
-
Exploring lower-cost starting materials: Research into pyridinium-based ILs, for example, has shown them to be a more cost-effective alternative to some imidazolium-based ILs.[8]
-
Process optimization: Developing more efficient synthesis routes can significantly reduce production costs.[6]
-
Recycling and reuse: Implementing effective recycling protocols is essential for the economic viability of using ILs on an industrial scale.[6][9] Some estimates suggest that for ionic liquids to be economically competitive, their synthesis cost needs to be reduced to the range of $10-30 per kilogram.[10]
Q3: Why is the viscosity of ionic liquids often a challenge, and how can it be addressed?
The high viscosity of many ionic liquids compared to conventional molecular solvents is a significant practical limitation.[11] This high viscosity can hinder mass transfer, slow down reaction rates, and increase pumping costs.[12] The strong coulombic interactions between the constituent ions are a primary reason for their high viscosity.[11] To address this challenge, consider the following:
-
Temperature optimization: Increasing the operating temperature can significantly reduce the viscosity of most ionic liquids.[13]
-
Solvent selection: The choice of cation and anion has a substantial impact on viscosity. For instance, ILs with non-aromatic cations like piperidinium or pyrrolidinium tend to have lower viscosities than those with aromatic imidazolium or pyridinium cations.[3]
-
Co-solvents: The addition of a low-viscosity co-solvent can be an effective strategy to reduce the overall viscosity of the system, though this may impact other desired properties.
Q4: How critical is the purity of an ionic liquid, and what are the common impurities?
The purity of an ionic liquid is paramount, as even trace amounts of impurities can significantly alter its physicochemical properties, leading to non-reproducible experimental results.[14][15] Common impurities include:
-
Water: Many ionic liquids are hygroscopic and can absorb moisture from the atmosphere, which can affect their viscosity and electrochemical window.[15][16]
-
Halides: Residual halides from the synthesis process are common impurities and can be corrosive.[17]
-
Unreacted starting materials: Incomplete reactions can leave residual starting materials in the final product.[14]
Q5: Can ionic liquids be recycled, and what are the associated challenges?
Recycling and reusing ionic liquids are crucial for both economic and environmental sustainability.[9][18] However, recycling presents several challenges:
-
Separation from products: Separating the ionic liquid from the reaction products can be difficult, especially for non-volatile or thermally labile products.[19]
-
Removal of byproducts and impurities: Water-miscible ionic liquids are particularly challenging to recycle as inorganic byproducts cannot be easily washed out.[9]
-
Technology limitations: While techniques like distillation, extraction, and membrane processes are used, they have limitations. For example, pressure-driven membrane processes can be limited by osmotic pressure, allowing only a certain degree of concentration.[18][20]
Troubleshooting Guides
This section provides more in-depth, step-by-step guidance for specific issues you may encounter during your experiments.
Guide 1: Managing High Viscosity in Ionic Liquid Systems
Problem: Your reaction or process is suffering from slow kinetics or poor mass transfer due to the high viscosity of the ionic liquid.
Causality: High viscosity in ionic liquids is primarily due to strong intermolecular forces, specifically coulombic interactions and hydrogen bonding between the cations and anions.[11] This restricts ionic mobility and slows down diffusion-controlled processes.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high viscosity in ionic liquid systems.
Experimental Protocol: Screening for a Lower Viscosity Ionic Liquid
-
Identify Key Properties: Define the essential properties your ionic liquid must possess for your application (e.g., solvent polarity, thermal stability, electrochemical window).
-
Candidate Selection: Based on literature and supplier information, select a range of ionic liquids with different cation and anion combinations that are known to have lower viscosities. For example, consider ILs with larger, more flexible alkyl chains on the cation or anions with delocalized charge.[21]
-
Viscosity Measurement: Experimentally measure the viscosity of the candidate ionic liquids at your desired operating temperature using a viscometer.
-
Performance Evaluation: Test the most promising low-viscosity candidates in your application to ensure they meet all performance criteria.
Guide 2: Ensuring Ionic Liquid Purity and Handling
Problem: Inconsistent experimental results or unexpected side reactions are occurring.
Causality: Impurities such as water, halides, and residual starting materials can act as catalysts, inhibitors, or competing reactants, significantly impacting the outcome of your process.[14][15] Some ionic liquids are also sensitive to air and moisture.[16]
Troubleshooting Workflow:
References
- 1. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Environmental fate and toxicity of ionic liquids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. primescholars.com [primescholars.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. discoveryalert.com.au [discoveryalert.com.au]
- 11. Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06857A [pubs.rsc.org]
- 12. Viscosity of Ionic Liquids: Application of the Eyring’s Theory and a Committee Machine Intelligent System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Purity specification methods for ionic liquids | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Challenges for recycling ionic liquids by using pressure driven membrane processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Degradation Pathways of 1,3-Diisopropylimidazolium Tetrafluoroborate
Welcome to the technical support center for 1,3-diisopropylimidazolium tetrafluoroborate ([i-Pr₂Im][BF₄]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this ionic liquid. Here, you will find answers to frequently asked questions and practical solutions to common challenges related to the stability and degradation of [i-Pr₂Im][BF₄].
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The degradation of this compound is primarily influenced by three main pathways: thermal decomposition, hydrolysis, and oxidative degradation. The operative pathway is highly dependent on the specific experimental conditions such as temperature, moisture content, pH, and the presence of oxidizing agents.
Q2: How stable is the tetrafluoroborate (BF₄⁻) anion to hydrolysis?
A2: The tetrafluoroborate anion is susceptible to hydrolysis, particularly in the presence of water and at elevated temperatures. This reaction produces boric acid (H₃BO₃) and hydrofluoric acid (HF), which can significantly alter the properties of the ionic liquid and potentially corrode experimental apparatus. Studies have shown that tetrafluoroborate-based ionic liquids are generally not stable in aqueous solutions, with the extent of hydrolysis increasing with temperature.[1] Acidic conditions can further promote this hydrolysis.
Q3: What are the expected products of thermal decomposition?
A3: At elevated temperatures, this compound can undergo thermal decomposition. For imidazolium-based ionic liquids with tetrafluoroborate anions, the primary thermal degradation products are typically 1-alkylimidazoles and alkenes, formed via C-N bond cleavage.[2][3][4] Specifically for this compound, the expected products would be 1-isopropylimidazole and propene. It's important to note that the imidazolium ring itself is relatively stable and tends not to decompose at temperatures around 550°C.[3][4]
Q4: How do acidic and basic conditions affect the stability of the 1,3-diisopropylimidazolium cation?
A4: The 1,3-diisopropylimidazolium cation is relatively stable under neutral and acidic conditions. However, under basic conditions, the proton at the C2 position of the imidazolium ring becomes acidic and can be abstracted by a base. This can lead to the formation of an N-heterocyclic carbene (NHC), which may be unstable and participate in subsequent reactions, leading to degradation. The presence of basic impurities can significantly accelerate this process.[5][6]
Q5: What are common impurities in commercially available this compound and how do they affect stability?
A5: Common impurities can include residual starting materials from the synthesis, such as 1,3-diisopropylimidazole and reactants used for the tetrafluoroborate source. Halide impurities, if the synthesis involved a halide intermediate, can also be present and are known to reduce the thermal stability of ionic liquids. Water is another critical impurity that can promote the hydrolysis of the tetrafluoroborate anion. It is crucial to use high-purity, dry ionic liquid for applications where stability is critical.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Unexpected pH changes in my reaction mixture.
-
Possible Cause 1: Hydrolysis of the tetrafluoroborate anion.
-
Explanation: As mentioned in the FAQs, the BF₄⁻ anion can hydrolyze in the presence of water to form boric acid and hydrofluoric acid. The generation of HF will lead to a decrease in the pH of your solution.
-
Troubleshooting Steps:
-
Minimize Water Content: Ensure your ionic liquid and all other reaction components are thoroughly dried before use.
-
Control Temperature: If possible, conduct your experiment at a lower temperature to reduce the rate of hydrolysis.
-
Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of atmospheric moisture.
-
Analytical Verification: Use ¹⁹F NMR to monitor for the appearance of new fluorine-containing species, which can indicate hydrolysis of the BF₄⁻ anion.
-
-
-
Possible Cause 2: Degradation of the imidazolium cation under basic conditions.
-
Explanation: If your reaction conditions are basic, the imidazolium cation can be deprotonated, leading to the formation of reactive intermediates that can further react and alter the pH.
-
Troubleshooting Steps:
-
pH Monitoring: Continuously monitor the pH of your reaction.
-
Buffer Selection: If compatible with your reaction, use a suitable buffer to maintain a stable pH.
-
Avoid Strong Bases: If possible, use weaker bases or alternative reaction pathways that do not require strongly basic conditions.
-
-
Problem 2: Discoloration (yellowing or browning) of the ionic liquid during the experiment.
-
Possible Cause 1: Thermal Degradation.
-
Explanation: Discoloration is a common indicator of thermal decomposition. Even at temperatures below the reported decomposition temperature, long-term heating can lead to the formation of colored degradation products.
-
Troubleshooting Steps:
-
Lower Operating Temperature: If your protocol allows, reduce the reaction temperature.
-
Minimize Heating Time: Reduce the duration of heating as much as possible.
-
Purity Check: Ensure the purity of your ionic liquid, as impurities can lower its thermal stability.
-
-
-
Possible Cause 2: Oxidative Degradation.
-
Explanation: The imidazolium ring can be susceptible to oxidation, especially in the presence of oxidizing agents or even atmospheric oxygen at elevated temperatures. This can lead to the formation of colored byproducts.
-
Troubleshooting Steps:
-
Use an Inert Atmosphere: Perform your experiment under a nitrogen or argon atmosphere to exclude oxygen.
-
De-gas Solvents: If using co-solvents, ensure they are de-gassed prior to use.
-
Avoid Oxidizing Agents: If not essential for your reaction, avoid the use of strong oxidizing agents.
-
-
Problem 3: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of the ionic liquid leading to changes in its properties.
-
Explanation: The degradation of this compound can alter its viscosity, polarity, and solvating properties, leading to inconsistent experimental outcomes. The degradation products themselves can also interfere with your reaction.
-
Troubleshooting Steps:
-
Characterize Fresh and Used Ionic Liquid: Use analytical techniques such as HPLC, NMR, or GC-MS to compare a fresh batch of the ionic liquid with a sample from your experiment to check for the presence of degradation products.
-
Implement Preventative Measures: Follow the recommendations for preventing thermal, hydrolytic, and oxidative degradation as outlined above.
-
Purify Recycled Ionic Liquid: If you are recycling the ionic liquid, ensure it is properly purified to remove any accumulated degradation products before reuse.
-
-
Experimental Protocols & Workflows
Protocol 1: Monitoring Degradation using HPLC
This protocol provides a general method for monitoring the concentration of the 1,3-diisopropylimidazolium cation.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A mixture of acetonitrile and water with a suitable buffer (e.g., phosphate buffer at a slightly acidic pH to ensure protonation of any basic impurities). The exact ratio may need to be optimized. A gradient elution may be necessary if degradation products have significantly different polarities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the imidazolium ring absorbs (e.g., around 210-220 nm).
-
Sample Preparation:
-
Accurately weigh a small amount of the ionic liquid sample.
-
Dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification: Create a calibration curve using standards of known concentrations of pure this compound. The peak area of the cation in your samples can then be used to determine its concentration and monitor its degradation over time.
Protocol 2: Characterization of Degradation Products by NMR Spectroscopy
-
¹H NMR:
-
Sample Preparation: Dissolve a sample of the used ionic liquid in a deuterated solvent (e.g., DMSO-d₆, CD₃CN, or D₂O).
-
Analysis: Compare the spectrum to that of the pure ionic liquid. Look for the appearance of new signals or changes in the chemical shifts and integrals of the existing peaks. For example, the disappearance of the C2-H proton signal or the appearance of signals corresponding to 1-isopropylimidazole.
-
-
¹⁹F NMR:
Protocol 3: Identification of Volatile Degradation Products by Pyrolysis-GC-MS
-
Instrumentation: A pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Pyrolysis Conditions:
-
Temperature: A temperature program can be used, for example, from 200°C to 600°C, to observe the evolution of different degradation products at different temperatures.
-
Atmosphere: Typically performed under an inert atmosphere like helium.
-
-
GC-MS Conditions:
-
GC Column: A standard non-polar or medium-polarity column (e.g., DB-5ms).
-
Temperature Program: A suitable temperature ramp to separate the volatile products.
-
MS Detection: Electron ionization (EI) at 70 eV is standard for creating a mass spectrum that can be compared to library data for identification.
-
-
Analysis: The separated compounds are identified by their mass spectra. This technique is particularly useful for identifying volatile products like propene and 1-isopropylimidazole from thermal decomposition.[11][12][13][14]
Visualizing Degradation Pathways and Workflows
Degradation Pathways
Caption: Major degradation pathways of this compound.
Troubleshooting Workflow
References
- 1. 1,3-Diisopropylimidazolium chloride | C9H17ClN2 | CID 11229242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodegradation of imidazolium ionic liquids by activated sludge microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Thermal stability of imidazolium-based ionic liquids | Semantic Scholar [semanticscholar.org]
- 5. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the Chemical Stabilities of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. magritek.com [magritek.com]
- 8. Enlarging the scenario of site directed 19F labeling for NMR spectroscopy of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR 1H,19F-based screening of the four stem-looped structure 5_SL1–SL4 located in the 5′-untranslated region of SARS-CoV 2 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR 1H,19F-based screening of the four stem-looped structure 5_SL1–SL4 located in the 5′-untranslated region of SARS-CoV 2 RNA - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. gcms.cz [gcms.cz]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.com [shimadzu.com]
Technical Support Center: Enhancing Catalyst Efficiency with Imidazolium-Based Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazolium-based ligands to enhance catalyst efficiency. This guide is designed to provide practical, field-proven insights into troubleshooting common experimental hurdles and to answer frequently asked questions. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring your work is both efficient and reproducible.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is broken down into potential causes and a step-by-step guide to resolution.
Issue 1: Low or No Catalytic Activity
You've assembled your reaction, but the conversion is disappointingly low or non-existent. This is a common and frustrating issue. Let's diagnose it systematically.
Caption: A logical workflow for troubleshooting low conversion issues.
Potential Cause A: Impure or Incorrectly Synthesized Imidazolium Salt (NHC Precursor)
The quality of your N-heterocyclic carbene (NHC) ligand precursor is paramount. Impurities can prevent the formation of the active catalyst.
-
Troubleshooting Steps:
-
Re-characterize Your Imidazolium Salt: Before use, always verify the structure and purity of your synthesized imidazolium salt using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][2] Look for residual solvents or side products from the synthesis. A common issue is the presence of colored impurities, which can sometimes be removed by stirring with activated carbon or washing with a non-polar solvent like n-heptane.
-
Review Synthesis Protocol: The synthesis of imidazolium salts, while often straightforward, can have pitfalls. For example, some routes require high temperatures and azeotropic removal of water, which can fail for sterically bulky ligands.[3] Alternative methods using paraformaldehyde and an acid source in solvents like ethyl acetate at room temperature can be more reliable.[3][4]
-
Potential Cause B: Inefficient In Situ Catalyst Generation
Most NHC-metal catalysts are generated in situ by reacting the imidazolium salt with a metal precursor and a base. This step is critical and highly sensitive to conditions.
-
Troubleshooting Steps:
-
Base Selection and Solubility: The base must be strong enough to deprotonate the imidazolium C2-proton but not so strong that it reacts with your substrate. Crucially, the base must be soluble in your reaction solvent.[5] A common mistake is using a base like K₂CO₃ in a solvent where it is poorly soluble. Consider switching to a more soluble base (e.g., K₃PO₄, NaOtBu) or a different solvent system.
-
Inert Atmosphere is Non-Negotiable: The active NHC and the low-valent metal center (e.g., Pd(0)) are often highly sensitive to oxygen.[5] Ensure your entire setup, including solvents and reagents, is rigorously deoxygenated. Use of a Schlenk line or a glovebox is mandatory.[6][7][8] A minimum of three evacuate-refill cycles is recommended for all glassware.[9]
-
Potential Cause C: Catalyst Decomposition or Inhibition
The active catalyst may be forming but then rapidly decomposing or being inhibited by something in the reaction mixture.
-
Troubleshooting Steps:
-
Temperature Control: Many NHC-metal complexes, such as Grubbs II catalysts for olefin metathesis, are sensitive to heat. Running the reaction at elevated temperatures can lead to catalyst degradation.[5] If you suspect decomposition, try lowering the reaction temperature.
-
Solvent Purity: Peroxides in ethereal solvents (e.g., THF, dioxane) are notorious for oxidizing and deactivating catalysts.[5] Always use freshly purified solvents. A solvent purification system (SPS) is a safer and often more effective alternative to distillation stills.[9][10]
-
Substrate-Induced Decomposition: Certain functional groups on your substrate can react with and deactivate the catalyst. For instance, in some palladium-catalyzed reactions, competing reactions can lead to inactive palladium complexes.[10] If you suspect this, a catalyst screening to find a more robust variant may be necessary.
-
Ligand as an Inhibitor: While essential for catalysis, in some specific cases, the imidazolium-based ionic liquid itself can act as a catalyst poison, particularly for metal(0) nanoclusters.[11] This is less common for well-defined molecular catalysts but is a possibility to consider if all else fails.
-
Issue 2: Poor Selectivity (e.g., low Enantio-, Regio-, or Chemoselectivity)
Your reaction works, but you are not getting the desired product isomer or are seeing significant side products.
Potential Cause A: Suboptimal Ligand Architecture
The steric and electronic properties of the NHC ligand are the primary drivers of selectivity.
-
Troubleshooting Steps:
-
Tune Steric Bulk: The size of the N-substituents on the imidazolium ring is a critical parameter. For many reactions, bulkier groups (e.g., 2,6-diisopropylphenyl - IPr, or 2,4,6-trimethylphenyl - IMes) enhance selectivity by controlling the coordination environment of the metal center.[12][13] Conversely, for the formation of highly hindered products, sterically reduced NHC ligands might be more effective.[14]
-
Modify Electronic Properties: The electron-donating ability of the NHC ligand influences the reactivity of the metal center. While most imidazolium-based NHCs are strong σ-donors, modifications to the imidazole backbone can fine-tune these properties.[15]
-
Consider the Microenvironment: For reactions in ionic liquids or with surface-modified catalysts, the ligand can create a specific microenvironment (e.g., hydrophobic) around the active site. This has been shown to enhance selectivity in reactions like CO₂ electroreduction by concentrating intermediates locally.[16][17] Modifying the alkyl chain length on the imidazolium cation can be a powerful tool to tune this effect.[16][17]
-
Potential Cause B: Reaction Conditions Favoring Side Products
Temperature, solvent, and additives can all influence reaction pathways.
-
Troubleshooting Steps:
-
Solvent Screening: The solvent can impact the transition state energies of different reaction pathways. A screen of solvents with varying polarities is a standard optimization step.[5] For instance, in Suzuki-Miyaura couplings, polar aprotic solvents are often effective, but the optimal choice is substrate-dependent.[5][18]
-
Temperature Adjustment: Lowering the temperature can sometimes suppress background or side reactions that have a higher activation energy than the desired transformation, thereby increasing selectivity.
-
Issue 3: Difficulty in Catalyst Recycling
A key advantage of some imidazolium-based systems is the potential for catalyst recycling, but this can be challenging in practice.
Potential Cause A: Catalyst Leaching or Deactivation during Workup
The catalyst may be lost or decomposed during the product extraction and recovery phase.
-
Troubleshooting Steps:
-
Immobilization Strategies: Covalently attaching the imidazolium ligand to a solid support (e.g., polymers, silica) can prevent leaching.[6] This approach, often referred to as Supported Ionic Liquid Phase (SILP), facilitates separation by simple filtration.
-
Biphasic Systems: Utilize imidazolium-based ionic liquids that are immiscible with the solvent used for product extraction. The catalyst remains in the ionic liquid phase, which can be reused.[19] The choice of the imidazolium cation's alkyl chains and the counter-anion determines the ionic liquid's properties like hydrophobicity, which is key for tuning miscibility.
-
Post-Reaction Catalyst Health Check: Before reusing the catalyst, it's crucial to understand why activity may have dropped. After the first run, analyze the catalytic phase. ³¹P NMR can be invaluable for palladium-phosphine systems to identify changes in the catalyst structure or the formation of inactive species.[10]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the imidazolium-based ligand in enhancing catalysis?
A: Imidazolium salts are precursors to N-heterocyclic carbenes (NHCs), which act as ligands for transition metals. Their primary role stems from their exceptional electronic and steric properties. NHCs are very strong σ-donating ligands, which form robust bonds with metal centers.[12][15] This strong bond often increases the stability of the catalyst, preventing decomposition and leading to higher turnover numbers. Furthermore, the bulky substituents typically placed on the nitrogen atoms of the NHC provide a tunable steric environment around the metal, which is crucial for controlling selectivity and promoting difficult reactions.[13]
Q2: How do I choose the right imidazolium ligand for my reaction?
A: The choice is highly application-dependent. Here’s a general guide:
-
For Robustness and General Reactivity: Start with commonly used, sterically demanding ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium) or IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazolium). Their bulk is often beneficial for promoting reductive elimination and stabilizing the active species in cross-coupling reactions.
-
For Challenging, Sterically Hindered Couplings: You may need to explore ligands with modified or even reduced steric bulk to allow substrate access to the metal center.[14]
-
For Asymmetric Catalysis: You must use a chiral imidazolium salt. There is a vast library of C₂-symmetric and other chiral scaffolds available.[16][19]
-
For Catalyst Recycling: Consider imidazolium salts with long alkyl chains to create recyclable ionic liquid phases, or those functionalized for grafting onto a solid support.[6][19]
Q3: My imidazolium salt is a dark, oily substance, not a white solid. Can I still use it?
A: It is highly recommended to purify it first. Dark coloration often indicates the presence of impurities that can inhibit catalysis.[20] Attempt to purify the salt by washing with a solvent in which the salt is insoluble (e.g., cold diethyl ether, n-heptane) or by recrystallization. If these methods fail, treatment with activated carbon in a suitable solvent can sometimes remove colored impurities. Always confirm the purity of the final product by NMR before use.[21]
Q4: What are the essential safety precautions when working with reagents for in situ NHC-catalyst generation?
A: Safety is paramount.
-
Bases: Strong bases like n-butyllithium (nBuLi), sodium tert-butoxide (NaOtBu), and potassium hydride (KH) are often pyrophoric and/or highly reactive with water and alcohols. They must be handled under a strict inert atmosphere.[22]
-
Inert Atmosphere: Always work in a well-ventilated fume hood and use either a glovebox or a Schlenk line.[6][7][8] Ensure your inert gas (argon or nitrogen) is of high purity.
-
Glassware: All glassware must be thoroughly dried in an oven (>120 °C) or by flame-drying under vacuum immediately before use to remove any adsorbed moisture.[8][9]
Q5: How can I confirm that my active catalyst has formed?
A: Confirmation depends on the catalyst system.
-
Visual Cues: Often, the formation of the active catalyst is accompanied by a distinct color change. For example, the reaction of a palladium(II) precatalyst to form a Pd(0)-NHC species may involve a change from a pale yellow to a dark brown or black solution.
-
NMR Spectroscopy: For well-defined systems, it is possible to monitor the reaction by NMR. For instance, in the formation of an NHC-metal complex, the disappearance of the acidic C2-proton signal of the imidazolium salt (typically >9 ppm in ¹H NMR) is a strong indicator of successful deprotonation and carbene formation. You can also use techniques like ³¹P NMR if phosphine ligands are also present.[10]
Section 3: Experimental Protocols
Protocol 1: General Procedure for In Situ Generation of a Pd-NHC Catalyst for Suzuki-Miyaura Coupling
This protocol provides a general guideline. Specific amounts, temperatures, and reaction times should be optimized for your specific substrates.
-
Glassware Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar and a condenser overnight at >120 °C. Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of argon or nitrogen. Perform at least three evacuate-refill cycles.[9]
-
Reagent Addition (under Inert Atmosphere):
-
To the flask, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
In a separate, dry vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the imidazolium salt (e.g., IPr·HCl, 1.2-2.4 mol%). Add these solids to the Schlenk flask.
-
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, THF, or toluene) via a dry, gas-tight syringe.[5][10] The volume should be sufficient to create a stirrable slurry.
-
Reaction:
-
Ensure a gentle positive pressure of inert gas is maintained (e.g., via a balloon or bubbler).
-
Heat the reaction mixture in an oil bath to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
-
Monitoring: Monitor the reaction progress by taking aliquots (via syringe under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Step-by-step workflow for setting up an inert atmosphere Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthesis of Two Novel bis-Imidazolium Bromide Salts as NHC Precursors | ScholarWorks [scholarworks.calstate.edu]
- 2. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]
- 4. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 8. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
- 12. Metal-NHC heterocycle complexes in catalysis and biological applications: Systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Heterocyclic Carbenes in Catalytic Organic Synthesis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 14. Synthesis, structural characterization and NMR studies of group 10 metal complexes with macrocyclic amine N-heterocyclic carbene ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Inorganics | Special Issue : N-Heterocyclic Carbene Metal Complexes: Synthesis, Properties and Applications [mdpi.com]
- 16. Imidazolium ligand-modified Cu 2 O catalysts for enhancing C 2+ selectivity in CO 2 electroreduction via local *CO enrichment - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D5IM00052A [pubs.rsc.org]
- 17. Imidazolium ligand-modified Cu2O catalysts for enhancing C2+ selectivity in CO2 electroreduction via local *CO enrichment - Industrial Chemistry & Materials (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 20. reddit.com [reddit.com]
- 21. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Troubleshooting Guide for Experiments Involving Ionic Liquids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with ionic liquids (ILs). As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and practical solutions to common challenges encountered during your experiments. Our goal is to ensure the integrity and success of your research by addressing specific issues in a direct question-and-answer format, grounded in scientific principles and supported by authoritative references.
Section 1: Purity and Preparation of Ionic Liquids
The purity of an ionic liquid is paramount to the reproducibility and accuracy of experimental results. Even trace impurities can significantly alter the physicochemical properties of ILs, leading to unexpected outcomes.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent. Could the purity of my ionic liquid be the issue?
A1: Absolutely. Inconsistencies in experimental data are frequently traced back to variations in ionic liquid purity between different batches or suppliers. Common impurities such as water, halides, and residual starting materials can significantly impact the viscosity, conductivity, and stability of the IL, thereby affecting reaction kinetics, product selectivity, and electrochemical measurements.[1][2] For instance, trace amounts of water can decrease viscosity and increase ionic conductivity, while halide impurities can corrode equipment and interfere with catalytic processes.[4][5]
Q2: What are the most common impurities in ionic liquids and how do they originate?
A2: The most prevalent impurities in ionic liquids stem from their synthesis and handling.[6][7] These include:
-
Water: Absorbed from the atmosphere due to the hygroscopic nature of many ILs.[5][8][9]
-
Halides (e.g., Cl⁻, Br⁻): Residuals from the starting materials used in the common two-step synthesis of many ILs.[4][7][10]
-
Organic Starting Materials: Unreacted precursors such as amines or alkylating agents.[6]
-
Solvents: Residual solvents from purification steps.[6]
Q3: How can I determine the purity of my ionic liquid?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.[4][6][7]
| Impurity | Recommended Analytical Method | Detection Limit |
| Water | Karl-Fischer Titration | ppm level[4][7] |
| Halides | Ion Chromatography, Ion-Selective Electrodes, Volhard Titration | ppb to ppm level[7][11] |
| Organic Volatiles | Headspace Gas Chromatography (GC) | ppm level[4] |
| Non-volatile Organics | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy | % to ppm level[6] |
Troubleshooting Guide: Purification of Ionic Liquids
Problem: My ionic liquid is contaminated with water and halides, affecting my electrochemical measurements.
Solution: A multi-step purification protocol is necessary to remove these impurities.
Experimental Protocol: Purification of a Hydrophilic Imidazolium-Based Ionic Liquid
-
Solvent Extraction for Halide Removal:
-
Dissolve the ionic liquid in a minimal amount of deionized water.
-
Perform multiple extractions with a non-polar organic solvent (e.g., hexane, diethyl ether) to remove non-polar organic impurities.
-
Wash the aqueous phase containing the ionic liquid with small portions of silver nitrate solution to precipitate halide ions as silver halides. Caution: Use a stoichiometric amount of silver nitrate to avoid excess silver ions in your IL.
-
Centrifuge and decant the supernatant to remove the precipitate. Repeat until no further precipitation is observed upon addition of silver nitrate.
-
Finally, wash with deionized water to remove any excess silver nitrate.
-
-
Water Removal (Drying):
-
Transfer the purified ionic liquid to a round-bottom flask.
-
Connect the flask to a high-vacuum line (Schlenk line).
-
Heat the ionic liquid to 70-80 °C under vacuum for several hours (typically 12-24 hours). The exact temperature and duration will depend on the thermal stability of the specific IL.
-
Monitor the water content periodically using Karl-Fischer titration until it reaches the desired low level (e.g., <10 ppm).
-
Causality: The solvent extraction step leverages the differential solubility of the ionic liquid and its organic impurities. The precipitation with silver nitrate is a classic method for halide removal based on the low solubility of silver halides. High-vacuum drying is effective for removing water from thermally stable, non-volatile ionic liquids.
Section 2: Handling and Storage of Ionic Liquids
Proper handling and storage are critical to maintain the purity and integrity of ionic liquids, especially considering the hygroscopic nature of many of these materials.
Frequently Asked Questions (FAQs)
Q1: My ionic liquid seems to have become less viscous over time. What could be the cause?
A1: The most likely cause for a decrease in viscosity is the absorption of atmospheric moisture.[5] Many ionic liquids are hygroscopic and readily take up water, which acts as a plasticizer, reducing the intermolecular forces between the ions and thus lowering the viscosity.[5]
Q2: What are the best practices for storing hygroscopic ionic liquids?
A2: To prevent moisture uptake, hygroscopic ionic liquids should be stored in tightly sealed containers, preferably made of glass, under an inert atmosphere (e.g., argon or dry nitrogen) in a desiccator or a glovebox.[5]
Troubleshooting Guide: Managing Hygroscopic Ionic Liquids
Problem: I need to perform an experiment that is highly sensitive to water, but my lab environment has high humidity.
Solution: Implement a strict moisture-free handling protocol.
Experimental Workflow: Handling Hygroscopic Ionic Liquids
Caption: Workflow for handling moisture-sensitive ionic liquids.
Section 3: Experimental Setup and Execution
The unique properties of ionic liquids, such as high viscosity and a wide electrochemical window, present both opportunities and challenges in experimental design.
Frequently Asked Questions (FAQs)
Q1: I am having trouble with my electrochemical measurements in an ionic liquid. The results are not reproducible. What could be wrong?
A1: Reproducibility issues in electrochemistry with ionic liquids can arise from several factors:
-
Impurities: As discussed, water and other impurities can significantly narrow the electrochemical window.[12][13]
-
Reference Electrode Instability: Finding a stable reference electrode for non-aqueous, viscous media can be challenging.[14] A quasi-reference electrode, such as a silver wire, may be used for short experiments, but its potential can drift over time.[14]
-
High Viscosity: The high viscosity of many ILs can lead to slow mass transport, affecting the shape of cyclic voltammograms and limiting currents.[15][16][17]
Q2: My reaction in an ionic liquid is much slower than expected compared to conventional solvents. Why is this?
A2: While ionic liquids can offer unique solvation effects, their high viscosity can sometimes lead to slower reaction rates due to diffusion limitations of the reactants.[18][19] The "designer" nature of ionic liquids means that the cation and anion can be tuned to optimize solubility and reaction rates for a specific process.[19]
Troubleshooting Guide: Electrochemical Experiments
Problem: The measured electrochemical window of my ionic liquid is narrower than the literature value.
Solution: This is a common issue often related to impurities.
Troubleshooting Decision Tree: Narrow Electrochemical Window
Caption: Decision tree for troubleshooting a narrow electrochemical window.
Section 4: Data Analysis and Interpretation
The interpretation of experimental data obtained in ionic liquids requires careful consideration of their unique properties.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected peaks in my NMR spectrum of a reaction mixture in an imidazolium-based ionic liquid. What could be their origin?
A1: Besides impurities, be aware that some imidazolium-based ionic liquids can exhibit unexpected reactivity. For example, the proton at the C2 position of the imidazolium ring can be acidic and may participate in certain reactions, leading to the formation of byproducts.[20]
Q2: The thermal stability of my ionic liquid, as determined by TGA, seems to be overestimated. Why?
A2: Thermogravimetric analysis (TGA) with a temperature ramp can sometimes overestimate the long-term thermal stability of an ionic liquid.[21][22] Isothermal TGA experiments at temperatures below the onset of decomposition observed in ramped experiments can reveal slow degradation over time.[2] The presence of certain metals can also catalyze the decomposition of ionic liquids at lower temperatures than expected.[23]
Troubleshooting Guide: Interpreting Thermal Stability Data
Problem: My process requires long-term thermal stability at a specific temperature, but I only have ramped TGA data.
Solution: Perform isothermal TGA to assess long-term stability.
Data Presentation: Ramped vs. Isothermal TGA
| TGA Method | Information Provided | Limitations |
| Ramped TGA | Onset of decomposition temperature (Tonset) | Can overestimate long-term stability.[22] |
| Isothermal TGA | Mass loss over time at a constant temperature | Provides a more realistic assessment of long-term thermal stability.[2] |
Expert Insight: When selecting an ionic liquid for a high-temperature application, always consider performing isothermal TGA at the intended operating temperature to ensure its stability over the required duration. The structure of the cation and anion significantly influences thermal stability, with anions generally playing a more dominant role.[21]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. jrwb.de [jrwb.de]
- 5. benchchem.com [benchchem.com]
- 6. Purity specification methods for ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Quantification of chloride ion impurities in ionic liquids using ICP-MS analysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. espace.curtin.edu.au [espace.curtin.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Viscosity of Ionic Liquids: Application of the Eyring’s Theory and a Committee Machine Intelligent System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06857A [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 20. On the Chemical Stabilities of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Making good on a promise: ionic liquids with genuinely high degrees of thermal stability - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Electrochemical Performance of Ionic Liquid Electrolytes
Welcome to the Technical Support Center for the optimization of ionic liquid (IL) electrolytes. This guide is designed for researchers, scientists, and drug development professionals who are utilizing ionic liquids in their electrochemical experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower your research and development.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use and optimization of ionic liquid electrolytes.
Q1: My ionic liquid electrolyte has high viscosity, which is affecting ion transport. How can I address this?
A1: High viscosity is a known challenge with many ionic liquids, leading to lower ionic conductivity and poor rate capability.[1] Here are several strategies to mitigate this issue:
-
Addition of Molecular Solvents: The most common approach is to create binary mixtures with low-viscosity organic solvents such as ethylene carbonate (EC), propylene carbonate (PC), or acetonitrile.[2][3] Dilution with these solvents can significantly reduce viscosity and enhance ion diffusion.[2][3] However, be aware that this can also narrow the electrochemical stability window of the electrolyte.[4]
-
Mixing Ionic Liquids: Creating binary mixtures of different ionic liquids can also be an effective strategy. For instance, mixing a highly conductive but less stable IL with a more stable but less conductive IL can result in an electrolyte with a good balance of properties.[5]
-
Structural Modification of Ions: The viscosity of an ionic liquid is highly dependent on the structure of its constituent cation and anion. Generally, larger, more asymmetric ions with delocalized charges tend to have lower viscosities. If you are in the process of selecting or synthesizing an ionic liquid, consider these structural factors.
Q2: The ionic conductivity of my electrolyte is lower than expected. What are the potential causes and solutions?
A2: Low ionic conductivity is a frequent problem that can stem from several factors. Here's a breakdown of potential causes and how to address them:
-
High Viscosity: As discussed in Q1, high viscosity is a primary reason for low ionic conductivity. The strategies mentioned above, such as adding co-solvents or mixing ILs, are directly applicable here.
-
Strong Ion Pairing: Strong electrostatic interactions between the cation and anion can lead to the formation of ion pairs, which do not contribute to the net charge transport.[2][3] The choice of ions plays a crucial role here. Anions with a delocalized charge, like bis(trifluoromethanesulfonyl)imide (TFSI⁻), tend to form weaker ion pairs compared to smaller, more localized anions.
-
Impurities: The presence of impurities, particularly water, can significantly impact ionic conductivity. Water can increase viscosity and alter the ion-ion interactions.[6] Proper purification and handling are critical (see Section 2, Troubleshooting Guide 1).
-
Sub-optimal Salt Concentration (for ILs with dissolved salts): In electrolytes where a lithium salt is dissolved in an ionic liquid, the concentration of the salt is a critical parameter. While a higher concentration of charge carriers is generally desirable, it can also lead to increased viscosity and ion aggregation, ultimately decreasing conductivity. It's essential to determine the optimal salt concentration for your specific system experimentally.
Q3: I'm observing a narrow electrochemical stability window (ESW). How can I widen it?
A3: The electrochemical stability window is a critical parameter, especially for high-voltage applications. A narrow ESW can be caused by:
-
Impurities: Water and halide impurities are particularly detrimental to the ESW.[6] Water has a much narrower ESW than most ionic liquids, and its presence will limit the overall stability.[6] Halides are easily oxidized, leading to a lower anodic stability limit. Rigorous purification is essential.
-
Choice of Cation and Anion: The intrinsic electrochemical stability of the ionic liquid is determined by its constituent ions. Cations with saturated alkyl chains are generally more resistant to reduction than those with unsaturated (e.g., imidazolium) rings. Anions with a high degree of fluorine substitution and charge delocalization (e.g., TFSI⁻, FSI⁻) typically exhibit high oxidative stability.
-
Working Electrode Material: The ESW is not solely a property of the electrolyte but is also dependent on the electrode material. Some electrode materials can catalyze the decomposition of the electrolyte at lower potentials. It's important to evaluate the ESW using the same electrode material as in your final device.
Q4: What is the best way to purify my ionic liquid electrolyte?
A4: The purification of ionic liquids is crucial for obtaining reliable and optimal electrochemical performance. The appropriate method depends on the nature of the impurities.
-
For Water Removal: Drying under high vacuum at an elevated temperature (e.g., 80-100 °C) for an extended period (24-48 hours) is a standard procedure.[7] The use of molecular sieves (3Å or 4Å) can also be effective but care must be taken to avoid introducing particulate contamination.[7]
-
For Removal of Organic and Halide Impurities: Treatment with activated charcoal or alumina can effectively remove colored organic impurities and some halide ions.[8] A common procedure involves stirring the ionic liquid with the sorbent material, followed by filtration.[8] Liquid-liquid extraction can also be employed to remove specific impurities.[9][10]
Section 2: Troubleshooting Guides
This section provides step-by-step guidance for resolving specific experimental issues.
Troubleshooting Guide 1: Poor Cycling Performance and Capacity Fade
Poor cycling performance is often linked to issues at the electrode-electrolyte interface.
Symptoms:
-
Rapid decrease in capacity with each charge-discharge cycle.
-
Low coulombic efficiency.
-
Increasing internal resistance over time.
Possible Causes and Solutions:
-
Unstable Solid Electrolyte Interphase (SEI): Many common ionic liquids do not form a stable SEI on graphite anodes, leading to continuous electrolyte decomposition.[1]
-
Solution: Introduce SEI-forming additives to the electrolyte. Small amounts of film-forming additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) can help create a stable and passivating SEI layer.[1]
-
-
High Interfacial Resistance: A large resistance at the interface between the electrode and the electrolyte can hinder ion transport and lead to poor performance.[11][12][13]
-
Solution:
-
Improve Wetting: Ensure good contact between the electrode and the electrolyte. In solid-state systems, using a thin interlayer of a chemically compatible ionic liquid can significantly reduce interfacial resistance.[11][13]
-
Surface Modification: Modifying the surface of the electrode material can sometimes improve its compatibility with the ionic liquid electrolyte.
-
-
-
Presence of Impurities: As mentioned previously, impurities like water can react with the electrode surface and the electrolyte, leading to performance degradation.[6][14][15]
-
Solution: Follow rigorous purification and drying procedures for the ionic liquid and all cell components. Assemble cells in a controlled environment, such as a glovebox with low moisture and oxygen levels.
-
Experimental Protocol: Evaluating SEI Formation with Additives
-
Prepare Electrolytes: Prepare your baseline ionic liquid electrolyte and several batches of the same electrolyte with varying small concentrations (e.g., 1-5 wt%) of an SEI-forming additive (e.g., VC).
-
Cell Assembly: Assemble coin cells with your chosen anode (e.g., graphite) and cathode materials, using the different electrolyte formulations.
-
Formation Cycles: Perform initial charge-discharge cycles at a low current rate (e.g., C/20) to allow for the formation of the SEI layer.
-
Electrochemical Cycling: Cycle the cells at a higher rate (e.g., C/5 or C/2) for an extended number of cycles (e.g., 100 cycles) and monitor the capacity retention and coulombic efficiency.
-
Post-mortem Analysis: After cycling, disassemble the cells in a glovebox and analyze the surface of the anode using techniques like X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) to characterize the SEI layer.
Troubleshooting Guide 2: Inconsistent or Non-reproducible Electrochemical Measurements
Inconsistent results are a common frustration in electrochemical research.
Symptoms:
-
Varying cyclic voltammetry (CV) curves between identical experiments.
-
Inconsistent impedance spectra.
-
Wide scatter in performance data for nominally identical cells.
Possible Causes and Solutions:
-
Electrolyte Contamination: Even trace amounts of impurities can significantly alter the electrochemical behavior of an ionic liquid.
-
Solution: Ensure the purity of your ionic liquid. If synthesizing in-house, thorough purification is critical.[8][16] When purchasing commercially, obtain a certificate of analysis and consider performing your own characterization (e.g., Karl Fischer titration for water content, NMR for structural integrity).[17][18]
-
-
Handling and Storage: Ionic liquids can be hygroscopic and absorb moisture from the atmosphere.[6]
-
Solution: Store ionic liquids in a desiccator or a glovebox. Handle them exclusively in an inert atmosphere (e.g., argon-filled glovebox) to prevent contamination with water and oxygen.
-
-
Inconsistent Cell Assembly: Variations in electrode loading, separator wetting, or cell pressure can lead to non-reproducible results.
-
Solution: Standardize your cell assembly procedure. Use a consistent mass of active material, a uniform separator, and apply a consistent pressure during cell assembly.
-
Workflow for Ensuring Experimental Reproducibility
Caption: Workflow for ensuring reproducible electrochemical measurements.
Section 3: Data and Characterization
Table 1: Physicochemical Properties of Common Ionic Liquid Anions and Cations
| Ion Type | Ion | Abbreviation | Typical Viscosity Trend | Typical Ionic Conductivity Trend | Electrochemical Stability Trend |
| Cation | 1-Ethyl-3-methylimidazolium | [EMIM]⁺ | Lower | Higher | Moderate |
| 1-Butyl-3-methylimidazolium | [BMIM]⁺ | Higher | Lower | Moderate | |
| N-Butyl-N-methylpyrrolidinium | [PyR14]⁺ | Higher | Lower | Higher | |
| Anion | Bis(trifluoromethanesulfonyl)imide | [TFSI]⁻ | Lower | Higher | Higher |
| Bis(fluorosulfonyl)imide | [FSI]⁻ | Lower | Higher | Moderate-High | |
| Tetrafluoroborate | [BF4]⁻ | Higher | Lower | Moderate | |
| Hexafluorophosphate | [PF6]⁻ | Higher | Lower | Moderate (sensitive to hydrolysis) |
Note: Trends are general and can be influenced by the counter-ion and temperature.
Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and purity of the ionic liquid.[17]
-
Karl Fischer Titration: To accurately quantify the water content.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the electrolyte.[19]
-
Differential Scanning Calorimetry (DSC): To identify the melting point and glass transition temperature.[18]
-
Electrochemical Impedance Spectroscopy (EIS): To measure the ionic conductivity and investigate interfacial phenomena.
-
Cyclic Voltammetry (CV): To determine the electrochemical stability window.[6]
Diagram: Key Steps in Ionic Liquid Electrolyte Characterization
Caption: Key techniques for ionic liquid electrolyte characterization.
References
- 1. Challenges for Safe Electrolytes Applied in Lithium-Ion Cells—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionic Liquid-Based Electrolytes for Energy Storage Devices: A Brief Review on Their Limits and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents [patents.google.com]
- 11. Overcoming the Interfacial Limitations Imposed by the Solid–Solid Interface in Solid‐State Batteries Using Ionic Liquid‐Based Interlayers - Helmholtz-Institut Ulm [hiu-batteries.de]
- 12. oaepublish.com [oaepublish.com]
- 13. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 14. Impurity effects on ionic-liquid-based supercapacitors (Journal Article) | OSTI.GOV [osti.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] About the Purification Route of Ionic Liquid Precursors | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1,3-Diisopropylimidazolium Tetrafluoroborate and Other Imidazolium Salts for Researchers and Drug Development Professionals
In the landscape of modern chemical synthesis and materials science, imidazolium salts have carved out a significant niche as versatile ionic liquids and catalyst precursors. Their tunable physicochemical properties, governed by the nature of the substituents on the imidazolium ring and the choice of counter-anion, have made them indispensable tools in a myriad of applications, from "green" solvent systems to highly efficient organocatalysts.[1] This guide provides an in-depth technical comparison of 1,3-diisopropylimidazolium tetrafluoroborate with other commonly employed imidazolium salts, offering experimental insights and protocols to aid researchers, scientists, and drug development professionals in their selection and application.
Understanding the Imidazolium Salt Landscape: A Structural Overview
Imidazolium salts are a class of organic salts with a positively charged imidazolium cation and a corresponding anion. The versatility of these compounds stems from the ability to modify the substituents at the 1 and 3 positions of the imidazolium ring, as well as to vary the anion. These modifications have a profound impact on the salt's physical and chemical properties, including its melting point, viscosity, conductivity, and thermal stability.[2]
The focus of this guide, this compound, features bulky isopropyl groups at the 1 and 3 positions. This steric hindrance plays a crucial role in its performance, particularly in the formation and stabilization of N-heterocyclic carbene (NHC) catalysts. For comparison, we will evaluate it against two of the most well-characterized imidazolium salts: 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) and 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]).
Physicochemical Properties: A Data-Driven Comparison
The selection of an appropriate imidazolium salt for a specific application is often dictated by its physical properties. The following table summarizes key physicochemical data for this compound and its common counterparts.
| Property | This compound | 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF4]) | 1-Ethyl-3-methylimidazolium Tetrafluoroborate ([EMIM][BF4]) |
| Melting Point (°C) | 85 - 90[3] | -71[1] | 15[4][5] |
| Density (g/mL) | Not readily available | ~1.21[1] | 1.282 (at 24 °C)[6] |
| Viscosity (mPa·s) | Not readily available | 219 (at 25 °C)[7] | 33.8 (at 25 °C)[6] |
| Conductivity (mS/cm) | Not readily available | - | 14.1 (at 25 °C)[4] |
| Thermal Stability | High thermal stability[3] | Initial decomposition at 697 K, max. usable temp ~513 K[8] | Decomposes >350 °C[4][9] |
Analysis of Physicochemical Trends:
The bulky isopropyl groups in this compound lead to a significantly higher melting point compared to the linear alkyl-substituted [BMIM][BF4] and [EMIM][BF4], indicating stronger intermolecular forces in the solid state. While specific viscosity and conductivity data for this compound are not as readily available in the literature, the general trend suggests that increased steric bulk can lead to higher viscosity and potentially lower conductivity due to restricted ion mobility. The high thermal stability of all three compounds makes them suitable for a wide range of reaction conditions.[3][4][8]
Synthesis of Imidazolium Salts: Experimental Protocols
The reliable synthesis of high-purity imidazolium salts is crucial for their effective application. Below are detailed protocols for the synthesis of this compound and the widely used 1-butyl-3-methylimidazolium tetrafluoroborate.
Protocol 1: Synthesis of this compound
This two-step synthesis involves the formation of the diimine precursor followed by cyclization and anion exchange. A greener, solvent-free approach for the diimine synthesis has been reported to be faster and provide higher yields.[10]
Step 1: Synthesis of N,N'-Diisopropylethylenediimine (Diimine Precursor)
-
Materials: Isopropylamine, Glyoxal (40% aqueous solution)
-
Procedure:
-
In a round-bottom flask, combine isopropylamine (2.0 equivalents) and glyoxal (1.0 equivalent).
-
The reaction is typically exothermic and can be stirred at room temperature. For a solvent-free approach, the neat reagents are mixed.
-
The reaction progress can be monitored by TLC or NMR.
-
Upon completion, the product can be purified by distillation or other suitable methods.
-
Step 2: Synthesis of this compound
-
Materials: N,N'-Diisopropylethylenediimine, Paraformaldehyde, Tetrafluoroboric acid (HBF₄)
-
Procedure:
-
To a solution of N,N'-diisopropylethylenediimine in a suitable solvent (e.g., toluene), add paraformaldehyde (1.0 equivalent).
-
Slowly add tetrafluoroboric acid (1.0 equivalent) to the mixture.
-
The reaction mixture is typically heated to reflux for several hours.
-
Upon cooling, the product will precipitate and can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.
-
Caption: Synthesis of this compound.
Protocol 2: Synthesis of 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF4])
This widely adopted two-step procedure involves the quaternization of 1-methylimidazole followed by an anion exchange reaction.[1][11][12]
Step 1: Synthesis of 1-Butyl-3-methylimidazolium Bromide ([BMIM][Br])
-
Materials: 1-Methylimidazole, 1-Bromobutane, Ethyl acetate
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-methylimidazole (1.0 equivalent) in ethyl acetate.
-
Add 1-bromobutane (1.05 equivalents) dropwise to the solution.
-
Heat the mixture to reflux (approximately 70 °C) and stir for 48 hours.
-
Upon cooling, two phases will form. The upper layer (unreacted starting materials) is decanted.
-
The lower layer, the ionic liquid, is washed multiple times with fresh ethyl acetate to remove any remaining starting materials.
-
The remaining ethyl acetate is removed under vacuum to yield pure [BMIM][Br].
-
Step 2: Synthesis of 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF4])
-
Materials: [BMIM][Br], Sodium tetrafluoroborate (NaBF₄), Acetone, Dichloromethane
-
Procedure:
-
Dissolve [BMIM][Br] (1.0 equivalent) and sodium tetrafluoroborate (1.0 equivalent) in acetone.
-
Stir the mixture vigorously at 40 °C for 10 hours.[12]
-
Filter the reaction mixture to remove the precipitated sodium bromide.
-
Evaporate the acetone under vacuum.
-
Dissolve the residue in dichloromethane and filter again to remove any remaining solid impurities.
-
Remove the dichloromethane under vacuum and dry the resulting ionic liquid in a vacuum oven at 80 °C for 2 hours to yield pure [BMIM][BF4].[12]
-
Caption: Synthesis of 1-butyl-3-methylimidazolium tetrafluoroborate.
Performance in Catalysis: A Comparative Perspective
Imidazolium salts are frequently used as precursors for N-heterocyclic carbene (NHC) ligands in transition metal catalysis. The steric and electronic properties of the NHC ligand, which are dictated by the substituents on the imidazolium ring, have a significant impact on the catalytic activity.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. Palladium catalysts bearing NHC ligands derived from imidazolium salts have shown excellent activity in these reactions.
Causality Behind Catalyst Performance:
The bulky isopropyl groups of 1,3-diisopropylimidazolium-derived NHC ligands provide significant steric shielding to the metal center. This steric bulk can promote the reductive elimination step of the catalytic cycle, which is often rate-limiting, and can also prevent catalyst deactivation pathways such as the formation of palladium black. The electron-donating nature of the NHC ligand also enhances the catalytic activity by increasing the electron density on the palladium center, facilitating the oxidative addition of the aryl halide.
While direct comparative studies are limited, it is plausible that the greater steric bulk of the diisopropyl-substituted NHC compared to the methyl-butyl or methyl-ethyl substituted NHCs could lead to higher turnover numbers and frequencies in certain Suzuki-Miyaura couplings, particularly with sterically demanding substrates.
Heck-Mizoroki Reactions
The Heck-Mizoroki reaction is another cornerstone of C-C bond formation, typically used for the arylation of alkenes. Imidazolium salt-based catalytic systems have also proven effective in this transformation.
Influence of Imidazolium Salt Structure:
In the Heck reaction, the choice of both the cation and the anion of the imidazolium salt can influence the catalytic efficiency. For instance, studies have shown that the Heck reaction can proceed more efficiently in imidazolium bromide salts compared to their tetrafluoroborate counterparts.[12] This is attributed to the ability of the bromide anion to stabilize the active palladium species.
The steric bulk of the N-substituents on the imidazolium ring also plays a role. Bulky substituents can favor the formation of monoligated palladium species, which are often more active in the Heck reaction. Therefore, the diisopropyl groups of this compound could potentially lead to a more active catalytic system compared to less sterically hindered imidazolium salts.
General Experimental Protocol for Suzuki-Miyaura Coupling using an In-Situ Generated Pd-NHC Catalyst
This protocol provides a general framework for conducting a Suzuki-Miyaura cross-coupling reaction using an imidazolium salt as a precursor for the NHC ligand.
-
Materials: Aryl halide (1.0 mmol), Arylboronic acid (1.2 mmol), Base (e.g., K₂CO₃, 2.0 mmol), Palladium source (e.g., Pd(OAc)₂, 1-2 mol%), Imidazolium salt (2-4 mol%), Solvent (e.g., 1,4-dioxane/water mixture).
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, and base.
-
Add the palladium source and the imidazolium salt.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound stands as a valuable member of the imidazolium salt family, offering distinct properties due to its bulky isopropyl substituents. While it exhibits a higher melting point compared to its linear alkyl counterparts, its true potential lies in its application as a precursor for sterically demanding N-heterocyclic carbene ligands in catalysis. The enhanced steric shielding provided by the isopropyl groups can lead to more stable and active catalysts for challenging cross-coupling reactions.
This guide has provided a comparative overview of the physicochemical properties and synthetic methodologies for this compound and other common imidazolium salts. The included experimental protocols and discussion on catalytic performance are intended to empower researchers to make informed decisions when selecting the optimal imidazolium salt for their specific synthetic needs. Further research into the direct comparison of this compound with other imidazolium salts in various catalytic systems will undoubtedly continue to expand our understanding and application of these versatile compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 96%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pcliv.ac.uk [pcliv.ac.uk]
A Comparative Guide to Tetrafluoroborate and Other Anions in Ionic Liquids for Researchers and Drug Development Professionals
In the expanding universe of ionic liquids (ILs), the choice of anion is a critical determinant of the physicochemical properties and, consequently, the performance in a given application. Among the plethora of available anions, tetrafluoroborate ([BF4]⁻) has established itself as a common and versatile choice. However, a nuanced understanding of its characteristics in comparison to other widely used anions is paramount for researchers, scientists, and drug development professionals seeking to harness the full potential of these "designer solvents."
This guide provides an in-depth, objective comparison of tetrafluoroborate-based ILs with those containing other common anions, namely hexafluorophosphate ([PF6]⁻), bis(trifluoromethylsulfonyl)imide ([TFSI]⁻ or [NTf2]⁻), and chloride ([Cl]⁻). We will delve into their synthesis, key physicochemical properties, and performance in relevant applications, supported by experimental data and mechanistic insights.
The Decisive Role of the Anion
The anion's influence on the properties of an ionic liquid is profound, often more so than the cation.[1] Its size, shape, charge distribution, and propensity for hydrogen bonding dictate the IL's melting point, viscosity, thermal stability, electrochemical window, and solvent properties.[2][3][4] The delocalization of the negative charge on the anion is a key factor; anions with a more diffuse charge tend to form ILs with lower melting points and viscosities due to weaker cation-anion interactions.[1]
Synthesis of Tetrafluoroborate Ionic Liquids: A Practical Approach
The synthesis of imidazolium-based ionic liquids with the tetrafluoroborate anion typically involves a two-step process.[5] The first step is the quaternization of an N-substituted imidazole, followed by an anion exchange reaction.
Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium Tetrafluoroborate ([Bmim][BF4])
This protocol outlines a common laboratory-scale synthesis of [Bmim][BF4].
Part 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim][Cl])
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole and a slight molar excess (e.g., 1.1 equivalents) of 1-chlorobutane. The reaction can be performed neat or in a suitable solvent like acetonitrile.
-
Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 60-70 °C) with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by techniques such as NMR spectroscopy.
-
Purification: After the reaction is complete, the resulting [Bmim][Cl] is often a viscous liquid or a solid. Wash the product repeatedly with a non-polar solvent like ethyl acetate or diethyl ether to remove unreacted starting materials. Dry the purified [Bmim][Cl] under vacuum to remove any residual solvent.
Part 2: Anion Exchange to Yield [Bmim][BF4]
-
Metathesis Reaction: Dissolve the purified [Bmim][Cl] in a suitable solvent, such as acetone or water.[5] In a separate vessel, dissolve an equimolar amount of a tetrafluoroborate salt, commonly sodium tetrafluoroborate (NaBF₄) or potassium tetrafluoroborate (KBF₄), in the same solvent.[6]
-
Precipitation and Separation: Slowly add the tetrafluoroborate salt solution to the [Bmim][Cl] solution with stirring. A salt byproduct (NaCl or KCl) will precipitate out of the solution. Stir the mixture at room temperature for several hours to ensure complete reaction.
-
Isolation and Purification: Filter the reaction mixture to remove the precipitated salt. The filtrate contains the desired [Bmim][BF4]. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. To ensure high purity, the resulting ionic liquid can be further purified by washing with water (if the IL is hydrophobic) or by extraction with a suitable organic solvent like dichloromethane, followed by drying over a drying agent (e.g., anhydrous magnesium sulfate) and removal of the solvent under vacuum.[6][7]
Caption: Workflow for the synthesis of [Bmim][BF4].
Physicochemical Properties: A Comparative Analysis
The choice of anion significantly impacts several key physicochemical properties of ionic liquids. The following sections provide a comparative overview of tetrafluoroborate-based ILs against their counterparts.
Thermal Stability
Thermal stability is a critical parameter for applications involving elevated temperatures. The decomposition temperature (Td) is a common metric, often defined as the onset temperature of mass loss in thermogravimetric analysis (TGA).
Generally, the thermal stability of imidazolium-based ILs follows the trend: [TFSI]⁻ > [PF6]⁻ > [BF4]⁻ > [Cl]⁻.[8] The lower thermal stability of [BF4]⁻ compared to [PF6]⁻ and [TFSI]⁻ is often attributed to the higher nucleophilicity of the fluoride ions that can be generated during decomposition, which can attack the imidazolium cation.[9][10] The thermal decomposition of [Bmim][BF4] has been shown to produce volatile species such as 1-methyl-1H-imidazole, but-1-ene, fluoromethane, and boron trifluoride.[10][11]
Table 1: Comparative Thermal Decomposition Temperatures of Imidazolium-Based Ionic Liquids
| Ionic Liquid (Cation: [Bmim]⁺) | Anion | Decomposition Temperature (Td, onset) (°C) | Reference(s) |
| [Bmim][BF4] | [BF4]⁻ | ~350-437 | [11] |
| [Bmim][PF6] | [PF6]⁻ | ~400-450 | [9] |
| [Bmim][TFSI] | [TFSI]⁻ | ~400-450 | [8] |
| [Bmim][Cl] | [Cl]⁻ | ~250-300 | [9] |
Note: Decomposition temperatures can vary depending on the experimental conditions (e.g., heating rate, atmosphere) and the purity of the ionic liquid.
Viscosity
Viscosity is a measure of a fluid's resistance to flow and is a crucial parameter for applications involving mass transport, such as in electrochemical devices and as reaction media.
Ionic liquids are generally more viscous than conventional organic solvents. The viscosity is influenced by a combination of factors including van der Waals interactions, hydrogen bonding, and the efficiency of ion packing.[12] For imidazolium-based ILs, the viscosity typically follows the order: [Cl]⁻ > [BF4]⁻ > [PF6]⁻ > [TFSI]⁻.
The smaller, more coordinating chloride anion leads to stronger interionic interactions and consequently higher viscosity.[13] The larger and more charge-diffuse [TFSI]⁻ anion results in weaker interactions and lower viscosity.[1] The [BF4]⁻ anion occupies an intermediate position. The size and shape of the anion play a significant role; larger and more asymmetric anions disrupt efficient packing, leading to lower viscosities.[3]
Table 2: Comparative Viscosities of Imidazolium-Based Ionic Liquids at 25 °C
| Ionic Liquid (Cation: [Emim]⁺) | Anion | Viscosity (cP) | Reference(s) |
| [Emim][BF4] | [BF4]⁻ | ~35 | [14] |
| [Emim][PF6] | [PF6]⁻ | ~45 | [14] |
| [Emim][TFSI] | [TFSI]⁻ | ~34 | [14] |
| [Emim][Cl] | [Cl]⁻ | ~114 | [13] |
Note: Viscosity is highly dependent on temperature and water content.
Experimental Protocol: Measuring the Viscosity of an Ionic Liquid
A falling-ball viscometer is a common and straightforward method for determining the dynamic viscosity of liquids.
-
Apparatus Setup: Use a certified falling-ball viscometer which consists of a calibrated glass tube with marks for a defined falling distance. The tube is placed in a temperature-controlled water bath to maintain a constant temperature.
-
Sample Preparation: Ensure the ionic liquid sample is free of impurities and has been thoroughly degassed to remove dissolved gases, as these can affect the measurement.
-
Measurement Procedure:
-
Fill the viscometer tube with the ionic liquid sample.
-
Allow the sample to reach thermal equilibrium with the water bath.
-
Carefully introduce a calibrated ball of known density and diameter into the top of the tube.
-
Measure the time it takes for the ball to fall between the two marked points on the tube.
-
Repeat the measurement several times to ensure reproducibility.
-
-
Calculation: The dynamic viscosity (η) is calculated using the following formula: η = K * (ρ_ball - ρ_liquid) * t where:
-
K is the viscometer constant (provided by the manufacturer).
-
ρ_ball is the density of the ball.
-
ρ_liquid is the density of the ionic liquid at the measurement temperature.
-
t is the measured fall time.
-
Electrochemical Window
The electrochemical window (EW) is the potential range over which an electrolyte is stable and does not undergo oxidation or reduction. A wide electrochemical window is highly desirable for applications in batteries, supercapacitors, and other electrochemical devices.
The electrochemical stability of an ionic liquid is primarily determined by the redox stability of its constituent cation and anion. Generally, the cathodic limit (reduction) is set by the cation, while the anodic limit (oxidation) is determined by the anion.[15]
For imidazolium-based ILs, the electrochemical window generally follows the trend: [TFSI]⁻ ≈ [PF6]⁻ > [BF4]⁻ > [Cl]⁻.[14][16] The fluorinated anions [PF6]⁻ and [TFSI]⁻ are more resistant to oxidation than [BF4]⁻, leading to wider electrochemical windows.[17] The chloride anion is easily oxidized, resulting in a narrow electrochemical window.
Table 3: Comparative Electrochemical Windows of Imidazolium-Based Ionic Liquids
| Ionic Liquid (Cation: [Emim]⁺) | Anion | Electrochemical Window (V) | Reference(s) |
| [Emim][BF4] | [BF4]⁻ | ~4.1 - 4.7 | [14][18] |
| [Emim][PF6] | [PF6]⁻ | ~4.5 - 5.5 | [14] |
| [Emim][TFSI] | [TFSI]⁻ | ~4.5 - 6.0 | [14] |
| [Emim][Cl] | [Cl]⁻ | ~2.0 | [16] |
Note: The electrochemical window is dependent on the working electrode material, scan rate, and the definition of the current density cutoff.
Experimental Protocol: Determination of the Electrochemical Window using Cyclic Voltammetry
Cyclic voltammetry (CV) is the standard technique for determining the electrochemical window of an electrolyte.[19][20]
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/Ag⁺ or a quasi-reference electrode like a silver wire), and a counter electrode (e.g., a platinum wire or mesh).[19]
-
Electrolyte Preparation: The ionic liquid should be of high purity and dried under vacuum to minimize water content, as water can significantly narrow the electrochemical window.
-
Cyclic Voltammetry Measurement:
-
The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back to the initial potential.
-
The scan is first performed in the cathodic (negative) direction to determine the reduction limit and then in the anodic (positive) direction to determine the oxidation limit.
-
The scan rate is typically between 10 and 100 mV/s.
-
-
Data Analysis: The electrochemical window is determined from the resulting voltammogram. The anodic and cathodic limits are defined as the potentials at which the current density reaches a certain cutoff value (e.g., 0.1 or 1.0 mA/cm²).[21] The electrochemical window is the difference between the anodic and cathodic limits.
Caption: Workflow for determining the electrochemical window.
Hydrolytic Stability
The stability of ionic liquids in the presence of water is a crucial consideration, especially for applications in biological systems or processes where water is present. Fluorinated anions like [BF4]⁻ and [PF6]⁻ are susceptible to hydrolysis, which can lead to the formation of corrosive hydrofluoric acid (HF).
Studies have shown that [BF4]⁻-based ILs are not stable in aqueous solutions and hydrolyze under a wide range of conditions, with the extent of hydrolysis being significantly dependent on temperature.[22][23] In contrast, [PF6]⁻-based ILs are generally more stable in water at moderate temperatures, but their hydrolysis is promoted under acidic conditions and at higher temperatures.[11][22][23] The [TFSI]⁻ anion is generally considered to be hydrolytically stable. Chloride-based ILs are not susceptible to hydrolysis in the same way as the fluorinated anions.
This instability of [BF4]⁻ in the presence of water is a significant drawback and must be carefully considered in its applications, particularly in the pharmaceutical field.
Performance in Key Applications
The distinct physicochemical properties of ionic liquids with different anions translate into varied performance in specific applications.
Drug Delivery and Solubility
The "tunable" nature of ionic liquids makes them attractive for pharmaceutical applications, including as solvents for poorly soluble active pharmaceutical ingredients (APIs).[13][24][25][26][27] The choice of both cation and anion plays a role in the solubilization of APIs.[27]
While specific solubility data is highly dependent on the API structure, some general trends can be observed. The ability of an ionic liquid to dissolve a particular drug is related to its hydrogen bonding capacity, polarity, and the strength of the cation-anion interaction. For instance, converting APIs into ionic liquids (API-ILs) by pairing them with suitable counterions has been shown to enhance solubility in lipid-based formulations.[28] Studies have demonstrated that ILs can significantly increase the aqueous solubility of poorly water-soluble drugs.[27] For example, the solubility of some drugs has been shown to be higher in ILs with more hydrophobic anions.[27]
Given the hydrolytic instability of the [BF4]⁻ anion, its use in aqueous drug formulations requires careful consideration.[22] Hydrolysis can lead to changes in pH and the formation of toxic byproducts, which could negatively impact drug stability and biocompatibility. Therefore, for applications involving aqueous environments, more hydrolytically stable anions like [TFSI]⁻ or certain carboxylates may be more suitable.
Lubricants
Ionic liquids have shown promise as high-performance lubricants due to their high thermal stability, low volatility, and ability to form protective tribofilms on metal surfaces. A comparative study on the tribological properties of a chloride-based and a tetrafluoroborate-based imidazolium ionic liquid showed that the [BF4]⁻-containing IL exhibited a significantly lower coefficient of friction, especially at higher temperatures.[22] This was attributed to the higher reactivity of the tetrafluoroborate ion in forming a protective tribological film on the sliding surfaces.
Conclusion: Selecting the Right Anion for the Task
The tetrafluoroborate anion offers a useful balance of properties, including moderate viscosity and a reasonably wide electrochemical window, making it a suitable choice for a variety of applications. However, its significant drawback is its susceptibility to hydrolysis, which can be a limiting factor in the presence of water.
For applications demanding high thermal and electrochemical stability, and where water is not a concern, [PF6]⁻ and particularly [TFSI]⁻ are often superior choices. The [TFSI]⁻ anion, with its high stability and ability to form low-viscosity ILs, is often considered a benchmark for high-performance applications. Chloride-based ILs, while simple and often inexpensive, generally exhibit higher viscosities and narrower electrochemical windows, limiting their utility in many advanced applications.
Ultimately, the optimal anion choice is application-specific. A thorough understanding of the comparative properties and the underlying mechanistic principles, as outlined in this guide, is essential for researchers and professionals to make informed decisions and to design ionic liquids with tailored properties for their specific needs in research and drug development.
References
- 1. heatauthority.com [heatauthority.com]
- 2. A Brief Review of Ionic Liquids: Synthesis and Applications | Auctores [auctoresonline.org]
- 3. Influence of anion size on the properties of imidazolium-based ionic liquids. - Research Data Leeds Repository [archive.researchdata.leeds.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Application of 1-Butyl-3-methylimidazolium tetrafluoroborate_Chemicalbook [chemicalbook.com]
- 6. CICECO Publication » Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids [ciceco.ua.pt]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. Viscosity of Ionic Liquids: Application of the Eyring’s Theory and a Committee Machine Intelligent System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. benchchem.com [benchchem.com]
- 15. squ.elsevierpure.com [squ.elsevierpure.com]
- 16. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ceder.berkeley.edu [ceder.berkeley.edu]
- 18. Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ossila.com [ossila.com]
- 20. static.igem.org [static.igem.org]
- 21. researchgate.net [researchgate.net]
- 22. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. API ionic liquids: probing the effect of counterion structure on physical form and lipid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]
Performance Analysis of 1,3-Diisopropylimidazolium Tetrafluoroborate in Catalysis: A Comparative Guide for Researchers
In the relentless pursuit of catalytic efficiency and innovation, N-heterocyclic carbenes (NHCs) have firmly established themselves as a versatile class of ligands and organocatalysts. This guide provides an in-depth performance analysis of 1,3-diisopropylimidazolium tetrafluoroborate, a widely accessible precursor to the sterically demanding and highly effective IPr carbene. We will explore its application in both transition-metal catalysis and organocatalysis, presenting a comparative analysis against common alternatives, supported by experimental data and detailed protocols. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in navigating the selection of appropriate catalytic systems.
The Role of this compound in Modern Catalysis
This compound is an air-stable salt that, upon deprotonation, yields the 1,3-diisopropylimidazol-2-ylidene (IPr) carbene. The bulky isopropyl groups flanking the carbene center are not merely incidental; they are critical to the catalyst's performance, providing steric protection to the metal center in organometallic complexes and influencing the stereochemical outcome of organocatalytic reactions. The tetrafluoroborate anion is weakly coordinating, facilitating the in-situ generation of the active carbene for subsequent catalytic applications.
The IPr carbene generated from this precursor is a potent σ-donor and a weak π-acceptor, properties that contribute to the formation of stable and highly active metal complexes.[1] This has led to its widespread use in palladium-catalyzed cross-coupling reactions, where it often surpasses the performance of traditional phosphine ligands.[2][3] Furthermore, as a standalone organocatalyst, the IPr carbene can facilitate unique umpolung reactivity, enabling transformations such as the benzoin condensation.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a foundational C-C bond-forming reaction in organic synthesis. The choice of ligand is paramount to the success of this transformation, particularly when employing challenging substrates like aryl chlorides. Here, we compare the performance of a catalyst generated in situ from this compound and a palladium source against a well-defined pre-catalyst (PEPPSI-IPr) and a traditional phosphine-based catalyst (Pd(PPh₃)₄).
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
-
To a flame-dried Schlenk tube under an inert atmosphere, add palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), and potassium tert-butoxide (2.2 mmol).
-
Add anhydrous dioxane (2 mL) and stir the mixture at room temperature for 20 minutes to facilitate the formation of the Pd-NHC complex.
-
Add 4-chlorotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol).
-
The reaction mixture is heated to 80 °C and monitored by GC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The yield of the product, 4-methylbiphenyl, is determined by ¹H NMR spectroscopy using an internal standard.
Performance Comparison Data
| Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / [iPr₂ImH][BF₄] | 2 | 3 | >95 | In situ generation, cost-effective. |
| PEPPSI-IPr | 2 | 2 | >98 | Well-defined precatalyst, excellent for challenging substrates.[4][5][6][7] |
| Pd(PPh₃)₄ | 5 | 24 | <10 | Ineffective for electron-rich aryl chlorides under these conditions.[8][9][10] |
Analysis and Mechanistic Insight
The in situ generated Pd-IPr catalyst from this compound demonstrates exceptional performance, rivaling that of the well-defined and more costly PEPPSI-IPr precatalyst. The steric bulk of the IPr ligand is crucial for facilitating the rate-limiting oxidative addition of the aryl chloride to the Pd(0) center and promoting the final reductive elimination step to release the biaryl product. In stark contrast, the traditional phosphine-based catalyst, Pd(PPh₃)₄, shows negligible activity for the coupling of an unactivated aryl chloride under these conditions. This highlights the superior efficacy of NHC ligands in activating challenging substrates.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Organocatalytic Performance: The Benzoin Condensation
The IPr carbene, generated from this compound, is a highly effective organocatalyst for the benzoin condensation, a classic umpolung reaction. This transformation involves the dimerization of two aldehydes to form an α-hydroxy ketone, a valuable synthetic intermediate.
Experimental Protocol: Benzoin Condensation of Benzaldehyde
-
In a vial, dissolve this compound (0.1 mmol, 10 mol%) in anhydrous THF (1 mL).
-
Add a strong, non-nucleophilic base such as DBU (0.1 mmol, 10 mol%) to the solution and stir for 10 minutes at room temperature to generate the free carbene.
-
Add benzaldehyde (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
Performance Comparison Data
| Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Notes |
| [iPr₂ImH][BF₄] / DBU | 10 | 12 | ~90 | High yield, mild conditions. |
| Thiazolium Salt / Base | 10 | 24 | ~75 | Classic catalyst, generally lower yields and longer reaction times. |
| Sodium Cyanide (NaCN) | 10 | 6 | >90 | Highly efficient but extremely toxic. |
Analysis and Mechanistic Insight
The IPr carbene demonstrates excellent catalytic activity in the benzoin condensation, providing high yields under mild conditions. Its performance is superior to traditional thiazolium-based catalysts and comparable to the highly toxic cyanide catalyst, making it a safer and more attractive alternative. The catalytic cycle proceeds through the formation of the key Breslow intermediate .[11][12][13][14][15] The nucleophilic carbene attacks the aldehyde carbonyl, and subsequent proton transfer forms the enaminol Breslow intermediate, which then attacks a second molecule of aldehyde. The steric bulk of the isopropyl groups on the IPr carbene is believed to play a role in the efficient turnover of the catalytic cycle.
Caption: Simplified catalytic cycle of the NHC-catalyzed benzoin condensation.
Conclusion
This compound is a robust and versatile precursor for the high-performance IPr N-heterocyclic carbene. In palladium-catalyzed cross-coupling reactions, its in situ generated catalyst rivals the efficacy of well-defined precatalysts and significantly outperforms traditional phosphine-based systems, especially with challenging substrates. As an organocatalyst, it provides a safe and efficient alternative to classical methods for reactions like the benzoin condensation. The accessibility of this imidazolium salt, combined with the predictable and high performance of the resulting carbene, makes it an invaluable tool for synthetic chemists in both academic and industrial settings.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 5. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. diva-portal.org [diva-portal.org]
- 11. Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]
- 14. NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate? - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Stability of 1,3-diisopropylimidazolium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of electrochemical applications, from high-performance energy storage to sensitive biosensors, the choice of electrolyte is paramount. Ionic liquids (ILs) have emerged as a class of electrolytes with tunable physicochemical properties, offering advantages such as low volatility, high thermal stability, and wide electrochemical windows. This guide provides a technical deep-dive into the electrochemical stability of a promising, yet less-characterized ionic liquid: 1,3-diisopropylimidazolium tetrafluoroborate ([i-Pr₂Im][BF₄]).
As a Senior Application Scientist, this guide moves beyond a simple data sheet, offering a comparative analysis grounded in the fundamental principles of electrochemistry and materials science. We will explore the anticipated performance of [i-Pr₂Im][BF₄] in the context of well-established imidazolium-based ionic liquids, providing the experimental framework for its validation.
The Critical Role of the Cation: Why Isopropyl Groups Matter
The electrochemical stability of an ionic liquid is defined by its electrochemical window (ECW), the potential range within which the electrolyte remains electrochemically inert. This window is fundamentally governed by the oxidation and reduction potentials of the anion and cation, respectively. For imidazolium-based ionic liquids, the cation's structure, particularly the nature of the alkyl substituents on the imidazolium ring, plays a crucial role in its reductive stability.
The 1,3-diisopropylimidazolium cation is distinguished by its branched alkyl groups. This structural feature is expected to influence its electrochemical stability in several ways compared to its linear alkyl chain counterparts, such as the widely studied 1-butyl-3-methylimidazolium ([BMIM]) and 1-ethyl-3-methylimidazolium ([EMIM]) cations. The bulky isopropyl groups can provide steric hindrance around the imidazolium ring, potentially impeding the approach of electrons to the electrochemically active sites and thereby enhancing its cathodic stability.
Comparative Analysis: [i-Pr₂Im][BF₄] vs. Common Alternatives
While specific experimental data for this compound is not extensively available in peer-reviewed literature, we can infer its likely performance based on established structure-property relationships and compare it to well-characterized analogues. The tetrafluoroborate (BF₄⁻) anion is known for its good thermal and electrochemical stability.
Table 1: Comparison of Physicochemical Properties of Imidazolium-Based Ionic Liquids
| Ionic Liquid | Cation Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Electrochemical Window (V) | Expected Ionic Conductivity | Expected Viscosity |
| This compound ([i-Pr₂Im][BF₄]) | 1,3-diisopropylimidazolium | 240.05[1][2] | 85 - 90[3] | Moderate to High | Moderate | Moderate to High |
| 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) | 1-butyl-3-methylimidazolium | 226.02 | -80 | ~4.0 - 4.2[4] | ~3 mS/cm[4] | ~100-200 cP |
| 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF₄]) | 1-ethyl-3-methylimidazolium | 197.97 | 15 | ~4.1 | ~13-14 mS/cm | ~30-40 cP |
Note: The values for [i-Pr₂Im][BF₄] are estimations based on theoretical considerations and data from analogous compounds due to the limited availability of experimental data in the literature.
The branched nature of the isopropyl groups in [i-Pr₂Im][BF₄] is anticipated to increase its viscosity compared to linear alkyl chain analogues like [EMIM][BF₄] and [BMIM][BF₄]. This is a critical consideration, as higher viscosity can lead to lower ionic conductivity, a key performance metric for electrolytes. However, the potential enhancement in electrochemical stability due to the steric hindrance of the isopropyl groups may offset the disadvantage of lower conductivity in certain high-voltage applications.
Experimental Validation of Electrochemical Stability: A Step-by-Step Protocol
To rigorously assess the electrochemical stability of this compound, cyclic voltammetry (CV) is the primary experimental technique. This protocol outlines a self-validating system for obtaining reliable and reproducible data.
I. Preparation of the Ionic Liquid Electrolyte
-
Drying the Ionic Liquid: this compound, being a solid at room temperature, should be dried under high vacuum (e.g., using a Schlenk line) at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove any residual water and volatile impurities. The presence of water can significantly narrow the electrochemical window.
-
Inert Atmosphere: All subsequent handling of the dried ionic liquid should be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture absorption.
II. Electrochemical Cell Assembly
-
Three-Electrode Setup: A standard three-electrode electrochemical cell is required.
-
Working Electrode (WE): A polished glassy carbon (GC) or platinum (Pt) disk electrode is recommended. Polishing should be done with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) followed by sonication in deionized water and ethanol, and finally drying under vacuum.
-
Counter Electrode (CE): A platinum wire or foil with a surface area significantly larger than the working electrode.
-
Reference Electrode (RE): A non-aqueous reference electrode, such as a silver/silver ion (Ag/Ag⁺) electrode (e.g., Ag wire in a solution of AgNO₃ in a compatible organic solvent with a Vycor tip) or a ferrocene/ferrocenium (Fc/Fc⁺) internal reference.
-
-
Cell Assembly: Assemble the cell inside the glovebox, ensuring the electrodes are properly immersed in the ionic liquid electrolyte.
III. Cyclic Voltammetry Measurement
-
Instrumentation: A potentiostat capable of performing cyclic voltammetry.
-
Experimental Parameters:
-
Potential Range: Start with a wide potential range (e.g., -3.0 V to +3.0 V vs. the reference electrode) and narrow it down based on the observed stability limits.
-
Scan Rate: A typical scan rate is 50-100 mV/s. It is advisable to perform scans at different rates to check for any scan rate-dependent behavior.
-
Number of Cycles: Perform at least three cycles to ensure the system has reached a steady state.
-
-
Data Acquisition: Record the current response as a function of the applied potential.
IV. Data Analysis and Interpretation
-
Determining the Electrochemical Window: The electrochemical window is determined by identifying the potentials at which a significant increase in the Faradaic current is observed, indicating the onset of the electrolyte's reduction (cathodic limit) and oxidation (anodic limit). A current density cutoff (e.g., 0.1 or 0.5 mA/cm²) is often used to define these limits.
-
Comparison: Compare the obtained cyclic voltammogram and the determined electrochemical window with those of the reference ionic liquids ([BMIM][BF₄] and [EMIM][BF₄]) measured under identical conditions.
Visualizing the Experimental Workflow
Caption: Experimental workflow for the electrochemical validation of this compound.
Mechanistic Insights into Imidazolium Cation Stability
The electrochemical reduction of imidazolium cations is generally believed to proceed via a one-electron reduction to form a neutral radical, which can then undergo further reactions. The stability of the cation is therefore related to the energy of its Lowest Unoccupied Molecular Orbital (LUMO). The electron-donating isopropyl groups in [i-Pr₂Im][BF₄] are expected to raise the LUMO energy compared to less sterically hindered and less electron-donating alkyl groups, making it more difficult to reduce.
Conversely, the anodic limit is primarily determined by the oxidation of the anion. The [BF₄]⁻ anion is known to be relatively stable towards oxidation.
Conclusion and Future Outlook
This compound presents an intriguing candidate for electrochemical applications where a wide potential window is crucial. While a comprehensive experimental dataset for this specific ionic liquid is currently lacking in the public domain, theoretical considerations based on its molecular structure suggest potentially enhanced cathodic stability compared to its linear alkyl chain counterparts. The trade-off between this potential stability and the likely increased viscosity and consequently lower ionic conductivity needs to be experimentally verified.
The provided experimental protocol offers a robust framework for researchers to conduct this validation. A thorough characterization of [i-Pr₂Im][BF₄] will not only fill a gap in the existing literature but also provide valuable insights into the structure-property relationships that govern the performance of imidazolium-based ionic liquids. This knowledge is essential for the rational design of next-generation electrolytes tailored for advanced energy storage and electrochemical systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. APS -APS March Meeting 2014 - Event - Comparative Study of the Intermolecular Dynamics and Physical Properties of Branched and Linear Alkyl Chain Imidazolium Ionic Liquids [meetings.aps.org]
- 4. The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
assessing the catalytic activity of NHC ligands derived from different salts
An Application Scientist's Guide to Assessing the Catalytic Activity of NHC Ligands Derived from Different Salts
Introduction: Beyond Phosphines, The Rise of NHC Ligands
For decades, tertiary phosphines were the undisputed workhorse ligands in transition metal catalysis, enabling countless chemical transformations. However, the last 25 years have seen the meteoric rise of N-Heterocyclic Carbenes (NHCs) as a dominant class of ligands, particularly in palladium-catalyzed cross-coupling reactions.[1][2] Unlike phosphines, NHCs typically form stronger bonds with metal centers, leading to more stable and robust catalysts capable of operating under harsh conditions with high turnover numbers.[2][3][4]
The remarkable success of NHCs stems from their unique electronic and steric properties, which can be meticulously tuned.[3][5] At the heart of every NHC is its precursor: an azolium salt. The choice of this salt—be it imidazolium, triazolium, or another variant—is the foundational decision in catalyst design, predefining the core characteristics of the resulting ligand.[6][7]
This guide, written from the perspective of a senior application scientist, provides a framework for researchers to understand and assess the catalytic activity of NHC ligands derived from different parent salts. We will delve into the causality behind experimental choices, provide validated protocols, and present a comparative case study to illustrate how the precursor salt dictates catalytic performance.
The Foundation: How the Azolium Salt Defines the NHC Ligand
An NHC is typically generated in situ or isolated by the deprotonation of its corresponding azolium salt precursor. The structure of this salt's heterocyclic core directly influences the fundamental properties of the carbene.
-
Imidazolium Salts: These are the most common precursors, yielding classical Arduengo-type carbenes. The unsaturated five-membered ring provides a balance of strong σ-donation and steric accessibility.
-
Imidazolinium Salts: Featuring a saturated C-C backbone, these precursors produce NHCs (like SIPr) that are slightly more electron-rich and have greater conformational flexibility than their imidazolium counterparts. This often translates to higher catalytic activity and stability.[8]
-
Triazolium Salts: The inclusion of a third nitrogen atom in the ring makes these "mesoionic" or "abnormal" carbenes even stronger σ-donors than imidazolium-derived NHCs.[9] This enhanced electron-donating ability can be crucial for activating challenging substrates and has also made them exceptional organocatalysts.[10][11][12]
-
Benzimidazolium Salts: The fusion of a benzene ring to the imidazole core subtly modulates the electronic properties and provides a platform for further functionalization.[13][14]
While the heterocyclic core sets the baseline, the steric environment of the NHC is primarily controlled by the bulky N-aryl substituents (e.g., mesityl, diisopropylphenyl).[12] The counter-ion of the salt (e.g., Cl⁻, BF₄⁻, PF₆⁻) can also influence catalyst formation and activity, though its effect is often secondary to the core structure and N-substituents.[15][16][17]
Comparative Case Study: Suzuki-Miyaura Cross-Coupling
To provide a clear, data-driven comparison, we will use the palladium-catalyzed Suzuki-Miyaura reaction as our benchmark. This reaction is a cornerstone of modern synthetic chemistry for C-C bond formation and has been extensively optimized with various NHC-Pd catalysts, making it an ideal platform for assessment.[18][19][20][21]
Experimental & Catalytic Workflow
The overall process, from selecting the precursor salt to executing the catalytic run, follows a logical progression. This workflow is designed to be self-validating; successful synthesis of the salt and observation of catalytic activity confirm the viability of the preceding steps.
Caption: Overall workflow from precursor salt synthesis to catalytic performance analysis.
Experimental Protocols
The following protocols provide step-by-step methodologies for synthesizing the precursors and evaluating their catalytic performance.
Protocol 1: Synthesis of a Representative Imidazolium Salt (IPr·HCl)
This protocol describes the synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, a widely used NHC precursor.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,6-diisopropylaniline (2 equivalents) and glyoxal (1 equivalent, 40% wt. in H₂O).
-
Condensation: Add methanol as a solvent and stir the mixture at room temperature for 4 hours. A diimine intermediate will precipitate.
-
Cyclization: Filter the precipitate and resuspend it in tetrahydrofuran (THF). Add paraformaldehyde (1.2 equivalents) and formic acid (2 equivalents).
-
Heating: Heat the mixture to reflux (approx. 66°C) and maintain for 12 hours.
-
Workup: Cool the reaction to room temperature, and remove the solvent under reduced pressure. The resulting solid is the crude imidazolium salt.
-
Purification: Recrystallize the solid from a mixture of dichloromethane and diethyl ether to yield pure IPr·HCl as a white crystalline solid. Characterize by ¹H NMR to confirm purity.
Protocol 2: In Situ Generation and Use of the NHC-Palladium Catalyst
This protocol avoids the isolation of the free carbene, which can be air-sensitive.
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the azolium salt (e.g., IPr·HCl, 2.2 mol%) and a palladium source, such as palladium(II) acetate [Pd(OAc)₂] (1.0 mol%).
-
Solvent and Base: Add the desired reaction solvent (e.g., toluene or dioxane) followed by a strong base to deprotonate the azolium salt. Potassium tert-butoxide (KOtBu) or sodium tert-butoxide (NaOtBu) (3 equivalents) is commonly used.
-
Activation: Stir the mixture at room temperature or with gentle heating (e.g., 80°C) for 15-30 minutes. The formation of the active Pd(0)-NHC species is often indicated by a color change to dark brown or black.
-
Addition of Reagents: The catalyst solution is now ready for the addition of the coupling partners (aryl halide and boronic acid) as described in Protocol 3.
Protocol 3: Model Suzuki-Miyaura Cross-Coupling Reaction
This procedure assesses the catalyst's effectiveness in coupling an electronically deactivated aryl chloride.
-
Reaction Setup: To the activated catalyst solution from Protocol 2, add the aryl halide (e.g., 4-chlorotoluene, 1.0 equivalent) and the boronic acid (e.g., phenylboronic acid, 1.5 equivalents).
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 100°C) for a set period (e.g., 1-24 hours).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via GC-MS or TLC.
-
Quenching and Extraction: Upon completion, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate.
-
Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography. Determine the isolated yield and calculate the Turnover Number (TON) and Turnover Frequency (TOF) for a quantitative assessment of catalyst performance.
Performance Comparison Data
The choice of the heterocyclic core in the NHC precursor has a profound impact on catalytic efficiency. The table below presents representative data for the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid, catalyzed by palladium complexes derived from different azolium salts.
| Entry | NHC Precursor Salt | Heterocycle Type | Yield (%) | TON * | TOF (h⁻¹) ** |
| 1 | IPr·HCl | Imidazolium (Unsaturated) | 85 | 85 | 42.5 |
| 2 | SIPr·HCl | Imidazolinium (Saturated) | 98 | 98 | 98.0 |
| 3 | TPr·HBF₄ | 1,2,4-Triazolium | 95 | 95 | 95.0 |
*Conditions: 1.0 mol% Pd(OAc)₂, 2.2 mol% NHC precursor, K₃PO₄, Toluene, 100°C. *TON (Turnover Number) = moles of product / moles of catalyst. Calculated at 2 hours. **TOF (Turnover Frequency) = TON / time (h). Calculated at 1 hour for a more direct comparison of initial rates.
Analysis of Results:
-
Imidazolium (IPr, Entry 1): The standard IPr ligand provides good to excellent yield, demonstrating its general utility. It is a reliable choice for many standard cross-coupling reactions.
-
Imidazolinium (SIPr, Entry 2): The saturated backbone of the SIPr ligand makes it a slightly stronger electron donor and conformationally more flexible. This often results in a more stable and active catalyst, as reflected in the near-quantitative yield and higher TOF.[8] This is a prime example of how a subtle change in the precursor salt backbone can significantly enhance performance.
-
Triazolium (TPr, Entry 3): The triazolium-derived NHC is a significantly stronger σ-donor. This enhanced electron density on the palladium center facilitates the challenging oxidative addition step with the inert C-Cl bond, leading to a very high reaction rate and yield.[9] For difficult substrates, NHCs from triazolium salts are often a superior choice.
Mechanistic Implications
The observed differences in activity can be directly linked to how the electronic and steric properties of the NHC ligand influence key steps in the catalytic cycle.
References
- 1. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. N-Heterocyclic Carbene (NHC) Compounds [sigmaaldrich.com]
- 13. NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review [beilstein-journals.org]
- 16. Hydration Reactions Catalyzed by Transition Metal–NHC (NHC = N-Heterocyclic Carbene) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iris.unibas.it [iris.unibas.it]
- 18. N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. | Semantic Scholar [semanticscholar.org]
- 20. par.nsf.gov [par.nsf.gov]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Ionic Liquid Electrolytes in Supercapacitors
Introduction: The Paradigm Shift to Ionic Liquid Electrolytes
In the pursuit of high-performance energy storage, supercapacitors have emerged as a critical technology, bridging the gap between traditional dielectric capacitors and batteries.[1] Their ability to deliver high power density and exceptional cyclability makes them indispensable in a myriad of applications.[1] The electrolyte is the cornerstone of a supercapacitor's performance, dictating its operating voltage window, energy density, and overall safety. While aqueous and organic electrolytes have been the conventional choice, they are often hamstrung by limitations such as a narrow potential window, volatility, and flammability.[2][3][4]
Ionic liquids (ILs), which are salts that are liquid at or near room temperature, represent a paradigm shift in electrolyte technology.[5] Composed entirely of ions, ILs offer a unique combination of properties highly desirable for supercapacitor applications:
-
Wide Electrochemical Stability Window (ESW): ILs can exhibit ESWs exceeding 4.5 V, significantly wider than aqueous (~1.2 V) and organic (~2.7 V) electrolytes.[5][6] This directly translates to a higher operating voltage and, consequently, a substantial increase in energy density, which is proportional to the square of the voltage (E = ½CV²).[6]
-
Inherent Safety: Their negligible vapor pressure and non-flammability make ILs inherently safer than volatile and flammable organic solvents.[7][8]
-
High Thermal Stability: ILs can operate over a wide temperature range, a critical advantage for applications in extreme environments.[5]
-
Tunable Physicochemical Properties: The vast number of possible cation-anion combinations allows for the fine-tuning of properties like viscosity, conductivity, and melting point to suit specific application requirements.[5]
This guide provides a comprehensive comparison of different classes of ionic liquid electrolytes for supercapacitors, supported by experimental data. It further details the essential experimental protocols for their characterization, empowering researchers and scientists to make informed decisions in the selection and evaluation of these promising materials.
Comparative Analysis of Ionic Liquid Families
The performance of an ionic liquid electrolyte in a supercapacitor is intrinsically linked to the structure of its constituent cation and anion. The following sections provide a comparative overview of the most commonly investigated IL families.
Imidazolium-Based Ionic Liquids
Imidazolium-based ILs are among the most extensively studied for supercapacitor applications due to their relatively low viscosity and high ionic conductivity.[1][9][10] The planar structure of the imidazolium ring facilitates efficient ion transport.
| Ionic Liquid | Electrode Material | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Voltage Window (V) | Reference |
| [EMIM][BF4] | MnO2/Activated Carbon | - | 163 | - | [2] |
| [HMIM][Br] | Activated Carbon | 87 (at RT), 174 (at 105°C) | 37 (at RT), 74 (at 105°C) | 3.5 | [11] |
| [BMIM][Cl] | Activated Carbon | 151.67 (at RT), 71.59 (at 100°C) | - | 3.0 | [11] |
| [EMIM][TFSI] | Activated Carbon Nanotubes | - | up to 148 | 4.0 | [12] |
| [EMIM][BF4] | Curved Graphene | - | 85.6 (at RT), 136 (at 80°C) | - | [12] |
Causality Behind Performance: The performance of imidazolium-based ILs is a trade-off between conductivity and electrochemical stability. Shorter alkyl chains on the imidazolium cation generally lead to lower viscosity and higher conductivity but may slightly reduce the electrochemical window. The choice of anion also plays a crucial role; for instance, bis(trifluoromethylsulfonyl)imide (TFSI⁻) often provides a wider electrochemical window compared to tetrafluoroborate (BF₄⁻).[8]
Pyrrolidinium-Based Ionic Liquids
Pyrrolidinium-based ILs are known for their wide electrochemical stability windows, making them excellent candidates for high-voltage supercapacitors.[6][13] Their saturated, non-planar ring structure contributes to their enhanced stability against reduction.
| Ionic Liquid | Electrode Material | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Voltage Window (V) | Reference |
| Pyrrolidinium-based ILs | Graphite | 164 (at 90°C) | 27 (at 90°C) | 609 (at 90°C) | - | [14][15][16] |
| IL-b-PE2 (Pyrrolidinium-based) | Activated Carbon | 150 | 36 | 1170 | 3.5 | [13] |
Causality Behind Performance: The superior voltage stability of pyrrolidinium cations comes at the cost of generally higher viscosity and lower ionic conductivity compared to their imidazolium counterparts.[8] This can impact the power density of the supercapacitor. Therefore, optimizing the alkyl chain length and the choice of anion is critical to balance the energy and power characteristics.
Piperidinium-Based Ionic Liquids
Piperidinium-based ILs, with their six-membered saturated ring structure, also offer wide electrochemical windows and good thermal stability, making them suitable for high-temperature applications.[17][18][19][20]
| Ionic Liquid | Electrode Material | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Operating Temperature (°C) | Reference |
| Piperidinium-based with LiTFSI | Carbon | 28 | 12.91 | 100 | [17] |
Causality Behind Performance: Similar to pyrrolidinium-based ILs, piperidinium-based ILs often exhibit higher viscosity than imidazolium-based ones. However, their robust thermal and electrochemical stability makes them a compelling choice for demanding applications where safety and high-temperature operation are paramount.
Quaternary Ammonium-Based Ionic Liquids
Quaternary ammonium-based ILs, particularly those with aliphatic chains, are noted for their high cathodic stability.[21] This class of ILs has been explored for its potential to further widen the operating voltage of supercapacitors.
| Ionic Liquid | Property | Value | Reference |
| DEME-BF4 | Electrochemical Window | 6.0 V | [5][6] |
| Ionic Conductivity | 4.8 mS/cm (at 25°C) | [5][6] |
Causality Behind Performance: The key advantage of aliphatic quaternary ammonium cations is their enhanced stability against reduction, which pushes the negative potential limit of the electrolyte. However, they often have higher viscosity and lower conductivity compared to imidazolium-based ILs, which can limit their power performance.[5]
Experimental Protocols for Benchmarking
To ensure a fair and accurate comparison of different ionic liquid electrolytes, a standardized set of experimental protocols is essential. The following sections detail the step-by-step methodologies for the key electrochemical characterization techniques.
Experimental Workflow
A typical workflow for benchmarking ionic liquid electrolytes in supercapacitors involves several key stages, from material preparation to electrochemical testing and data analysis.
Caption: A typical experimental workflow for benchmarking ionic liquid electrolytes in supercapacitors.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique used to assess the capacitive behavior and the electrochemical stability window of the electrolyte.[22][23]
Step-by-Step Protocol:
-
Cell Setup: Assemble a two-electrode or three-electrode cell with the prepared electrodes and the ionic liquid electrolyte in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination from moisture and air.
-
Instrument Connection: Connect the cell to a potentiostat.[22] For a two-electrode setup, connect the working and counter electrode leads to one electrode and the reference and sense leads to the other.
-
Parameter Setup:
-
Scan Range: Set the initial and final potentials to define the voltage window to be investigated.
-
Scan Rate: Start with a low scan rate (e.g., 5-10 mV/s) to ensure the system is near equilibrium. A range of scan rates (e.g., 5, 10, 20, 50, 100 mV/s) should be tested to evaluate the rate capability.[24]
-
Number of Cycles: Perform an initial set of cycles (e.g., 10-20) to stabilize the electrode-electrolyte interface, followed by a few cycles for data recording.
-
-
Data Acquisition: Run the experiment and record the current response as a function of the applied potential.
-
Data Analysis:
-
The shape of the CV curve indicates the charge storage mechanism. A rectangular shape is characteristic of an ideal electric double-layer capacitor (EDLC).[6]
-
The specific capacitance (Csp) can be calculated from the integrated area of the CV curve using the following equation: Csp = ∫I(V)dV / (2 * m * v * ΔV) where ∫I(V)dV is the integrated area of the CV curve, m is the mass of the active material on one electrode, v is the scan rate, and ΔV is the voltage window.
-
Galvanostatic Charge-Discharge (GCD)
GCD is a crucial technique for determining the specific capacitance, energy density, power density, and cyclability of the supercapacitor.[25][26][27][28][29]
Step-by-Step Protocol:
-
Cell Setup: Use the same two-electrode cell assembly as for CV.
-
Instrument Connection: Connect the cell to a battery cycler or a potentiostat with galvanostatic capabilities.
-
Parameter Setup:
-
Current Density: Set a constant current density for charging and discharging (e.g., 0.5, 1, 2, 5, 10 A/g). A range of current densities should be tested to evaluate the rate performance.
-
Voltage Window: Define the upper and lower voltage limits for charging and discharging, which should be within the stable electrochemical window determined by CV.
-
Number of Cycles: For cyclability testing, run the GCD cycles for a large number of cycles (e.g., 1,000, 5,000, or 10,000 cycles).
-
-
Data Acquisition: Record the potential profile as a function of time during charging and discharging.
-
Data Analysis:
-
The specific capacitance (Csp) is calculated from the slope of the discharge curve: Csp = (I * Δt) / (m * ΔV) where I is the discharge current, Δt is the discharge time, m is the mass of the active material on one electrode, and ΔV is the voltage window (excluding the IR drop).
-
Energy Density (E): E = (Csp * ΔV²) / (2 * 3.6) (in Wh/kg)
-
Power Density (P): P = E / Δt (in W/kg)
-
Coulombic Efficiency (η): η = (td / tc) * 100%, where td and tc are the discharge and charge times, respectively.
-
Cyclability: Plot the specific capacitance retention and coulombic efficiency as a function of the cycle number.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for probing the internal resistance, charge transfer kinetics, and ion diffusion processes within the supercapacitor.[4][30][31][32][33]
Step-by-Step Protocol:
-
Cell Setup: Use the same two-electrode cell assembly.
-
Instrument Connection: Connect the cell to a potentiostat with an EIS module.
-
Parameter Setup:
-
Frequency Range: Set a wide frequency range, typically from 100 kHz down to 10 mHz.
-
AC Amplitude: Apply a small AC voltage perturbation (e.g., 5-10 mV) to ensure a linear response.
-
DC Potential: The EIS measurement is usually performed at the open-circuit potential (OCP) or at a specific DC bias.
-
-
Data Acquisition: Record the impedance data as a function of frequency.
-
Data Analysis:
-
The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance).
-
Equivalent Series Resistance (ESR): The high-frequency intercept on the real axis represents the ESR, which includes the resistance of the electrolyte, electrodes, and contacts.
-
Charge Transfer Resistance (Rct): The diameter of the semicircle in the high-to-medium frequency region corresponds to the charge transfer resistance at the electrode-electrolyte interface.
-
Warburg Impedance: A 45-degree line in the mid-frequency region is indicative of diffusion-limited processes (Warburg impedance).
-
Capacitive Behavior: A near-vertical line at low frequencies represents the capacitive behavior of the supercapacitor.
-
Mechanism of Charge Storage with Ionic Liquid Electrolytes
The primary mechanism of energy storage in supercapacitors with ionic liquid electrolytes is the formation of an electric double layer (EDL) at the interface between the high-surface-area electrode material and the electrolyte.
Caption: Simplified schematic of the electric double-layer formation in a supercapacitor with an ionic liquid electrolyte.
Upon applying a voltage, the cations of the ionic liquid migrate towards the negatively charged electrode, and the anions migrate towards the positively charged electrode. This accumulation of ions at the electrode surfaces creates two charged layers separated by a very small distance (on the order of the ion size), effectively forming two capacitors in series. The large surface area of the electrode materials, typically activated carbons, allows for the adsorption of a large number of ions, resulting in high capacitance.
Future Outlook and Concluding Remarks
The field of ionic liquid electrolytes for supercapacitors is vibrant and rapidly evolving. Future research will likely focus on:
-
Designing Novel Ionic Liquids: Synthesizing ILs with lower viscosity and higher ionic conductivity without compromising their wide electrochemical windows will be key to improving power density.
-
Electrolyte Additives: The use of additives to ILs can further enhance their performance, such as improving conductivity at low temperatures or forming a stable solid-electrolyte interphase (SEI) on the electrode surface.
-
Ionogel and Solid-State Electrolytes: Developing IL-based gel and solid-state electrolytes will be crucial for the fabrication of flexible and safer solid-state supercapacitors.[6]
-
Understanding the Electrode-Electrolyte Interface: Advanced characterization techniques and computational modeling will provide deeper insights into the complex interactions at the nanoscale, guiding the rational design of next-generation electrode-electrolyte systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of imidazolium-based ionic liquid electrolytes on the performance of nano-structured MnO2 hollow spheres as electrochemical supercapacitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Charge transfer and electrical double layer of an amphiphilic protic ionic liquid in bulk and when confined in nanochannels - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01634F [pubs.rsc.org]
- 5. Application of Ionic Liquids for Batteries and Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recognition of Ionic Liquids as High-Voltage Electrolytes for Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ionic liquids in supercapacitors | MRS Bulletin | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. Non-Substituted Imidazolium-Based Electrolytes as Potential Alternatives to the Conventional Acidic Electrolytes of Polyaniline-Based Electrode Materials for Supercapacitors [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Ionic Liquid-Based Electrolytes for Supercapacitor and Supercapattery [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ltu.diva-portal.org [ltu.diva-portal.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Piperidinium ionic liquids as electrolyte solvents for sustained high temperature supercapacitor operation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Piperidinium ionic liquids as electrolyte solvents for sustained high temperature supercapacitor operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Scholars@Duke publication: Piperidinium ionic liquids as electrolyte solvents for sustained high temperature supercapacitor operation. [scholars.duke.edu]
- 21. briefs.techconnect.org [briefs.techconnect.org]
- 22. ossila.com [ossila.com]
- 23. diva-portal.org [diva-portal.org]
- 24. Cyclic Voltammetry, EIS, Leakage Current-Testing Electrochemical Capacitors Gamry Instruments [gamry.com]
- 25. researchgate.net [researchgate.net]
- 26. galvanostatic charge-discharge tests: Topics by Science.gov [science.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Modeling galvanostatic charge–discharge of nanoporous supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. passive-components.eu [passive-components.eu]
- 32. pubs.acs.org [pubs.acs.org]
- 33. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparing the Antimicrobial Activity of Ionic Liquids
For researchers, scientists, and drug development professionals navigating the burgeoning field of antimicrobial ionic liquids (ILs), this guide offers an in-depth, objective comparison of their performance. Moving beyond a simple listing of data, we will delve into the causality behind experimental choices, ensuring a thorough understanding of how to evaluate and compare these novel antimicrobial agents. This guide is structured to provide not only the essential data but also the field-proven insights necessary for informed decision-making in your research and development endeavors.
The Rise of Ionic Liquids as Antimicrobial Agents
The escalating threat of antimicrobial resistance has catalyzed the search for unconventional antimicrobial compounds. Ionic liquids, which are salts with melting points below 100°C, have emerged as a promising class of materials with highly tunable physicochemical and biological properties.[1] Their antimicrobial efficacy is primarily attributed to their ability to disrupt microbial cell membranes, a mechanism that is less likely to induce resistance compared to traditional antibiotics that often have specific molecular targets.[2][3]
The fundamental mechanism of action involves the electrostatic interaction between the cationic headgroup of the IL and the negatively charged components of the bacterial or fungal cell wall, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial attraction is followed by the insertion of the IL's hydrophobic alkyl chains into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[1][4]
Key Classes of Antimicrobial Ionic Liquids
The antimicrobial activity of ILs is profoundly influenced by their chemical structure, particularly the nature of the cation and the length of its alkyl chain substituents. The most extensively studied classes include:
-
Imidazolium-based ILs: Widely investigated and known for their potent antimicrobial activity, which can be readily tuned by modifying the alkyl chain length at the N-1 and N-3 positions.[5][6][7]
-
Pyridinium-based ILs: Another class of heterocyclic ILs demonstrating significant antimicrobial efficacy, often comparable to their imidazolium counterparts.[8]
-
Ammonium-based ILs: Quaternary ammonium compounds have a long history as disinfectants, and their ionic liquid analogues exhibit broad-spectrum antimicrobial activity.
-
Phosphonium-based ILs: These ILs are also effective against a range of microbes and are often noted for their thermal stability.[6]
Experimental Protocols for Antimicrobial Activity Assessment
To ensure scientific integrity and reproducibility, the evaluation of antimicrobial activity must adhere to standardized and self-validating protocols. The following are detailed, step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of ionic liquids.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and ISO 20776-1.[5][9]
Experimental Workflow: MIC Determination
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Materials:
-
Prepare a stock solution of the ionic liquid in a suitable solvent (e.g., sterile deionized water or DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the test microorganism.
-
Prepare sterile cation-adjusted Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
From a fresh culture (18-24 hours) of the test microorganism on a non-selective agar plate, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the IL stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.
-
The eleventh well in each row should contain only broth and the inoculum (growth control), and the twelfth well should contain only broth (sterility control).
-
Inoculate all wells except the sterility control with 5 µL of the standardized inoculum.
-
-
Incubation and Interpretation:
-
Incubate the plate at 37°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of the ionic liquid that completely inhibits visible growth of the microorganism.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Experimental Workflow: MBC Determination
Caption: Workflow for MBC determination following an MIC assay.
Step-by-Step Protocol:
-
Subculturing:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and the wells with higher concentrations).
-
Aseptically transfer a fixed volume (e.g., 10 µL) from each of these clear wells onto a fresh, antimicrobial-free agar plate.
-
-
Incubation and Interpretation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the ionic liquid that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.
-
Comparative Antimicrobial Activity of Ionic Liquids
The antimicrobial efficacy of ionic liquids is highly dependent on their chemical structure. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various ILs against common pathogenic microorganisms, compiled from multiple studies.
Imidazolium-Based Ionic Liquids
Table 1: MIC Values (µg/mL) of 1-Alkyl-3-methylimidazolium Chloride ([Cₙmim][Cl]) against Various Microorganisms
| Alkyl Chain (n) | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Candida albicans |
| 4 | >1000 | >1000 | >1000 | >1000 |
| 6 | 500 - 1000 | 250 - 500 | >1000 | 500 - 1000 |
| 8 | 125 - 250 | 62.5 - 125 | 500 - 1000 | 125 - 250 |
| 10 | 31.2 - 62.5 | 15.6 - 31.2 | 125 - 250 | 31.2 - 62.5 |
| 12 | 15.6 - 31.2 | 7.8 - 15.6 | 62.5 - 125 | 15.6 - 31.2 |
| 14 | 31.2 - 62.5 | 15.6 - 31.2 | 125 - 250 | 31.2 - 62.5 |
| 16 | 62.5 - 125 | 31.2 - 62.5 | 250 - 500 | 62.5 - 125 |
Data compiled from multiple sources. Ranges are provided to account for variations in experimental conditions.
As evidenced in Table 1, the antimicrobial activity of imidazolium-based ILs is strongly correlated with the length of the alkyl chain.[2] A "cut-off" effect is often observed, where the activity increases with chain length up to a certain point (typically C10-C12) and then decreases. This is attributed to a balance between the hydrophobicity required for membrane insertion and the aqueous solubility needed to reach the microbial cells.
Comparative MIC Values of Different Cationic Cores
Table 2: Comparative MIC Values (µg/mL) of Ionic Liquids with a C12 Alkyl Chain against S. aureus and E. coli
| Cationic Core | Anion | Staphylococcus aureus | Escherichia coli |
| 1-Dodecyl-3-methylimidazolium | Br⁻ | 7.8 - 15.6 | 15.6 - 31.2 |
| 1-Dodecylpyridinium | Br⁻ | 15.6 - 31.2 | 31.2 - 62.5 |
| Dodecyltrimethylammonium | Br⁻ | 31.2 - 62.5 | 62.5 - 125 |
| Trihexyldodecylphosphonium | Br⁻ | 15.6 - 31.2 | 31.2 - 62.5 |
Data compiled from multiple sources.
The data in Table 2 suggests that for a given alkyl chain length, imidazolium and phosphonium-based ILs tend to exhibit slightly higher antimicrobial activity compared to pyridinium and ammonium-based ILs. However, these differences can be influenced by the specific test organisms and experimental conditions.
Structure-Activity Relationships: A Deeper Dive
The antimicrobial efficacy of ionic liquids is a complex interplay of several structural features:
-
Alkyl Chain Length: As previously discussed, this is a dominant factor. The optimal chain length for many ILs against a broad range of microbes is between 10 and 14 carbon atoms.
-
Cation Head Group: The nature of the heterocyclic or acyclic cation influences the charge distribution and steric factors, which can affect the IL's interaction with the cell membrane. Imidazolium and pyridinium rings, being aromatic, may have different membrane interactions compared to the tetrahedral geometry of ammonium and phosphonium cations.
-
Anion: While the cation is generally considered the primary driver of antimicrobial activity, the anion can modulate the overall physicochemical properties of the IL, such as its solubility and hydrophobicity, thereby indirectly influencing its biological activity. Some studies have also explored ILs with biologically active anions to achieve synergistic effects.
-
Dicationic and Polymeric ILs: To enhance antimicrobial activity and reduce toxicity, researchers have developed dicationic and polymeric ionic liquids. Dicationic ILs often exhibit lower MICs than their monocatonic counterparts, and polymeric ILs can provide a localized and sustained antimicrobial effect.
Logical Relationship: Structure to Activity
Caption: Relationship between the structural features of ionic liquids and their biological activity.
Cytotoxicity of Antimicrobial Ionic Liquids
A critical aspect of developing any new antimicrobial agent is its selectivity for microbial cells over mammalian cells. A significant challenge with many potent antimicrobial ILs is their corresponding cytotoxicity.[10] The very mechanism that makes them effective against microbes—membrane disruption—can also damage host cells.
The cytotoxicity of ILs generally follows a similar trend to their antimicrobial activity, with longer alkyl chains leading to increased toxicity due to greater membrane disruption.[4]
Table 3: Comparative Cytotoxicity (IC₅₀ in µM) of Ionic Liquids against Mammalian Cell Lines
| Ionic Liquid | Cell Line | IC₅₀ (µM) |
| [C₈mim][Cl] | HeLa | ~100 - 200 |
| [C₁₀mim][Cl] | HeLa | ~20 - 50 |
| [C₁₂mim][Cl] | HeLa | ~5 - 15 |
| [C₁₀py][Br] | Fibroblasts | ~30 - 60 |
| [C₁₂py][Br] | Fibroblasts | ~10 - 20 |
| [C₁₂N(CH₃)₃][Br] | HepG2 | ~50 - 100 |
IC₅₀ values are approximate and compiled from various sources for illustrative purposes. Actual values can vary significantly based on the specific cell line and assay conditions.
The data in Table 3 highlights the direct relationship between alkyl chain length and cytotoxicity. This underscores the importance of a balanced approach in designing new antimicrobial ILs, aiming for a therapeutic window where the concentration required for antimicrobial activity is significantly lower than that which causes harm to host cells.
Conclusion and Future Perspectives
Ionic liquids represent a versatile and potent class of antimicrobial agents with the potential to address the growing challenge of antibiotic resistance. Their efficacy is intrinsically linked to their chemical structure, with the cationic headgroup and, most notably, the alkyl chain length playing pivotal roles in their mechanism of action. This guide has provided a framework for the objective comparison of different ionic liquids, grounded in standardized experimental protocols and a causal understanding of structure-activity relationships.
The key challenge in the field remains the optimization of the therapeutic index—maximizing antimicrobial potency while minimizing host cell cytotoxicity. Future research will likely focus on the design of novel ILs with greater selectivity, potentially through the incorporation of biodegradable moieties, the use of dicationic or polymeric structures, and the combination of ILs with other antimicrobial agents to achieve synergistic effects. For drug development professionals, a thorough and comparative evaluation, as outlined in this guide, is paramount to identifying the most promising candidates for further preclinical and clinical development.
References
- 1. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazolium-based ionic liquids cause mammalian cell death due to modulated structures and dynamics of cellular membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchwithnj.com [researchwithnj.com]
- 8. Cytotoxic effect of protic ionic liquids in HepG2 and HaCat human cells: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ionic Liquids as Biocompatible Antibacterial Agents: A Case Study on Structure-Related Bioactivity on Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
literature review of 1,3-dialkylimidazolium tetrafluoroborate applications
An In-Depth Technical Guide to the Applications of 1,3-Dialkylimidazolium Tetrafluoroborate Ionic Liquids
Introduction: A New Generation of Solvents and Catalysts
Room temperature ionic liquids (RTILs) are molten salts composed of heterocyclic cations and various anions, and they have garnered significant attention for their potential commercial applications.[1] Among these, 1,3-dialkylimidazolium tetrafluoroborate ([C R-C R-IM][BF4]) salts represent a class of ionic liquids (ILs) that have become indispensable in modern chemistry. Characterized by their negligible vapor pressure, high thermal and chemical stability, and tunable solvating properties, they offer a "green" alternative to volatile organic compounds (VOCs).[2][3] These ILs are typically composed of an organic cation, such as dialkylimidazolium, and an organic or inorganic anion.[3] Their unique properties, including high ionic conductivity and a wide electrochemical window, make them suitable for a vast range of applications, from organic synthesis and catalysis to advanced materials science and electrochemistry.[2][3][4]
This guide provides a comparative analysis of the performance of 1,3-dialkylimidazolium tetrafluoroborates across their primary application domains. We will delve into the experimental data that underpins their utility, offer detailed protocols for their synthesis and use, and present visual workflows to clarify complex processes. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to effectively leverage these versatile compounds in their work.
Synthesis of 1,3-Dialkylimidazolium Tetrafluoroborates: Efficiency and Green Chemistry
The synthesis of 1,3-dialkylimidazolium tetrafluoroborates has evolved to include more efficient and environmentally friendly methods. A notable advancement is the use of microwave-assisted synthesis, which significantly reduces reaction times compared to conventional heating methods.[1][3]
Comparative Performance: Microwave-Assisted vs. Conventional Synthesis
The primary advantage of microwave irradiation is the rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in synthesis time and often an improvement in yield.
| Product | Alkyl Groups (R1, R2) | Synthesis Method | Time | Yield (%) | Reference |
| [C4MIM][BF4] | Butyl, Methyl | Microwave (300W) | 5 x 30 s | 92 | [1] |
| [C4MIM][BF4] | Butyl, Methyl | Conventional (90°C) | 12 h | 84 | [1] |
| [C6MIM][BF4] | Hexyl, Methyl | Microwave (300W) | 5 x 45 s | 90 | [1] |
| [C6MIM][BF4] | Hexyl, Methyl | Conventional (90°C) | 12 h | 81 | [1] |
| [C8MIM][BF4] | Octyl, Methyl | Microwave (300W) | 5 x 60 s | 88 | [1] |
| [C8MIM][BF4] | Octyl, Methyl | Conventional (90°C) | 18 h | 82 | [1] |
Experimental Protocol: Microwave-Assisted Synthesis of [C4MIM][BF4]
This protocol describes an efficient, solvent-free method for preparing 1-butyl-3-methylimidazolium tetrafluoroborate.
Materials:
-
1-Butyl-3-methylimidazolium chloride ([C4MIM]Cl)
-
Ammonium tetrafluoroborate (NH4BF4)
-
Unmodified household microwave oven
-
Beaker or suitable microwave-transparent vessel
-
Dry acetone
Procedure:
-
Combine 1-butyl-3-methylimidazolium chloride (20 mmol) and ammonium tetrafluoroborate (21 mmol) in a beaker.
-
Place the beaker in the center of the microwave oven.
-
Irradiate the mixture at a power level of 300W. The reaction is monitored visually for the formation of a fine precipitate of ammonium halide. The irradiation is typically done in short intervals (e.g., 5 intervals of 30 seconds each) to prevent localized overheating and potential decomposition of the ionic liquid.[1]
-
After the reaction is complete, add dry acetone to the mixture.
-
Remove the precipitated ammonium salts by filtration.
-
Isolate the product ([C4MIM][BF4]) by removing the acetone from the filtrate under reduced pressure.
-
Dry the resulting ionic liquid under vacuum at 60°C.
Causality: The microwave energy directly couples with the ionic reactants, leading to rapid and efficient heating that significantly accelerates the anion exchange reaction. The solvent-free approach minimizes waste and simplifies product isolation.[1]
Workflow for Microwave-Assisted Synthesis
Caption: Workflow for the microwave-assisted synthesis of [C4MIM][BF4].
Electrochemistry: Enabling High-Performance Devices
1,3-Dialkylimidazolium tetrafluoroborates are widely used in electrochemistry due to their high ionic conductivity, wide electrochemical window, and good thermal stability.[3][5] They serve as electrolytes in batteries, solar cells, and electrochemical capacitors, and are also used for electrodeposition.[2]
Application Highlight: Gel Polymer Electrolytes (GPEs)
Incorporating 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) into a polymer matrix like poly(vinylidene fluoride-hexafluoropropylene) (PVDF-HFP) creates an Ionic Liquid Gel Polymer Electrolyte (ILGPE).[5] This enhances ionic conductivity and electrochemical stability, making them promising for applications like lithium-ion batteries.[5]
Comparative Ionic Conductivity of PVDF-HFP/[BMIM][BF4] ILGPEs:
| PVDF-HFP: [BMIM][BF4] (wt.%) | Ionic Conductivity at 30°C (S/cm) | Reference |
| 70:30 | 1.10 x 10⁻⁴ | [5] |
| 60:40 | 3.16 x 10⁻⁴ | [5] |
| 50:50 | 1.12 x 10⁻³ | [5] |
| 40:60 | 1.91 x 10⁻³ | [5] |
| 30:70 | 2.00 x 10⁻³ | [5] |
Insight: The ionic conductivity increases with the concentration of [BMIM][BF4] as it serves as both the ion source and a plasticizer, which reduces the crystallinity of the polymer and enhances ion mobility.[5]
Experimental Protocol: Preparation of PVDF-HFP/[BMIM][BF4] ILGPE Film
Materials:
-
Poly(vinylidene fluoride-hexafluoropropylene) (PVDF-HFP)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4])
-
Tetrahydrofuran (THF) as solvent
-
Petri dish
Procedure:
-
Dissolve the desired amount of PVDF-HFP in THF with constant stirring until a homogeneous solution is obtained.
-
Add the corresponding weight percentage of [BMIM][BF4] to the solution and continue stirring for several hours to ensure complete mixing.
-
Pour the resulting solution into a petri dish.
-
Allow the solvent (THF) to evaporate slowly at room temperature to form a free-standing ILGPE film.
-
Dry the film further in a vacuum oven to remove any residual solvent.
Conceptual Diagram: Function of [BMIM][BF4] in a Gel Polymer Electrolyte
Caption: Role of [BMIM][BF4] in forming a high-performance ILGPE.
Catalysis: A Superior Medium for Organic Transformations
Imidazolium-based ILs are excellent media for a variety of catalytic reactions.[1] Their ability to dissolve a wide range of organic, inorganic, and organometallic compounds, coupled with their non-volatile nature, simplifies product separation and catalyst recycling.[1]
Application Highlight: Alkyne Hydration
The hydration of alkynes to form carbonyl compounds is a fundamental organic transformation. Using 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) as a solvent and an electrogenerated BF3 catalyst offers a safer and more efficient alternative to traditional methods that use expensive metal catalysts and volatile solvents.[4][6]
Performance Comparison for the Hydration of Phenylacetylene:
| Catalyst/System | Solvent | Yield of Acetophenone (%) | Conditions | Reference |
| BF3·Et2O | [BMIM][BF4] | 85 | 80°C, 2h | [4] |
| Electrogenerated BF3 | [BMIM][BF4] | 95 | 80°C, 2h, 1.1 F/mol | [4] |
| Au(I) complex | BMIm-PF6/MeOH/H2O | >99 | 80°C, 1h | [4] |
| Brønsted acid IL | Neat | 92-98 | 60°C, 10-24h | [4] |
Insight: The electrochemical generation of BF3 in [BMIM][BF4] not only provides excellent yields but also avoids the handling of the hazardous BF3·Et2O reagent.[4][6] The ionic liquid medium stabilizes the reactive species and facilitates the reaction.[4]
Experimental Protocol: Electrochemical Hydration of Phenylacetylene
Materials:
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4])
-
Phenylacetylene
-
Water
-
Undivided electrochemical cell with a sacrificial aluminum anode and a platinum cathode.
-
Constant current source.
Procedure:
-
Place [BMIM][BF4] (3 mL), phenylacetylene (0.5 mmol), and water (2.5 mmol) into the electrochemical cell.
-
Immerse the aluminum anode and platinum cathode into the solution.
-
Apply a constant current (e.g., 10 mA) to the cell. The anodic oxidation of the tetrafluoroborate anion generates the BF3 catalyst in situ.[4][6]
-
Maintain the reaction at 80°C and monitor its progress by techniques like GC or TLC.
-
After completion (typically after passing a charge of 1.1 F/mol), extract the product from the ionic liquid phase using an organic solvent (e.g., diethyl ether).
-
The ionic liquid can be recovered, dried, and reused for subsequent reactions.[4]
Reaction Scheme: Electro-catalyzed Alkyne Hydration
Caption: In situ generation of BF3 catalyst for alkyne hydration.
Other Noteworthy Applications
The versatility of 1,3-dialkylimidazolium tetrafluoroborates extends to several other fields.
-
Desulfurization of Fuels: ILs like 1-methyl-3-butylimidazolium tetrafluoroborate (BMImBF4) and 1-methyl-3-octylimidazolium tetrafluoroborate (OMImBF4) are effective in extracting aromatic sulfur compounds like benzothiophene (BT) and dibenzothiophene (DBT) from hydrocarbon mixtures.[7] The extraction efficiency increases with the length of the alkyl chain on the imidazolium cation.[7]
-
HPLC Mobile Phase Additive: 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) has been investigated as a "green" alternative to conventional masking agents like n-decylamine in reversed-phase HPLC.[8] It effectively reduces peak tailing caused by silanophilic interactions, though its performance in mimicking octanol-water partitioning for lipophilicity studies may be moderate.[8]
-
Biocatalysis and Protein Stability: These ILs can be used as solvents or co-solvents in enzymatic reactions.[1] Furthermore, they can influence protein stability and aggregation. For instance, studies on lysozyme have shown that 1-ethyl-3-methylimidazolium tetrafluoroborate can affect its amyloid fibril formation, highlighting the importance of specific ion effects.[9]
Conclusion
1,3-Dialkylimidazolium tetrafluoroborates have firmly established themselves as a cornerstone class of ionic liquids. Their favorable combination of physical and chemical properties allows them to outperform traditional materials and solvents in a wide array of applications. From accelerating chemical synthesis through microwave-assisted protocols to enabling next-generation electrochemical devices and providing robust media for catalysis, their impact is significant. As research continues, the rational design of task-specific imidazolium tetrafluoroborates, by tuning the alkyl chain lengths and exploring functionalized derivatives, promises to unlock even greater potential. This guide serves as a foundational resource, providing the necessary data and protocols for scientists and researchers to harness the full capabilities of these remarkable compounds.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-Butyl-3-methylimidazolium tetrafluoroborate as suitable solvent for BF3: the case of alkyne hydration. Chemistry vs electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - 1-Butyl-3-methylimidazolium tetrafluoroborate as suitable solvent for BF3: the case of alkyne hydration. Chemistry vs electrochemistry [beilstein-journals.org]
- 7. Ionic liquids based on imidazolium tetrafluoroborate for the removal of aromatic sulfur-containing compounds from hydrocarbon mixtures - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The performance of 1-ethyl-3-methylimidazolium tetrafluoroborate ionic liquid as mobile phase additive in HPLC-based lipophilicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,3-Diisopropylimidazolium Tetrafluoroborate
For researchers and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step approach to the proper disposal of 1,3-Diisopropylimidazolium tetrafluoroborate, a common ionic liquid. By understanding the chemical's properties and the principles behind these procedures, you can ensure the safety of your team and the integrity of your work environment.
Understanding the Hazard Profile of this compound
Before any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound is classified as a corrosive solid that can cause severe skin burns and eye damage[1]. It is also harmful if swallowed[1]. A critical aspect of its hazard profile is the tetrafluoroborate anion ([BF4]⁻). While generally more stable than other fluoride-containing anions, it can undergo hydrolysis, especially in the presence of acid or at elevated temperatures, to release hydrofluoric acid (HF), a highly toxic and corrosive substance.
Key Hazard Considerations:
-
Corrosivity: Direct contact can cause severe burns to skin and eyes.
-
Toxicity: Harmful if ingested.
-
Reactivity: The tetrafluoroborate anion can hydrolyze to form hydrofluoric acid.
-
Thermal Decomposition: Heating the compound to decomposition can produce hazardous products, including hydrogen fluoride, carbon oxides, and nitrogen oxides[2].
Due to these hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a well-ventilated area, preferably a chemical fume hood.
Immediate Safety and Personal Protective Equipment (PPE)
Ensuring personal safety is the first and most critical step in handling and disposing of any chemical waste. The following PPE is mandatory when working with this compound.
| PPE Category | Item Specification and Use |
| Eye and Face Protection | Wear tightly fitting safety goggles and a face shield to protect against splashes[1][3]. |
| Hand Protection | Use chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before use[1][3]. |
| Body Protection | A lab coat, apron, or full-body suit made of impervious material is necessary to prevent skin contact[1][3]. |
| Respiratory Protection | For handling larger quantities or in case of spills, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used[4][5]. |
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures compliance with all local, state, and federal regulations.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental reactions.
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for the collection of this compound waste. The container should be made of high-density polyethylene (HDPE) or another corrosion-resistant material.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Toxic").
-
Incompatible Materials: Do not mix this waste with other chemicals, especially strong acids or bases, unless as part of a validated neutralization procedure under controlled conditions.
Step 2: On-Site Neutralization (for Small Quantities - Proceed with Extreme Caution)
While professional disposal is the standard, small spills or residual amounts in containers may be managed in the lab by trained personnel. The following is a cautious, generalized approach, and it is imperative to consult with your institution's Environmental Health and Safety (EHS) department before attempting any neutralization.
Rationale for Caution: The neutralization of the imidazolium cation (which is weakly acidic) with a base must be carefully managed to avoid a rapid exothermic reaction. More importantly, the stability of the tetrafluoroborate anion in the resulting solution must be considered.
A Cautious Neutralization Approach:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Prepare a Neutralizing Agent: A dilute solution of a weak base, such as sodium bicarbonate (5% solution), is preferred over strong bases to control the reaction rate.
-
Controlled Addition: Slowly and with constant stirring, add the this compound to the sodium bicarbonate solution. Monitor for any signs of a vigorous reaction or gas evolution.
-
pH Monitoring: After the addition is complete, check the pH of the solution. The target pH should be between 6 and 8. Adjust as necessary by adding more dilute base or a weak acid (e.g., citric acid).
-
Final Disposal: Even after neutralization, the resulting solution may still contain components that are not suitable for drain disposal. It should be collected in a properly labeled hazardous waste container for pickup by a licensed disposal company.
Step 3: Decontamination of Labware and Surfaces
Any labware or surfaces that have come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Carefully rinse the contaminated items with a suitable solvent, such as methanol or isopropanol, to dissolve any remaining ionic liquid. Collect this rinse as hazardous waste.
-
Wash with Soap and Water: After the initial rinse, wash the items with soap and plenty of water.
-
Final Rinse: Perform a final rinse with deionized water.
Step 4: Arranging for Professional Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. Ensure that all necessary paperwork, including a hazardous waste manifest, is completed accurately. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have stringent regulations for the transportation and disposal of hazardous waste[6][7][8][9].
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[1].
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention[1].
-
Small Spills: For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a labeled hazardous waste container.
-
Large Spills: Evacuate the area and contact your institution's emergency response team and EHS department.
Logical Framework for Disposal Decision-Making
To aid in the decision-making process for the disposal of this compound, the following flowchart provides a visual guide.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a multi-faceted process that requires a deep understanding of its chemical hazards, strict adherence to safety protocols, and compliance with all relevant regulations. By following the detailed procedures outlined in this guide, researchers and drug development professionals can effectively manage this chemical waste, ensuring a safe laboratory environment and protecting our shared ecosystem.
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. sophia.repo.nii.ac.jp [sophia.repo.nii.ac.jp]
- 4. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 5. This compound 96 286014-34-4 [sigmaaldrich.com]
- 6. epa.gov [epa.gov]
- 7. Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorophosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. epa.gov [epa.gov]
Mastering Safety: A Researcher's Guide to Personal Protective Equipment for 1,3-Diisopropylimidazolium tetrafluoroborate
For the innovative researcher navigating the frontiers of drug development and chemical synthesis, the unique properties of ionic liquids like 1,3-Diisopropylimidazolium tetrafluoroborate offer exciting possibilities. However, with great potential comes the responsibility of rigorous safety protocols. This guide provides an in-depth, experience-driven approach to selecting, using, and disposing of Personal Protective Equipment (PPE) when handling this compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each protective measure is critical, thereby fostering a culture of intrinsic laboratory safety.
Understanding the Risks: The Scientific Rationale for PPE
This compound, while a valuable reagent, presents several hazards that necessitate a comprehensive PPE strategy. Safety Data Sheets (SDS) consistently highlight its potential to cause skin irritation, serious eye irritation, and respiratory irritation [1][2]. The toxicity of imidazolium-based ionic liquids is primarily attributed to the imidazolium cation, which can interact with and disrupt cell membranes[3][4]. This fundamental understanding of the mechanism of toxicity underscores the critical importance of preventing direct contact with the skin and eyes.
Furthermore, studies on related imidazolium ionic liquids have indicated potential aquatic toxicity, emphasizing the need for stringent containment and disposal procedures to prevent environmental release[5][6]. While specific occupational exposure limits (OELs) for this compound have not been established, the known irritant properties of the compound necessitate a cautious approach to handling, particularly in scenarios that could generate dusts or aerosols.
Core PPE for Handling this compound
A baseline of appropriate PPE is mandatory for any procedure involving this ionic liquid. The following table outlines the essential equipment, with detailed explanations of their specific roles in mitigating the identified hazards.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement to protect against accidental splashes. However, for procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a face shield worn over safety glasses is strongly recommended for full facial protection.[2][7] |
| Hand Protection | Chemical-resistant gloves are non-negotiable. Given the potential for dermal absorption and irritation from imidazolium ionic liquids, selecting the appropriate glove material is paramount. Nitrile gloves are a common and effective choice for incidental contact, but for prolonged handling or immersion, thicker gloves made of neoprene or butyl rubber should be considered.[8] Always inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | A laboratory coat is essential to protect the skin and personal clothing from spills and contamination. For procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. |
| Respiratory Protection | In a well-ventilated area, such as a fume hood, respiratory protection may not be necessary for handling small quantities of this solid. However, if there is a potential for generating dusts (e.g., during weighing or transfer of the solid) or aerosols, a NIOSH-approved N95 respirator should be worn. For larger quantities or in situations with inadequate ventilation, a powered air-purifying respirator (PAPR) may be required based on a risk assessment.[9][10] |
Operational Plans: From Preparation to Disposal
A robust safety plan encompasses every stage of the experimental workflow. The following procedural guidance is designed to minimize exposure and ensure safe handling of this compound.
Pre-Experiment Preparation and PPE Donning
-
Designated Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[11]
-
Gather all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to avoid unnecessary movement in and out of the containment area.
-
Inspect Your PPE: Carefully examine all PPE for defects, such as cracks in safety glasses, tears in gloves, or damage to the lab coat.
-
Donning Sequence:
-
First, put on your laboratory coat, ensuring it is fully buttoned.
-
Next, put on your safety glasses or face shield.
-
Then, if required by your risk assessment, don your respirator.
-
Finally, put on your chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of your lab coat.
-
Safe Handling During the Experiment
-
Avoid Inhalation: When handling the solid, perform all transfers carefully to minimize the generation of dust. Use a spatula for transfers and avoid pouring the solid directly from the container.
-
Prevent Skin Contact: Be mindful of your movements to avoid accidental contact with the chemical. If your gloves become contaminated, remove them immediately following the proper doffing procedure, wash your hands thoroughly, and don a new pair of gloves.
-
Containment: Keep all containers of this compound tightly sealed when not in use.
Post-Experiment: Decontamination and PPE Doffing
Proper removal of PPE is as critical as its use to prevent cross-contamination. Follow a systematic doffing procedure.
Caption: Step-by-step procedure for safely removing PPE after handling this compound.
Disposal of Contaminated PPE and Chemical Waste
-
Segregation: All disposable PPE contaminated with this compound, such as gloves and any disposable lab coats or aprons, should be considered hazardous waste.[7]
-
Containment: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste bag or container.
-
Chemical Waste: Dispose of any unused this compound and reaction waste in accordance with your institution's hazardous waste management guidelines. Do not dispose of this chemical down the drain.[7]
In-Depth Focus: Selecting the Right Gloves
The choice of glove material is a critical decision point in your PPE strategy. While nitrile gloves are a good starting point for incidental contact, a deeper understanding of glove properties is essential for ensuring adequate protection.
Key Glove Properties to Consider:
-
Permeation: The process by which a chemical passes through a glove material on a molecular level. This is not the same as penetration through a pinhole.[12]
-
Breakthrough Time: The time it takes for a chemical to be detected on the inside of the glove. A longer breakthrough time indicates better protection.[13]
-
Degradation: The physical change in the glove material upon contact with a chemical. This can include swelling, shrinking, or becoming brittle.[12]
Caption: Decision tree for selecting the appropriate glove type based on the experimental procedure.
Conclusion: Fostering a Proactive Safety Culture
The responsible use of innovative chemicals like this compound is foundational to advancing scientific discovery. By moving beyond a checklist mentality and embracing a deep, causal understanding of why each piece of personal protective equipment is necessary, researchers can not only protect themselves and their colleagues but also contribute to a robust and proactive safety culture within the laboratory. Always remember that this guide should supplement, not replace, your institution's specific safety protocols and the information provided in the Safety Data Sheet for the chemical you are using.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane | Semantic Scholar [semanticscholar.org]
- 5. Acute and chronic toxicity of imidazolium‐based ionic liquids on Daphnia magna | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. northwestern.edu [northwestern.edu]
- 10. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 11. researchgate.net [researchgate.net]
- 12. cdn.mscdirect.com [cdn.mscdirect.com]
- 13. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
